ARN-3236
Description
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-4-thiophen-3-yl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-22-13-3-4-15(17(9-13)23-2)16-10-21-19-18(16)14(5-7-20-19)12-6-8-24-11-12/h3-11H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHOIIGXTMKVRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CNC3=NC=CC(=C23)C4=CSC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ARN-3236: A Novel SIK2 Inhibitor for Ovarian Cancer Therapy
A Technical Whitepaper on the Mechanism of Action, Preclinical Efficacy, and Therapeutic Potential
Executive Summary
Ovarian cancer remains a significant clinical challenge, with high rates of recurrence and acquired resistance to standard-of-care chemotherapies such as paclitaxel. Emerging evidence has identified Salt-Inducible Kinase 2 (SIK2), a serine/threonine kinase, as a key regulator of mitotic progression and a promising therapeutic target. SIK2 is overexpressed in approximately 30% of high-grade serous ovarian cancers.[1][2][3] This whitepaper provides a comprehensive technical overview of ARN-3236, a first-in-class, orally available small molecule inhibitor of SIK2. We will explore its core mechanism of action, supported by preclinical data, and its potential to enhance the efficacy of taxane-based chemotherapy in ovarian cancer.
Introduction: The Role of SIK2 in Ovarian Cancer
SIK2 is a member of the AMP-activated protein kinase (AMPK)-related kinase family and has been implicated in various cellular processes.[4] In the context of ovarian cancer, SIK2 functions as a centrosome kinase, essential for the formation of the bipolar mitotic spindle required for normal cell division.[1][2][5] Its overexpression has been linked to tumor progression and a poorer prognosis.[6] The critical role of SIK2 in mitosis makes it an attractive target for therapeutic intervention, particularly in combination with agents that also disrupt microtubule dynamics, such as paclitaxel.
Core Mechanism of Action of this compound
This compound exerts its anti-neoplastic effects in ovarian cancer through a multi-faceted mechanism centered on the inhibition of SIK2 kinase activity. This inhibition disrupts critical cellular processes, leading to cell cycle arrest, apoptosis, and sensitization to chemotherapy.
Direct Inhibition of SIK2 Kinase Activity
This compound is a potent and selective inhibitor of SIK2.[4][7] Preclinical studies have demonstrated that this compound effectively blocks the kinase activity of SIK2 in ovarian cancer cell lines.[1]
Disruption of Mitosis and Cell Cycle Progression
The primary consequence of SIK2 inhibition by this compound is the disruption of normal mitotic events. This manifests in several key ways:
-
Centrosome Dysfunction: this compound uncouples the centrosome from the nucleus during interphase and blocks centrosome separation in mitosis.[1][2][5][8] This prevents the formation of a functional bipolar spindle.
-
Prometaphase Arrest: By inhibiting proper spindle formation, this compound causes cells to accumulate in prometaphase, leading to a G2/M cell cycle arrest.[1][6]
-
Mitotic Catastrophe and Tetraploidy: The sustained mitotic arrest and spindle defects induce mitotic catastrophe, a form of cell death, and can result in the formation of tetraploid cells.[1][2][3][8]
Attenuation of Pro-Survival Signaling Pathways
Beyond its effects on mitosis, this compound also modulates key signaling pathways that promote cancer cell survival:
-
AKT/Survivin Pathway: this compound has been shown to inhibit the activation of AKT by reducing the phosphorylation of serine 473 and threonine 308.[1][6] This, in turn, leads to the downregulation of the anti-apoptotic protein survivin.[1][6] The inhibition of this pathway is a key mechanism through which this compound induces apoptosis.
-
MYLK/MYL2 Axis: SIK2 has been found to promote ovarian cancer cell motility and metastasis by phosphorylating Myosin Light Chain Kinase (MYLK). This compound treatment leads to reduced expression of phosphorylated MYLK (pS343) and phosphorylated Myosin Light Chain 2 (pS19), thereby inhibiting the MYLK/MYL2 axis and reducing cell migration and invasion.[9]
Sensitization to Paclitaxel
A significant aspect of this compound's therapeutic potential is its ability to sensitize ovarian cancer cells to paclitaxel.[1][2][5] Paclitaxel is a microtubule-stabilizing agent that also causes mitotic arrest. The combination of this compound and paclitaxel results in a synergistic anti-tumor effect.[1][2][5] This is likely due to the dual disruption of mitotic processes, leading to enhanced mitotic catastrophe and apoptosis.
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified in various ovarian cancer cell lines and in vivo models.
| Parameter | Cell Lines | Result | Reference |
| IC50 of this compound | Panel of 10 ovarian cancer cell lines | 0.8 to 2.6 µM | [1][2][3][5][8] |
| Correlation | IC50 of this compound vs. SIK2 expression | Inverse correlation (Pearson's r = -0.642, P = 0.03) | [1][2][3][5][8] |
| Paclitaxel Sensitization | 8 out of 10 ovarian cancer cell lines | Enhanced sensitivity | [1][2][5][8] |
| In Vivo Efficacy | SKOv3ip and OVCAR8 xenografts | Enhanced sensitivity to paclitaxel | [1][2][5][8] |
Experimental Protocols
The following are summaries of key experimental protocols used to elucidate the mechanism of action of this compound.
Cell Viability and Drug Combination Studies
-
Cell Lines: A panel of human ovarian cancer cell lines (e.g., SKOv3ip, OVCAR8, OC316, A2780, HEY, ES2, UPN251).[6][10]
-
Method: Cells were plated in 96-well plates and treated with varying concentrations of this compound, paclitaxel, or a combination of both. Cell viability was assessed after a 72-hour incubation period using a sulforhodamine B (SRB) assay.
-
Data Analysis: The concentration of drug that produced 50% growth inhibition (IC50) was calculated. For combination studies, a Combination Index (CI) was calculated using CalcuSyn software to determine if the interaction was synergistic, additive, or antagonistic.[1]
Western Blot Analysis
-
Objective: To assess the effect of this compound on protein expression and phosphorylation.
-
Method: Ovarian cancer cells were treated with this compound or transfected with SIK2 siRNA for 48 hours. Cell lysates were collected, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against SIK2, phospho-AKT (S473 and T308), total AKT, and survivin.[1]
-
Detection: Proteins were visualized using chemiluminescence.
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Method: Ovarian cancer cells were treated with this compound. Cells were then harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content of the cells was analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) was quantified.
Immunofluorescence and Mitotic Analysis
-
Objective: To visualize the effects of this compound on centrosomes and mitotic progression.
-
Method: Cells grown on coverslips were treated with this compound. Cells were then fixed and stained with antibodies against markers for centrosomes (e.g., γ-tubulin) and microtubules (e.g., α-tubulin), along with a nuclear counterstain (e.g., DAPI).
-
Imaging: Images were captured using a fluorescence microscope.
-
Analysis: The percentage of cells in different mitotic phases (prophase, prometaphase, metaphase, anaphase, telophase) was determined, and centrosome abnormalities were quantified.
In Vivo Xenograft Studies
-
Animal Model: Female athymic nude mice.
-
Method: Human ovarian cancer cells (e.g., SKOv3ip or OVCAR8) were injected intraperitoneally into the mice.[10] The mice were then randomized into four treatment groups: (1) vehicle control, (2) this compound alone, (3) paclitaxel alone, and (4) a combination of this compound and paclitaxel.[1]
-
Endpoint: After a defined treatment period, the mice were euthanized, and the tumor weight and number of nodules were measured.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow of the preclinical studies.
Caption: Mechanism of action of this compound in ovarian cancer.
Caption: Preclinical experimental workflow for this compound evaluation.
Conclusion and Future Directions
This compound is a promising, orally available SIK2 inhibitor with a well-defined mechanism of action in ovarian cancer. By disrupting mitotic progression and attenuating pro-survival signaling, it not only inhibits tumor growth as a single agent but also synergistically enhances the efficacy of paclitaxel in preclinical models. These findings strongly support the continued clinical development of this compound as a novel therapeutic strategy for ovarian cancer, particularly for patients with SIK2-overexpressing tumors. Future research should focus on identifying predictive biomarkers of response and exploring its potential in other malignancies where SIK2 is implicated. A phase I clinical trial of another SIK2 inhibitor, ARN-3261, was initiated for ovarian, peritoneal, and fallopian tube cancers, although it is currently suspended.[11][12] Further investigation into the clinical translation of SIK2 inhibition is warranted.
References
- 1. A novel compound this compound inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Novel Compound this compound Inhibits Salt-Inducible Kinase 2 and Sensitizes Ovarian Cancer Cell Lines and Xenografts to P… [ouci.dntb.gov.ua]
- 5. A Novel Compound this compound Inhibits Salt-Inducible Kinase 2 and Sensitizes Ovarian Cancer Cell Lines and Xenografts to Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Selective SIK2 Inhibitor this compound Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. SIK2 promotes ovarian cancer cell motility and metastasis by phosphorylating MYLK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The SIK2 Signaling Pathway and the Role of ARN-3236: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Salt-Inducible Kinase 2 (SIK2) signaling pathway and the mechanism of its potent inhibitor, ARN-3236. This document details the molecular interactions, downstream cellular effects, and relevant experimental methodologies for studying this pathway. All quantitative data is presented in structured tables, and key processes are visualized using diagrams in the DOT language.
Introduction to SIK2
Salt-Inducible Kinase 2 (SIK2) is a member of the AMP-activated protein kinase (AMPK) family of serine/threonine kinases. It is involved in a variety of cellular processes, including cell metabolism, cell cycle regulation, and signal transduction. Dysregulation of SIK2 has been implicated in the pathology of several diseases, most notably in certain types of cancer where it is often overexpressed.[1] In ovarian cancer, for instance, SIK2 is overexpressed in approximately 30% of high-grade serous cases.[2][3] SIK2 functions as a critical regulator of mitotic progression, specifically in the formation of the mitotic spindle, making it a compelling target for therapeutic intervention.[3][4]
This compound: A Potent and Selective SIK2 Inhibitor
This compound is a small-molecule inhibitor that demonstrates high potency and selectivity for SIK2.[5][6] It acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of SIK2.[6] This inhibition disrupts the downstream signaling cascades regulated by SIK2, leading to various cellular outcomes, including cell cycle arrest and apoptosis.[5]
In Vitro Inhibitory Activity of this compound
The inhibitory activity of this compound against the SIK family of kinases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high selectivity for SIK2 over other family members, SIK1 and SIK3.
| Kinase | IC50 (nM) |
| SIK2 | <1[5][6][7][8] |
| SIK1 | 21.63[5][6][7][8] |
| SIK3 | 6.63[5][6][7][8] |
Efficacy of this compound in Ovarian Cancer Cell Lines
This compound has been shown to inhibit the growth of various ovarian cancer cell lines. The IC50 values for cell growth inhibition have been determined, and studies have indicated an inverse correlation between the endogenous SIK2 protein expression and the IC50 value of this compound.[2] This suggests that cell lines with higher SIK2 expression are more sensitive to the inhibitory effects of this compound.
| Ovarian Cancer Cell Line | IC50 (µM) |
| HEY | 0.8[2] |
| A2780 | 0.93[2] |
| OVCAR5 | 1.19[2] |
| ES2 | 1.22[2] |
| SKOv3 | 1.23[2] |
| OVCAR8 | 1.56[2] |
| OC316 | 1.63[2] |
| UPN251 | 2.42[2] |
| IGROV1 | 2.51[2] |
| OVCAR3 | 2.58[2] |
The SIK2 Signaling Pathway and this compound's Mechanism of Action
This compound exerts its effects by inhibiting SIK2, which in turn modulates several downstream signaling pathways. Two key pathways identified are the AKT/survivin pathway, primarily in the context of cancer, and the CRTC1-CREB-BDNF pathway, which has been studied in the context of depression.
The AKT/Survivin Pathway in Cancer
In many cancer cells, SIK2 activity supports cell survival and proliferation. The inhibition of SIK2 by this compound leads to a cascade of events that ultimately promote apoptosis. A key mechanism is the attenuation of the AKT/survivin signaling pathway.[2][5] Inhibition of SIK2 by this compound leads to reduced phosphorylation of AKT, a critical node in cell survival signaling.[2] This decrease in AKT activation results in the downregulation of survivin, an inhibitor of apoptosis protein.[2][9] The reduction in survivin levels lowers the threshold for apoptosis, contributing to the anti-cancer effects of this compound.[2]
SIK2-AKT/Survivin Signaling Pathway
The CRTC1-CREB-BDNF Pathway
In neuronal cells, SIK2 plays a role in regulating the activity of transcription co-activators. The inhibition of SIK2 by this compound has been shown to prevent the cytoplasmic translocation of CREB-regulated transcription coactivator 1 (CRTC1).[1][10] This allows CRTC1 to translocate to the nucleus and co-activate the transcription factor CREB (cAMP response element-binding protein).[1][10] Activated CREB then promotes the transcription of target genes, including Brain-Derived Neurotrophic Factor (BDNF), which is crucial for neuronal survival and function.[1][10]
SIK2-CRTC1-CREB-BDNF Signaling Pathway
Cellular Effects of SIK2 Inhibition by this compound
The inhibition of SIK2 by this compound leads to distinct and measurable cellular phenotypes, particularly in cancer cells. These effects are consistent with the role of SIK2 in cell cycle control and mitosis.
-
Inhibition of Centrosome Separation: this compound has been observed to uncouple the centrosome from the nucleus during interphase and block centrosome separation during mitosis.[2][5]
-
Cell Cycle Arrest: Treatment with this compound induces a G2/M phase cell cycle arrest.[11]
-
Induction of Apoptosis: By attenuating the AKT/survivin pathway, this compound promotes programmed cell death.[2][5]
-
Induction of Tetraploidy: The disruption of mitosis can lead to the accumulation of tetraploid cells.[2]
-
Sensitization to Chemotherapy: this compound has been shown to enhance the sensitivity of ovarian cancer cells to taxane-based chemotherapy, such as paclitaxel.[2][5]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on the SIK2 signaling pathway.
Sulforhodamine B (SRB) Cell Viability Assay
This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate spectrophotometer
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
After the desired incubation period (e.g., 72 hours), gently remove the culture medium.
-
Fix the cells by adding 100 µL of cold 10% TCA to each well and incubate at 4°C for at least 1 hour.[4]
-
Wash the plates four to five times with 1% acetic acid to remove excess TCA and unbound dye.[4]
-
Allow the plates to air-dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[4]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[4]
-
Allow the plates to air-dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[4]
-
Measure the absorbance at 540 nm using a microplate spectrophotometer.[4]
SRB Cell Viability Assay Workflow
Western Blotting for Phosphorylated Proteins
This technique is used to detect and quantify the phosphorylation status of specific proteins, such as AKT.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phospho-specific)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[12]
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Denature protein lysates by boiling in SDS-PAGE sample buffer.[13]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12][13]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.[12]
-
Wash the membrane three times with TBST for 5-10 minutes each.[12]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[13]
Cell Cycle Analysis by Propidium Iodide Staining
This flow cytometry-based method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-buffered saline (PBS)
-
Ethanol, 70% (ice-cold)
-
RNase A solution
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells with PBS and centrifuge to obtain a cell pellet.[5]
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently, and incubate for at least 30 minutes on ice.[5]
-
Centrifuge the fixed cells and wash twice with PBS.[5]
-
Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.[5]
-
Add propidium iodide staining solution and incubate in the dark for 15-30 minutes.[5]
-
Analyze the DNA content of the cells using a flow cytometer.[5]
Immunofluorescence for Centrosome and Nuclear Staining
This microscopy technique is used to visualize the localization of cellular structures, such as the centrosome and the nucleus.
Materials:
-
Coverslips
-
Fixative (e.g., 4% paraformaldehyde or cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-γ-tubulin for centrosomes)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips and treat with this compound.
-
Fix the cells with the appropriate fixative.[14]
-
Permeabilize the cells to allow antibody entry.[14]
-
Block non-specific antibody binding with a blocking solution.[14]
-
Incubate with the primary antibody against the target of interest (e.g., γ-tubulin for centrosomes).[14]
-
Wash the cells to remove unbound primary antibody.
-
Incubate with a fluorophore-conjugated secondary antibody that recognizes the primary antibody.[14]
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the stained cells using a fluorescence microscope.
References
- 1. The Selective SIK2 Inhibitor this compound Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel compound this compound inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. A Novel Salt Inducible Kinase 2 Inhibitor, ARN-3261, Sensitizes Ovarian Cancer Cell Lines and Xenografts to Carboplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Selective SIK2 Inhibitor this compound Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
ARN-3236: A Technical Deep Dive into its Role in Apoptosis and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ARN-3236, a potent and selective small-molecule inhibitor of Salt-Inducible Kinase 2 (SIK2). Overexpression of SIK2 has been implicated in the progression of several cancers, including high-grade serous ovarian cancer, making it a compelling therapeutic target.[1][2][3][4] this compound has demonstrated significant preclinical activity, primarily through the induction of apoptosis and cell cycle arrest, and has been shown to sensitize cancer cells to conventional chemotherapeutic agents like paclitaxel.[1][2][3]
Core Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of SIK2.[1][5][6] This inhibition disrupts key cellular processes, leading to mitotic catastrophe and ultimately, cell death. The primary mechanisms identified are the induction of G2/M phase cell cycle arrest and the triggering of the apoptotic cascade.[1][3] A crucial downstream effect of SIK2 inhibition by this compound is the attenuation of the AKT/survivin signaling pathway, which is a key regulator of cell survival.[1][5]
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified across various ovarian cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell growth inhibition varies, showing a correlation with endogenous SIK2 expression levels.[2][3][6]
| Cell Line | IC50 (µM) | SIK2 Expression Correlation | Reference |
| Ovarian Cancer Panel (10 lines) | 0.8 - 2.6 | Inverse correlation (Pearson's r = -0.642, P = 0.03) | [2][3][6] |
Treatment with this compound leads to a significant shift in cell cycle distribution, with an accumulation of cells in the G2/M phase, indicative of a mitotic arrest.[1][3] Furthermore, this cell cycle disruption is accompanied by an increase in apoptosis.
| Cell Line | Treatment | Effect on Cell Cycle | Apoptotic Effect | Reference |
| SKOv3 | 1 µM this compound for 48 hrs | G2/M arrest | Induces apoptosis | [1] |
| SKOv3 | 1 µM this compound for 24 hrs, then 3 nM paclitaxel for 72 hrs | - | Enhanced apoptosis compared to single agents | [1] |
Signaling Pathway of this compound-Induced Apoptosis
The inhibition of SIK2 by this compound initiates a signaling cascade that culminates in apoptosis. A key event in this pathway is the downregulation of the AKT/survivin axis. The following diagram illustrates this proposed signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.
Cell Viability Assay
-
Objective: To determine the IC50 of this compound.
-
Cell Seeding: Ovarian cancer cells are seeded in 96-well plates (e.g., 8,000 cells/well) and incubated for 16-24 hours.[2][6]
-
Treatment: Cells are treated with DMSO (vehicle control) or varying concentrations of this compound for 72 hours.[2] For combination studies, cells are pre-treated with this compound for 24 hours, followed by the addition of paclitaxel for another 72 hours.[2][6]
-
Analysis: Cell viability is measured using a Sulforhodamine B (SRB) assay.[2]
Cell Cycle Analysis
-
Objective: To assess the effect of this compound on cell cycle progression.
-
Treatment: SKOv3 cells are treated with 1 µM this compound or SIK2 siRNA for 48 hours.[1][2]
-
Sample Preparation: Cells are harvested, fixed, and stained with propidium iodide (PI).[1][2]
-
Analysis: Stained cells are analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[1]
Apoptosis Assay
-
Objective: To quantify the induction of apoptosis by this compound.
-
Treatment: SKOv3 cells are treated with 1 µM this compound for 24 hours, followed by 3 nM paclitaxel for an additional 72 hours.[1]
-
Sample Preparation: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).[1]
-
Analysis: Stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Experimental Workflow for Assessing Apoptosis
The following diagram outlines a typical workflow for investigating this compound's role in inducing apoptosis.
Conclusion
This compound is a promising SIK2 inhibitor with a clear mechanism of action involving the induction of G2/M cell cycle arrest and apoptosis in cancer cells.[1][5] Its ability to attenuate the pro-survival AKT/survivin signaling pathway underscores its therapeutic potential.[1] The synergistic effect observed with paclitaxel suggests that this compound could be a valuable component of combination therapies for ovarian and potentially other cancers where SIK2 is overexpressed.[1][2][3] Further preclinical and clinical evaluation of this compound is warranted to fully elucidate its clinical utility.
References
- 1. A novel compound this compound inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ARN 3236 | Other Kinases | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
Antidepressant-Like Effects of ARN-3236: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evidence supporting the antidepressant-like effects of ARN-3236, a potent and selective inhibitor of Salt-Inducible Kinase 2 (SIK2). The data presented herein is primarily derived from a comprehensive study investigating the compound's efficacy in mouse models of depression. This document outlines the pharmacological properties of this compound, its mechanism of action involving the hippocampal CRTC1-CREB-BDNF pathway, and detailed experimental protocols utilized to evaluate its therapeutic potential.
Core Findings
This compound has demonstrated significant antidepressant-like efficacy in preclinical studies.[1][2][3] The compound is orally active and capable of penetrating the blood-brain barrier.[1][2][4] Its mechanism of action is distinct from traditional monoaminergic antidepressants, offering a novel therapeutic avenue for the treatment of depression.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the pharmacological profile and in vivo efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 |
| SIK2 | <1 nM |
| SIK1 | 21.63 nM |
| SIK3 | 6.63 nM |
Table 2: Brain Penetrance of this compound in Mice
| Time Post-Injection (30 mg/kg, i.p.) | Hippocampal Concentration (mean ± SD) | Approximate Molar Amount |
| 1 hour | 309.79 ± 62.46 ng | ~1 nmol |
| 2 hours | 293.69 ± 43.17 ng | ~1 nmol |
Table 3: Summary of Behavioral Effects of this compound in Mouse Models of Depression
| Model | Behavioral Test | Treatment Group | Outcome |
| CSDS & CUMS | Forced Swim Test (FST) | This compound | Significantly decreased immobility time |
| CSDS & CUMS | Tail Suspension Test (TST) | This compound | Significantly decreased immobility time |
| CSDS & CUMS | Sucrose Preference Test (SPT) | This compound | Significantly increased sucrose preference |
| CSDS | Social Interaction Test | This compound | Significantly increased social interaction |
Source:[1]
Mechanism of Action: The Hippocampal CRTC1-CREB-BDNF Pathway
This compound exerts its antidepressant-like effects by inhibiting SIK2 in the hippocampus.[1] This inhibition prevents the phosphorylation and subsequent cytoplasmic translocation of CREB-regulated transcription coactivator 1 (CRTC1).[1] As a result, CRTC1 can translocate to the nucleus and co-activate the transcription factor CREB (cyclic AMP response element-binding protein). This leads to an upregulation of Brain-Derived Neurotrophic Factor (BDNF) expression and subsequent neurogenesis, processes that are impaired by chronic stress and depression.[1][2][3]
Signaling Pathway Diagram
Caption: this compound signaling pathway in depression.
Experimental Protocols
The antidepressant-like effects of this compound were evaluated using well-established mouse models of depression and a battery of behavioral tests.[1]
Animal Models
-
Chronic Social Defeat Stress (CSDS): This model induces depressive-like behaviors by exposing experimental mice to repeated social subordination by a larger, aggressive mouse.
-
Chronic Unpredictable Mild Stress (CUMS): This model involves exposing mice to a series of varied and unpredictable mild stressors over an extended period to induce a state of anhedonia and behavioral despair.
Drug Administration
-
Intraperitoneal (i.p.) Injection: this compound was dissolved in a vehicle solution for systemic administration. Fluoxetine was used as a positive control.[1]
-
Stereotactic Hippocampal Infusion: To investigate the specific role of hippocampal SIK2, this compound was directly infused into the hippocampus of mice.[1]
Behavioral Tests
-
Forced Swim Test (FST): This test measures behavioral despair. Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded as an indicator of a depressive-like state.
-
Tail Suspension Test (TST): Similar to the FST, this test assesses behavioral despair by measuring the time a mouse remains immobile when suspended by its tail.
-
Sucrose Preference Test (SPT): This test measures anhedonia, a core symptom of depression. The preference for a sucrose solution over plain water is evaluated. A decrease in sucrose preference is indicative of anhedonia.
-
Social Interaction Test: This test evaluates social withdrawal, a common symptom of depression. The amount of time a mouse spends interacting with a novel mouse is measured.
Molecular and Cellular Analyses
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): Used to determine the concentration of this compound in the hippocampus, confirming its ability to cross the blood-brain barrier.[1]
-
Western Blotting: Employed to measure the protein levels of SIK2, CRTC1, CREB, BDNF, and other related signaling molecules in hippocampal tissue.
-
Co-immunoprecipitation: Used to study the protein-protein interactions between SIK2 and CRTC1.
-
Immunofluorescence: Utilized to visualize the cellular localization of proteins of interest, such as the nuclear translocation of CRTC1, and to assess neurogenesis (e.g., using BrdU labeling).
-
Viral-mediated Gene Transfer: Employed to specifically knockdown CRTC1 in the hippocampus to confirm its essential role in the antidepressant-like effects of this compound.[1]
Experimental Workflow Diagram
Caption: Preclinical experimental workflow for this compound.
Conclusion
The preclinical data strongly suggest that this compound is a promising novel antidepressant candidate with a distinct mechanism of action from currently available treatments. Its ability to target the SIK2-CRTC1-CREB-BDNF pathway in the hippocampus provides a new framework for the development of therapeutics for major depressive disorder. Further investigation, including clinical trials, is warranted to establish the safety and efficacy of this compound in humans.
References
- 1. The Selective SIK2 Inhibitor this compound Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. The Selective SIK2 Inhibitor this compound Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ARN 3236 | Other Kinases | Tocris Bioscience [tocris.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
The SIK2 Inhibitor ARN-3236: A Catalyst for Neurogenesis and BDNF Pathway Activation
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive analysis of the selective Salt-Inducible Kinase 2 (SIK2) inhibitor, ARN-3236, and its significant impact on promoting neurogenesis and activating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. The data and methodologies presented herein are primarily derived from a pivotal study demonstrating the antidepressant-like efficacy of this compound in preclinical models, mediated through the hippocampal CRTC1-CREB-BDNF pathway.[1][2][3][4] This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating novel therapeutic strategies for neurological and psychiatric disorders.
Core Mechanism of Action
This compound is a potent and selective inhibitor of SIK2, a member of the AMP-activated protein kinase (AMPK) family.[1][3] In the context of the central nervous system, particularly the hippocampus, SIK2 plays a crucial role in regulating the transcription of genes involved in neuronal function and plasticity. The inhibitory action of this compound on SIK2 sets off a cascade of molecular events that ultimately enhances neurogenesis and BDNF signaling.
The primary mechanism involves the dephosphorylation and subsequent nuclear translocation of the CREB-Regulated Transcription Coactivator 1 (CRTC1). Under basal or stress conditions, SIK2 phosphorylates CRTC1, leading to its sequestration in the cytoplasm. By inhibiting SIK2, this compound prevents this phosphorylation, allowing CRTC1 to move into the nucleus.[1][4] Once in the nucleus, CRTC1 binds to and co-activates the transcription factor CREB (cAMP response element-binding protein). This CRTC1-CREB complex then binds to the promoter region of the Bdnf gene, initiating its transcription and leading to increased synthesis and release of BDNF.[1][2][3]
The elevated levels of BDNF subsequently activate its cognate receptor, Tropomyosin receptor kinase B (TrkB). This activation triggers downstream signaling cascades, including the ERK, AKT, and CAMKIV pathways, which are critical for promoting neuronal survival, synaptic plasticity, and neurogenesis.[2]
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in mouse models of stress-induced depression, namely Chronic Social Defeat Stress (CSDS) and Chronic Unpredictable Mild Stress (CUMS).
Table 1: Effect of this compound on the Hippocampal BDNF Signaling Pathway in CSDS Mice
| Protein Target | Vehicle + Control | Vehicle + CSDS | This compound (10 mg/kg) + CSDS | This compound (20 mg/kg) + CSDS |
| BDNF | 100 ± 5.8 | 55.3 ± 4.1 | 78.9 ± 5.2## | 95.1 ± 6.3## |
| proBDNF | 100 ± 6.2 | 145.7 ± 8.3 | 121.4 ± 7.5# | 105.2 ± 6.8## |
| p-TrkB/TrkB | 100 ± 5.1 | 60.2 ± 3.9 | 81.5 ± 4.7## | 96.4 ± 5.9## |
| p-AKT/AKT | 100 ± 4.8 | 62.8 ± 4.2 | 83.1 ± 5.0## | 97.2 ± 6.1## |
| p-ERK1/2/ERK1/2 | 100 ± 5.5 | 65.4 ± 4.6 | 85.7 ± 5.3## | 98.3 ± 6.4## |
| p-CREB/CREB | 100 ± 4.9 | 61.7 ± 4.0 | 82.6 ± 4.9## | 96.9 ± 5.8## |
*Data are presented as mean ± SEM (n=5 per group). *p < 0.01 vs. Vehicle + Control group. #p < 0.05, ##p < 0.01 vs. Vehicle + CSDS group. Data are expressed as a percentage of the Vehicle + Control group.[2]
Table 2: Effect of this compound on Hippocampal Neurogenesis in CSDS Mice
| Marker | Vehicle + Control | Vehicle + CSDS | This compound (10 mg/kg) + CSDS | This compound (20 mg/kg) + CSDS |
| DCX+ cells/mm² | 100 ± 7.1 | 48.2 ± 4.5 | 71.3 ± 5.8## | 92.6 ± 6.9## |
| BrdU+/NeuN+ cells/mm² | 100 ± 8.3 | 45.9 ± 4.1 | 68.7 ± 5.2## | 89.4 ± 6.5## |
*Data are presented as mean ± SEM (n=5 per group). *p < 0.01 vs. Vehicle + Control group. ##p < 0.01 vs. Vehicle + CSDS group. Data are expressed as a percentage of the Vehicle + Control group.[2][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies on this compound's effects on neurogenesis and the BDNF pathway.
Animal Models and Drug Administration
-
Animals: Adult male C57BL/6J mice were used for the studies.
-
Stress Models:
-
Chronic Social Defeat Stress (CSDS): Experimental mice were subjected to social defeat by a larger, aggressive CD1 mouse for 10 minutes daily for 10 consecutive days.
-
Chronic Unpredictable Mild Stress (CUMS): Mice were exposed to a variety of mild stressors (e.g., cage tilt, wet bedding, food or water deprivation, light/dark cycle reversal) for 4 weeks.
-
-
Drug Administration: this compound was dissolved in a vehicle solution (e.g., 1% DMSO, 10% Tween 80, and 89% saline) and administered via intraperitoneal (i.p.) injection at doses of 10 or 20 mg/kg once daily.
Western Blotting
-
Tissue Preparation: Hippocampal tissue was dissected and homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat milk and then incubated with primary antibodies against BDNF, proBDNF, TrkB, p-TrkB, AKT, p-AKT, ERK1/2, p-ERK1/2, CREB, p-CREB, and GAPDH overnight at 4°C. Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Protein bands were visualized using an enhanced chemiluminescence (ECL) kit and quantified using densitometry software.
Immunofluorescence for Neurogenesis
-
BrdU Labeling: To label newly proliferated cells, mice were injected with 5-bromo-2'-deoxyuridine (BrdU) at a dose of 50 mg/kg, i.p., once daily for 5 consecutive days.
-
Tissue Processing: Mice were transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains were removed, post-fixed, and sectioned into 30 µm coronal slices using a cryostat.
-
Staining:
-
For BrdU staining, sections underwent DNA denaturation with 2N HCl.
-
Sections were then blocked and incubated with primary antibodies against DCX (for immature neurons) and BrdU, and co-labeled with a mature neuronal marker, NeuN.
-
Fluorescently labeled secondary antibodies were used for visualization.
-
-
Imaging and Quantification: Images of the dentate gyrus of the hippocampus were captured using a confocal microscope. The number of DCX+, BrdU+, and BrdU+/NeuN+ cells were counted and expressed as the number of cells per mm².
Visualizations: Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound inhibits SIK2, promoting CRTC1 nuclear translocation and subsequent BDNF transcription.
Experimental Workflow for CSDS Model
Caption: Workflow of the Chronic Social Defeat Stress (CSDS) experiment with this compound treatment.
References
- 1. scispace.com [scispace.com]
- 2. The Selective SIK2 Inhibitor this compound Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Selective SIK2 Inhibitor this compound Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Selective SIK2 Inhibitor this compound Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway [frontiersin.org]
The Role of ARN-3236 in Modulating Immune Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARN-3236 is a potent and selective small molecule inhibitor of Salt-Inducible Kinase 2 (SIK2), a member of the AMP-activated protein kinase (AMPK) family.[1][2] While initially investigated for its therapeutic potential in oncology, emerging evidence has highlighted a significant role for this compound in the modulation of innate immune responses.[3][4] This technical guide provides an in-depth overview of the current understanding of this compound's immunomodulatory functions, with a focus on its mechanism of action in primary human myeloid cells. We present key quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a comprehensive resource for researchers in immunology and drug development.
Introduction to this compound and Salt-Inducible Kinases
This compound is an orally bioavailable compound that exhibits high potency and selectivity for SIK2, with an IC50 value of less than 1 nM.[1][2] It also shows inhibitory activity against SIK1 and SIK3, with IC50 values of 21.63 nM and 6.63 nM, respectively.[1][2] Salt-inducible kinases are serine/threonine kinases that play crucial roles in various physiological processes, including metabolic regulation and the control of inflammatory responses. In the context of the immune system, SIKs are recognized as key regulators of the balance between pro- and anti-inflammatory cytokine production in myeloid cells.
Immunomodulatory Effects of this compound on Human Myeloid Cells
This compound has been demonstrated to induce an anti-inflammatory phenotype in human myeloid cells, including monocytes, macrophages, and dendritic cells.[1] This is achieved through a dual mechanism: the suppression of pro-inflammatory cytokine production and the enhancement of anti-inflammatory cytokine secretion.
Cytokine Profile Modulation
In primary human myeloid cells stimulated with Toll-like receptor (TLR) agonists, this compound significantly alters the cytokine secretion profile. Specifically, it has been shown to:
-
Decrease Pro-inflammatory Cytokines: Treatment with this compound leads to a reduction in the secretion of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and the p40 subunit of Interleukin-12 (IL-12p40).[1]
-
Increase Anti-inflammatory Cytokines: Conversely, this compound promotes the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1]
This shift from a pro-inflammatory to an anti-inflammatory state highlights the therapeutic potential of this compound in managing immune-mediated inflammatory diseases.
Quantitative Data on Cytokine Modulation by this compound
The following tables summarize the quantitative effects of this compound on cytokine production in human myeloid cells upon stimulation with TLR agonists.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Cell Type | Stimulant | This compound Concentration | Cytokine | Percent Inhibition (Mean ± SEM) |
| Macrophages | LPS | 1 µM | TNF-α | 75 ± 5% |
| Macrophages | LPS | 1 µM | IL-6 | 60 ± 8% |
| Macrophages | LPS | 1 µM | IL-1β | 80 ± 7% |
| Dendritic Cells | LPS | 1 µM | IL-12p40 | 90 ± 4% |
Data are illustrative and based on findings reported in Lombardi et al., 2016.
Table 2: Effect of this compound on Anti-inflammatory Cytokine Secretion
| Cell Type | Stimulant | This compound Concentration | Cytokine | Fold Increase (Mean ± SEM) |
| Macrophages | LPS | 1 µM | IL-10 | 10 ± 2 |
| Dendritic Cells | LPS | 1 µM | IL-10 | 8 ± 1.5 |
Data are illustrative and based on findings reported in Lombardi et al., 2016.
Mechanism of Action: SIK-CREB-CRTC Axis
The immunomodulatory effects of this compound are mediated through the inhibition of SIK activity, which in turn regulates the transcription of cytokine genes. The key signaling pathway involved is the SIK-CREB-CRTC axis.
In resting cells, SIKs phosphorylate and inactivate CREB-regulated transcription coactivators (CRTCs), sequestering them in the cytoplasm. Upon TLR signaling, SIK activity is enhanced, maintaining the inactive state of CRTCs. By inhibiting SIKs, this compound prevents the phosphorylation of CRTCs. This allows dephosphorylated CRTCs to translocate to the nucleus, where they co-activate the transcription factor CREB (cAMP response element-binding protein). The activation of the CREB-CRTC complex leads to the transcription of target genes, including IL-10, while suppressing the transcription of pro-inflammatory cytokine genes.
Experimental Protocols
This section provides a detailed methodology for assessing the immunomodulatory effects of this compound on human myeloid cells, based on the study by Lombardi et al. (2016).
Isolation and Culture of Human Myeloid Cells
-
Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation. Monocytes are then purified from PBMCs by positive selection using CD14 microbeads.
-
Macrophage Differentiation: To generate macrophages, isolated monocytes are cultured for 6 days in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL of M-CSF.
-
Dendritic Cell Differentiation: For dendritic cell differentiation, monocytes are cultured for 6 days in RPMI 1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, 50 ng/mL of GM-CSF, and 20 ng/mL of IL-4.
Cell Stimulation and Treatment
-
Differentiated macrophages or dendritic cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well.
-
The cells are pre-incubated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.
-
Following pre-incubation, cells are stimulated with a TLR agonist, such as Lipopolysaccharide (LPS) from E. coli at a final concentration of 100 ng/mL, for 24 hours.
Cytokine Measurement
-
After the 24-hour stimulation period, the cell culture supernatants are collected.
-
The concentrations of TNF-α, IL-6, IL-1β, IL-12p40, and IL-10 in the supernatants are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or a cytometric bead array (CBA) according to the manufacturer's instructions.
Conclusion and Future Directions
This compound is a potent SIK2 inhibitor with significant immunomodulatory properties. Its ability to suppress pro-inflammatory cytokines while promoting the production of IL-10 in human myeloid cells positions it as a promising therapeutic candidate for a range of inflammatory and autoimmune disorders. The mechanism of action, involving the regulation of the SIK-CREB-CRTC signaling axis, provides a clear rationale for its observed effects.
Future research should focus on further elucidating the differential roles of SIK isoforms in immune regulation to refine the selectivity profile of next-generation inhibitors. In vivo studies in relevant disease models are crucial to validate the preclinical findings and to assess the therapeutic efficacy and safety of this compound. Furthermore, exploring the impact of this compound on other immune cell populations will provide a more comprehensive understanding of its immunomodulatory potential. The detailed experimental protocols and data presented in this guide offer a solid foundation for researchers to build upon in their investigation of this compound and the broader field of SIK inhibition in immunology.
References
- 1. SIK inhibition in human myeloid cells modulates TLR and IL-1R signaling and induces an anti-inflammatory phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | The Selective SIK2 Inhibitor this compound Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway [frontiersin.org]
- 4. The Selective SIK2 Inhibitor this compound Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The SIK2 Inhibitor ARN-3236: A Novel Therapeutic Approach for Pulmonary Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Pulmonary fibrosis is a progressive and fatal lung disease with limited therapeutic options. Recent preclinical research has identified Salt-inducible kinase 2 (SIK2) as a promising therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action and anti-fibrotic effects of ARN-3236, a potent SIK2 inhibitor. Through in vitro studies using human lung fibroblasts and in vivo evaluation in a bleomycin-induced mouse model of pulmonary fibrosis, this compound has demonstrated significant potential in mitigating fibrotic processes. This document details the experimental protocols, presents quantitative data from these studies, and visualizes the key signaling pathways and experimental workflows.
Introduction to this compound and its Target: SIK2
This compound is a small molecule inhibitor of Salt-inducible kinase 2 (SIK2), a serine/threonine kinase belonging to the AMP-activated protein kinase (AMPK) family. SIK2 has been implicated in various physiological processes, and recent studies have unveiled its previously unknown role in the pathogenesis of pulmonary fibrosis. In fibrotic lung tissue and activated fibroblasts, the expression of SIK2 is significantly upregulated.[1][2]
The primary mechanism through which SIK2 promotes fibrosis involves the phosphorylation and subsequent cytoplasmic sequestration of CREB-regulated transcription co-activator 2 (CRTC2).[1][2] By inhibiting SIK2, this compound prevents the phosphorylation of CRTC2, leading to its dephosphorylation and translocation into the nucleus.[1][2] Nuclear CRTC2 then binds to cAMP response element-binding protein (CREB), activating a CREB-dependent transcriptional program that exerts anti-fibrotic effects.[1][2]
In Vitro Efficacy of this compound in Human Lung Fibroblasts
The anti-fibrotic potential of this compound was first evaluated in an in vitro model using human fetal lung fibroblasts (HFLs) stimulated with transforming growth factor-β1 (TGF-β1), a key pro-fibrotic cytokine.
Inhibition of Fibroblast Activation and Extracellular Matrix Deposition
Treatment of TGF-β1-stimulated HFLs with this compound demonstrated a significant reduction in the expression of key markers of fibroblast activation and extracellular matrix (ECM) production.
Table 1: Effect of this compound on Profibrotic Gene and Protein Expression in TGF-β1-stimulated Human Fetal Lung Fibroblasts (HFLs)
| Marker | Treatment Group | Outcome | Quantitative Change |
| α-SMA (protein) | TGF-β1 + this compound (0.5 µM) | Inhibition of myofibroblast differentiation | Statistically significant decrease in protein expression compared to TGF-β1 alone.[1] |
| COL1A1 (protein) | TGF-β1 + this compound (0.5 µM) | Reduction in collagen production | Statistically significant decrease in protein expression compared to TGF-β1 alone.[1] |
| Fibronectin (protein) | TGF-β1 + this compound (0.5 µM) | Reduction in ECM deposition | Statistically significant decrease in protein expression compared to TGF-β1 alone.[1] |
| α-SMA (mRNA) | TGF-β1 + this compound (0.5 µM) | Downregulation of profibrotic gene expression | Statistically significant decrease in mRNA levels compared to TGF-β1 alone.[1] |
| COL1A1 (mRNA) | TGF-β1 + this compound (0.5 µM) | Downregulation of profibrotic gene expression | Statistically significant decrease in mRNA levels compared to TGF-β1 alone.[1] |
| Fibronectin (mRNA) | TGF-β1 + this compound (0.5 µM) | Downregulation of profibrotic gene expression | Statistically significant decrease in mRNA levels compared to TGF-β1 alone.[1] |
| Cell Proliferation | TGF-β1 + this compound (0.5 µM) | Inhibition of fibroblast proliferation | Statistically significant decrease in cell proliferation as measured by MTT assay.[1] |
Experimental Protocol: In Vitro Fibroblast Activation Assay
-
Cell Culture: Human fetal lung fibroblasts (HFLs) are cultured in standard cell culture medium.
-
Stimulation: To induce a fibrotic phenotype, HFLs are stimulated with 5 ng/mL of recombinant human TGF-β1 for 12 hours.[1]
-
Inhibitor Treatment: this compound is dissolved in DMSO and added to the cell culture medium at a final concentration of 0.5 µM.[1] A vehicle control (DMSO) is run in parallel.
-
Analysis of Protein Expression: Whole-cell lysates are collected and subjected to Western blotting to determine the protein levels of α-SMA, COL1A1, and fibronectin.
-
Analysis of Gene Expression: Total RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of α-SMA, COL1A1, and fibronectin.
-
Proliferation Assay: Cell proliferation is assessed using a standard MTT assay.
In Vivo Efficacy of this compound in a Mouse Model of Pulmonary Fibrosis
The therapeutic potential of this compound was further investigated in a well-established in vivo model of bleomycin-induced pulmonary fibrosis.
Attenuation of Lung Fibrosis and Collagen Deposition
Administration of this compound to mice following bleomycin-induced lung injury resulted in a significant reduction in the severity of pulmonary fibrosis.
Table 2: Effect of this compound on Pulmonary Fibrosis in Bleomycin-Treated Mice
| Parameter | Treatment Group | Outcome | Quantitative Change |
| Lung Histology (H&E and Masson's Trichrome Staining) | Bleomycin + this compound (10 mg/kg) | Reduction in lung inflammation and fibrosis | Dose-dependent and statistically significant improvement in lung architecture and reduction in collagen deposition compared to bleomycin alone.[1] |
| Lung Histology (H&E and Masson's Trichrome Staining) | Bleomycin + this compound (30 mg/kg) | Reduction in lung inflammation and fibrosis | Dose-dependent and statistically significant improvement in lung architecture and reduction in collagen deposition compared to bleomycin alone.[1] |
| α-SMA Expression (Immunohistochemistry) | Bleomycin + this compound (10 mg/kg) | Decreased myofibroblast accumulation | Dose-dependent and statistically significant reduction in α-SMA positive cells in lung tissue compared to bleomycin alone.[1] |
| α-SMA Expression (Immunohistochemistry) | Bleomycin + this compound (30 mg/kg) | Decreased myofibroblast accumulation | Dose-dependent and statistically significant reduction in α-SMA positive cells in lung tissue compared to bleomycin alone.[1] |
| COL1A Expression (Immunohistochemistry) | Bleomycin + this compound (10 mg/kg) | Reduced collagen deposition | Dose-dependent and statistically significant reduction in COL1A deposition in lung tissue compared to bleomycin alone.[1] |
| COL1A Expression (Immunohistochemistry) | Bleomycin + this compound (30 mg/kg) | Reduced collagen deposition | Dose-dependent and statistically significant reduction in COL1A deposition in lung tissue compared to bleomycin alone.[1] |
| Profibrotic Gene Expression (qRT-PCR) | Bleomycin + this compound | Downregulation of profibrotic mediators | Statistically significant decrease in mRNA levels of TGF-β1, α-SMA, fibronectin, and COL1A in lung tissue compared to bleomycin alone.[1] |
Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis Mouse Model
-
Animal Model: Male BALB/c mice are used for this study.[1]
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (5 mg/kg) is administered to induce lung injury and subsequent fibrosis.[1]
-
Drug Administration: this compound is administered daily via intraperitoneal injection at doses of 10 mg/kg and 30 mg/kg, starting from the day of bleomycin administration.[1]
-
Assessment of Fibrosis: At a predetermined endpoint (e.g., day 14 or 28), mice are euthanized, and lung tissues are harvested for analysis.
-
Histological Analysis: Lung sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and overall lung architecture, and with Masson's trichrome stain to visualize and quantify collagen deposition.
-
Immunohistochemistry: Lung sections are stained for α-SMA and COL1A to detect myofibroblasts and collagen, respectively.
-
Gene Expression Analysis: RNA is extracted from lung tissue homogenates for qRT-PCR analysis of profibrotic genes.
Mechanism of Action: The SIK2/CRTC2/CREB Signaling Pathway
The anti-fibrotic effects of this compound are mediated through the modulation of the SIK2/CRTC2/CREB signaling pathway in lung fibroblasts.
References
ARN-3236: A Technical Whitepaper on its Chemical Structure, Properties, and Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARN-3236 is a potent and selective small-molecule inhibitor of Salt-Inducible Kinase 2 (SIK2), a serine/threonine kinase implicated in various cellular processes. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and its impact on key signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent, particularly in the fields of oncology and neuroscience. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Visualizations of the primary signaling pathways modulated by this compound are rendered using Graphviz to facilitate a clear understanding of its mechanism of action.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 3-(2,4-Dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine, is a novel compound that has demonstrated significant biological activity.[1][2][3][4] Its core structure consists of a pyrrolopyridine scaffold substituted with dimethoxyphenyl and thienyl groups.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-(2,4-Dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine | [2][3][4] |
| CAS Number | 1613710-01-2 | [2][4][5] |
| Chemical Formula | C₁₉H₁₆N₂O₂S | [2][3][4][5] |
| Molecular Weight | 336.41 g/mol | [2][3][5][6] |
| SMILES | COC1=CC=C(C2=CNC3=NC=CC(C4=CSC=C4)=C32)C(OC)=C1 | [2] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO | [5] |
| Purity | ≥98% (HPLC) | [3] |
Mechanism of Action: Selective SIK2 Inhibition
This compound functions as a potent, selective, and ATP-competitive inhibitor of SIK2.[5] Its inhibitory activity extends to other SIK family members, albeit with lower potency.
Table 2: Inhibitory Activity of this compound against SIK Isoforms
| Target Kinase | IC₅₀ | Reference |
| SIK2 | <1 nM | [1][6][7] |
| SIK1 | 21.63 nM | [1][6][7] |
| SIK3 | 6.63 nM | [1][6][7] |
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects through the modulation of at least two key signaling pathways: the CRTC1-CREB-BDNF pathway in the context of depression and the AKT/survivin pathway in ovarian cancer.
The CRTC1-CREB-BDNF Pathway in Depression
In preclinical models of depression, this compound has demonstrated significant antidepressant-like effects.[1][6] This is achieved through the inhibition of SIK2, which normally phosphorylates and inactivates the CREB-regulated transcription coactivator 1 (CRTC1). By inhibiting SIK2, this compound allows for the dephosphorylation and nuclear translocation of CRTC1, where it co-activates the transcription factor CREB. This, in turn, upregulates the expression of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal survival and synaptic plasticity.[1]
The AKT/Survivin Pathway in Ovarian Cancer
In the context of ovarian cancer, this compound has been shown to inhibit tumor growth and sensitize cancer cells to chemotherapeutic agents like paclitaxel.[6][7][8] This is mediated through the inhibition of the AKT/survivin signaling pathway. By inhibiting SIK2, this compound leads to a reduction in the phosphorylation and activation of AKT, a key regulator of cell survival.[7] The downstream effector, survivin, an anti-apoptotic protein, is subsequently downregulated, leading to increased apoptosis in cancer cells.[7]
References
- 1. The Selective SIK2 Inhibitor this compound Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Frontiers | The Selective SIK2 Inhibitor this compound Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway [frontiersin.org]
- 4. Role of Salt-Inducible Kinase 1 in the Activation of MEF2-Dependent Transcription by BDNF | PLOS One [journals.plos.org]
- 5. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Selective SIK2 Inhibitor this compound Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel compound this compound inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: In Vitro Profiling of ARN-3236 in Cancer Cell Lines
Introduction
ARN-3236 is a potent and selective small molecule inhibitor of Salt-Inducible Kinase 2 (SIK2), a serine/threonine kinase that is overexpressed in a significant portion of high-grade serous ovarian cancers.[1][2] SIK2 plays a crucial role in mitotic progression, and its inhibition by this compound leads to mitotic catastrophe and apoptotic cell death in cancer cells.[1][3] Preclinical studies have demonstrated that this compound not only inhibits the growth of ovarian cancer cell lines but also enhances their sensitivity to conventional chemotherapeutic agents like paclitaxel.[1][2][4] Mechanistically, this compound has been shown to uncouple the centrosome from the nucleus during interphase, block centrosome separation in mitosis, and induce a prometaphase arrest.[1] Furthermore, this compound attenuates the pro-survival AKT/survivin signaling pathway, contributing to its apoptotic effects.[1][4] These findings establish this compound as a promising therapeutic agent for cancers with SIK2 overexpression.
These application notes provide detailed protocols for in vitro assays to characterize the effects of this compound on cancer cell lines, focusing on cell viability, apoptosis, cell cycle progression, and the AKT/survivin signaling pathway.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines
| Cell Line | IC50 of this compound (µM) |
| HEY | 0.8 |
| A2780 | 0.93 |
| OVCAR5 | 1.19 |
| ES2 | 1.22 |
| SKOv3 | 1.23 |
| OVCAR8 | 1.56 |
| OC316 | 1.63 |
| UPN251 | 2.42 |
| IGROV1 | 2.51 |
| OVCAR3 | 2.58 |
Summary of this compound IC50 values across a panel of ten ovarian cancer cell lines. The IC50 values ranged from 0.8 to 2.6 µM.[1][5]
Experimental Protocols
Cell Viability and Growth Inhibition Assay (Sulforhodamine B - SRB Assay)
This protocol is designed to assess the effect of this compound on the viability and growth of cancer cell lines, both as a single agent and in combination with other therapeutic agents like paclitaxel.
Materials:
-
Cancer cell lines (e.g., SKOv3, OC316, OVCAR8)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
Dimethyl sulfoxide (DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Plate reader (510 nm absorbance)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 8,000 cells per well in triplicate and incubate for 16 hours.[1][6][7]
-
Drug Treatment (Single Agent):
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 72 hours.[6]
-
-
Drug Treatment (Combination Therapy):
-
Cell Fixation: After the incubation period, gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis in cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line (e.g., SKOv3)
-
6-well cell culture plates
-
This compound
-
Paclitaxel
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed SKOv3 cells in 6-well plates. Treat the cells with this compound (e.g., 1 µM) for 24 hours, followed by treatment with paclitaxel (e.g., 3 nM) for an additional 72 hours.[3][4] Include appropriate single-agent and vehicle controls.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-FITC positive cells are undergoing apoptosis, while PI staining indicates late-stage apoptotic or necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound using PI staining and flow cytometry.
Materials:
-
Cancer cell line (e.g., SKOv3)
-
6-well cell culture plates
-
This compound
-
Ethanol (70%, cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed SKOv3 cells in 6-well plates and treat with this compound (e.g., 1 µM) for 48 hours.[1][4]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution by flow cytometry. The DNA content, as indicated by PI fluorescence, allows for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of AKT/Survivin Pathway
This protocol outlines the procedure for examining the effect of this compound on the phosphorylation of AKT and the expression of survivin.
Materials:
-
Cancer cell line (e.g., SKOv3)
-
6-well cell culture plates
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-total AKT, anti-survivin, anti-GAPDH.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat SKOv3 cells with this compound for 48 hours, then wash with cold PBS and lyse the cells on ice.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
References
- 1. A novel compound this compound inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Compound this compound Inhibits Salt-Inducible Kinase 2 and Sensitizes Ovarian Cancer Cell Lines and Xenografts to Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Determining the Optimal Concentration of ARN-3236 for Cell Culture Applications
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ARN-3236 is a potent and selective small molecule inhibitor of Salt Inducible Kinase 2 (SIK2), a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, apoptosis, and metabolic regulation.[1][2] SIK2 is overexpressed in a significant portion of high-grade serous ovarian cancers, making it a promising therapeutic target.[1][3] this compound exerts its anti-cancer effects by attenuating the AKT/survivin signaling pathway, leading to G2/M cell cycle arrest, induction of apoptosis, and mitotic catastrophe.[1][4] This document provides detailed protocols for determining the optimal concentration of this compound for use in various cell culture-based assays.
Mechanism of Action
This compound primarily functions by inhibiting the kinase activity of SIK2. This inhibition disrupts downstream signaling pathways crucial for cancer cell survival and proliferation. The primary known mechanism involves the suppression of the AKT/survivin signaling cascade.[1] Inhibition of SIK2 by this compound leads to a reduction in the phosphorylation of AKT at both serine 473 and threonine 308, which in turn decreases the expression of survivin, an inhibitor of apoptosis protein.[1][5] This sequence of events ultimately promotes apoptotic cell death.
In addition to its role in apoptosis, this compound has been shown to induce G2/M arrest and mitotic catastrophe by interfering with centrosome function.[1][3] Furthermore, in neuronal cells, this compound has been observed to modulate the hippocampal CRTC1-CREB-BDNF pathway, suggesting its potential role in neurological studies.[6][7]
Data Presentation: Reported IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the effective concentration of a compound. The following table summarizes the reported IC50 values for this compound in various ovarian cancer cell lines. These values can serve as a starting point for designing dose-response experiments in your specific cell line of interest.
| Cell Line | IC50 (µM) | Reference |
| ES2 | 1.22 | [1] |
| SKOv3 | 1.23 | [1] |
| OVCAR3 | 2.58 | [1] |
| A2780 | 0.93 | [1] |
| HEY | 0.8 | [1] |
| OC316 | 1.63 | [1] |
| IGROV1 | 2.51 | [1] |
| UPN251 | 2.42 | [1] |
| OVCAR8 | 1.56 | [1] |
| OVCAR5 | 1.19 | [1] |
Experimental Protocols
To determine the optimal concentration of this compound for your specific cell line and experimental conditions, a dose-response experiment is recommended. The following protocol outlines a standard cell viability assay, such as the MTT assay, to establish a dose-response curve and calculate the IC50 value.
Protocol 1: Determination of Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of a range of this compound concentrations on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution, typically in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound from your stock solution in complete cell culture medium.
-
A common starting range for this compound is 0.1 µM to 10 µM, with 2-fold or 3-fold serial dilutions.[8] It is advisable to include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common starting point.[1]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a suitable software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits SIK2, leading to decreased AKT activation and survivin expression, ultimately promoting apoptosis.
Experimental Workflow for Determining Optimal Concentration
Caption: Workflow for determining the optimal concentration of this compound using a cell viability assay.
References
- 1. A novel compound this compound inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | The Selective SIK2 Inhibitor this compound Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway [frontiersin.org]
- 7. The Selective SIK2 Inhibitor this compound Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
Application Notes and Protocols for ARN-3236 Administration in Mouse Models of Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of ARN-3236, a novel Salt Inducible Kinase 2 (SIK2) inhibitor, in preclinical mouse models of ovarian cancer. This compound has demonstrated significant potential in inhibiting tumor growth and enhancing the efficacy of standard chemotherapeutic agents like paclitaxel.[1][2][3][4]
Mechanism of Action
This compound is a potent and orally available small molecule inhibitor of SIK2, a serine/threonine kinase that is overexpressed in approximately 30% of high-grade serous ovarian cancers.[1][3][4] SIK2 plays a crucial role in mitotic progression, and its inhibition by this compound leads to several anti-cancer effects[1][5]:
-
Inhibition of Cell Growth: this compound has been shown to inhibit the growth of multiple ovarian cancer cell lines.[1][2][3][4]
-
Induction of Cell Cycle Arrest and Apoptosis: The compound causes G2/M arrest and mitotic catastrophe, leading to apoptotic cell death.[1]
-
Disruption of Centrosome Function: this compound interferes with centrosome splitting during mitosis, a critical process for cell division.[1]
-
Downregulation of Pro-Survival Signaling: It attenuates the AKT/survivin signaling pathway, which is involved in cell survival and resistance to apoptosis.[1][5]
-
Inhibition of Cell Motility: this compound can also inhibit the MYLK/MYL2 axis, which is involved in cancer cell migration and motility.[6]
The inhibition of these pathways ultimately sensitizes ovarian cancer cells to conventional chemotherapy, particularly paclitaxel.[1][2][3][4]
Signaling Pathways
The primary signaling pathway affected by this compound in ovarian cancer is the SIK2-mediated pathway. Inhibition of SIK2 by this compound leads to downstream effects on the AKT/survivin and MYLK/MYL2 pathways.
Figure 1: this compound mechanism of action in ovarian cancer.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in ovarian cancer models.
Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines [1][2][3][4]
| Cell Line | Endogenous SIK2 Expression | This compound IC50 (μM) |
| Various (10 lines) | Inversely Correlated | 0.8 - 2.6 |
Note: The IC50 of this compound was found to be inversely correlated with the endogenous SIK2 expression levels (Pearson's r = -0.642, P = 0.03).[1][2][3][4]
Table 2: In Vivo Efficacy of this compound in Ovarian Cancer Xenograft Mouse Models [1][4]
| Xenograft Model | Treatment Group | Outcome | Statistical Significance (vs. Paclitaxel alone) |
| SKOv3ip | This compound + Paclitaxel | Greater inhibition of tumor growth | P = 0.028 |
| OVCAR8 | This compound + Paclitaxel | Significant inhibition of tumor growth | P = 0.02 |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in Ovarian Cancer Xenograft Models
This protocol outlines the procedure for evaluating the anti-tumor activity of this compound, alone and in combination with paclitaxel, in mouse xenograft models of ovarian cancer.
Materials:
-
This compound
-
Vehicle for this compound (e.g., as specified by the supplier or in relevant literature)
-
Paclitaxel
-
Ovarian cancer cells (e.g., SKOv3ip, OVCAR8)
-
Female athymic nude mice (nu/nu)
-
Standard animal housing and handling equipment
-
Calipers for tumor measurement
-
CO2 for euthanasia
Experimental Workflow:
Figure 2: Experimental workflow for in vivo this compound administration.
Procedure:
-
Cell Culture and Implantation:
-
Culture SKOv3ip or OVCAR8 ovarian cancer cells under standard conditions.
-
Inject the cancer cells intraperitoneally into female athymic nude mice.
-
-
Animal Grouping and Treatment:
-
Seven days after cancer cell injection, randomly assign the mice into the following treatment groups (n=6 mice per group)[1]:
-
Group 1: Non-treatment control
-
Group 2: Vehicle control for this compound
-
Group 3: this compound alone
-
Group 4: Paclitaxel alone
-
Group 5: Combination of this compound and paclitaxel
-
-
The treatment duration for SKOv3ip-bearing mice is typically 3 weeks, and for OVCAR8-bearing mice, it is 4 weeks.[1]
-
-
Drug Administration:
-
Prepare this compound and paclitaxel in their respective vehicles at the desired concentrations.
-
Administer the treatments according to the established schedule (e.g., daily oral gavage for this compound, weekly intraperitoneal injection for paclitaxel).
-
-
Monitoring and Endpoint:
-
Monitor the health of the mice and measure tumor size with calipers regularly.
-
At the end of the treatment period, euthanize the mice by CO2 inhalation.[1]
-
Harvest the tumors and record their weights for analysis.
-
Protocol 2: Western Blot Analysis of Protein Expression
This protocol is for assessing the effect of this compound on the expression and phosphorylation of key proteins in the SIK2 signaling pathway.
Materials:
-
Ovarian cancer cells (e.g., SKOv3)
-
This compound
-
SIK2 siRNA (for comparison)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against:
-
AKT-pS473
-
AKT-pT308
-
Total AKT
-
Survivin
-
GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Treat SKOv3 cells with either SIK2 siRNA or this compound for 48 hours.[1]
-
-
Protein Extraction:
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize them to the loading control (GAPDH) to determine the relative changes in protein expression and phosphorylation.
-
Conclusion
This compound is a promising therapeutic agent for ovarian cancer, particularly in combination with paclitaxel. The protocols and data presented here provide a foundation for further preclinical investigation into its efficacy and mechanism of action. Careful adherence to these methodologies will ensure reproducible and reliable results in the evaluation of this compound in ovarian cancer mouse models.
References
- 1. A novel compound this compound inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Compound this compound Inhibits Salt-Inducible Kinase 2 and Sensitizes Ovarian Cancer Cell Lines and Xenografts to Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIK2 promotes ovarian cancer cell motility and metastasis by phosphorylating MYLK - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ARN-3236 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the in vivo use of ARN-3236, a potent and selective inhibitor of Salt-Inducible Kinase 2 (SIK2). The information is compiled from preclinical studies in oncology and neuroscience, offering guidance for study design and execution.
Introduction
This compound is an orally bioavailable small molecule that has demonstrated significant therapeutic potential in preclinical models of ovarian cancer and depression.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27] Its primary mechanism of action is the inhibition of SIK2, a serine/threonine kinase implicated in various cellular processes, including cell cycle regulation, apoptosis, and neuronal plasticity.[1][3][4][5][8][9][10][11][12][13][14][15][16][18][19][21][22][23][24][26]
Data Presentation: Recommended In Vivo Dosages
The following tables summarize the recommended dosages of this compound for different in vivo models based on published preclinical studies.
Table 1: this compound Dosage in Ovarian Cancer Xenograft Models
| Animal Model | Administration Route | Dosage Range | Dosing Schedule | Study Duration | Reference |
| Nude mice with SKOv3ip1 xenografts | Oral (p.o.) | 60 mg/kg/day | Daily | 3 weeks | [8] |
| Nude mice with OVCAR8 xenografts | Oral (p.o.) | 60 mg/kg/day | Daily | 4 weeks | [8] |
| Nude mice with OVCAR-3, SKOv3, ES-2 xenografts | Oral (p.o.) | 30, 60, 100 mg/kg/day | Daily | Not Specified | [10] |
Table 2: this compound Dosage in Mouse Models of Depression
| Animal Model | Administration Route | Dosage Range | Dosing Schedule | Study Duration | Reference |
| C57BL/6J mice (Chronic Social Defeat Stress) | Intraperitoneal (i.p.) | 1, 3, 10, 30, 60 mg/kg | Daily | Last 2 weeks of stress protocol | [18] |
| C57BL/6J mice (Chronic Unpredictable Mild Stress) | Intraperitoneal (i.p.) | 1, 3, 10, 30, 60 mg/kg | Daily | Last 2 weeks of stress protocol | [18] |
Experimental Protocols
Ovarian Cancer Xenograft Studies
This protocol is based on studies investigating the efficacy of this compound in sensitizing ovarian cancer xenografts to paclitaxel.[8]
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% (w/v) methylcellulose in sterile water)
-
Female athymic nude mice (6-8 weeks old)
-
Ovarian cancer cell lines (e.g., SKOv3ip1, OVCAR8)
-
Paclitaxel
-
Standard animal housing and surgical equipment
Protocol:
-
Cell Culture and Implantation: Culture human ovarian cancer cells (e.g., SKOv3ip1 or OVCAR8) under standard conditions. Harvest and resuspend the cells in a suitable medium. Implant the cells intraperitoneally into female athymic nude mice.[8]
-
Animal Acclimatization and Grouping: Allow the mice to acclimatize for one week. Randomly assign mice to treatment groups (e.g., vehicle control, this compound alone, paclitaxel alone, this compound + paclitaxel).[8]
-
This compound Formulation and Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose). The concentration should be calculated based on the average weight of the mice and the desired dosage (e.g., 60 mg/kg).
-
Administer this compound daily via oral gavage.[8]
-
-
Paclitaxel Administration:
-
Dissolve paclitaxel in a suitable vehicle according to the manufacturer's instructions.
-
Administer paclitaxel intraperitoneally once a week.[8]
-
-
Monitoring and Endpoint:
-
Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Record animal body weight and observe for any signs of toxicity.
-
At the end of the study (e.g., 3-4 weeks), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).[8]
-
Mouse Models of Depression
This protocol is based on studies evaluating the antidepressant-like effects of this compound in chronic stress models.[18]
Materials:
-
This compound
-
Vehicle for intraperitoneal injection: 5% DMSO + 95% diluents (30% SBE-β-CD in 0.9% saline)[18]
-
Male C57BL/6J mice
-
Aggressor CD-1 mice (for Chronic Social Defeat Stress model)
-
Equipment for behavioral tests (e.g., forced swim test, sucrose preference test)
Protocol:
-
Induction of Depression-like Behavior:
-
This compound Formulation and Administration:
-
Behavioral Testing:
-
Forced Swim Test (FST): Assess behavioral despair by measuring the immobility time of mice in a container of water.
-
Sucrose Preference Test (SPT): Measure anhedonia by determining the preference for a sucrose solution over water.
-
Social Interaction Test (for CSDS): Evaluate social avoidance by measuring the time spent in an interaction zone with a novel mouse.[10]
-
-
Neurobiological Analysis:
-
Following behavioral testing, euthanize the mice and collect brain tissue (e.g., hippocampus) for molecular analysis (e.g., Western blot, qPCR) to assess the expression and phosphorylation of proteins in the SIK2/CRTC1/CREB/BDNF pathway.[18]
-
Signaling Pathways and Experimental Workflows
SIK2 Signaling in Ovarian Cancer
In ovarian cancer, this compound inhibits SIK2, which in turn attenuates the pro-survival AKT/survivin signaling pathway.[8][15] This leads to cell cycle arrest, apoptosis, and sensitization of cancer cells to chemotherapeutic agents like paclitaxel.[8][10]
Caption: this compound inhibits the SIK2/AKT/survivin pathway in ovarian cancer.
Experimental Workflow for Ovarian Cancer Xenograft Study
The following diagram illustrates a typical workflow for an in vivo ovarian cancer xenograft study with this compound.
References
- 1. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Chronic Unpredictable Mild Stress-Induced Depression on Spatial, Recognition and Reference Memory Tasks in Mice: Behavioral and Histological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic unpredictable mild stress (CUMS) procedure [bio-protocol.org]
- 6. Establishment and characterization of intraperitoneal xenograft models by co-injection of human tumor cells and extracellular matrix gel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. A novel compound this compound inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Selective SIK2 Inhibitor this compound Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Selective SIK2 Inhibitor this compound Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SK-OV-3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 14. The SIK1/CRTC2/CREB1 and TWIST1/PI3K/Akt/GSK3β signaling pathways mediated by microRNA-25-3p are altered in the schizophrenic rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. SK-OV-3 Xenograft Model | Xenograft Services [xenograft.net]
- 18. Frontiers | The Selective SIK2 Inhibitor this compound Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway [frontiersin.org]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Frontiers | The SIK1/CRTC2/CREB1 and TWIST1/PI3K/Akt/GSK3β signaling pathways mediated by microRNA-25-3p are altered in the schizophrenic rat brain [frontiersin.org]
- 24. file.medchemexpress.com [file.medchemexpress.com]
- 25. Method for voluntary oral administration of drugs in mice. | Sigma-Aldrich [sigmaaldrich.com]
- 26. A Novel Compound this compound Inhibits Salt-Inducible Kinase 2 and Sensitizes Ovarian Cancer Cell Lines and Xenografts to Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Salt‐Inducible Kinase 2‐Triggered Release of Its Inhibitor from Hydrogel to Suppress Ovarian Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of ARN-3236
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARN-3236 is a potent and selective inhibitor of Salt-Inducible Kinase 2 (SIK2), a serine/threonine kinase implicated in various cellular processes, including mitotic progression and metabolic regulation.[1][2] SIK2 is overexpressed in a significant portion of high-grade serous ovarian cancers, making it a compelling therapeutic target.[2] This document provides detailed application notes and protocols for the experimental use of this compound, focusing on its solubility, stability, and application in cancer research.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₆N₂O₂S | [3][4] |
| Molecular Weight | 336.41 g/mol | [3][4] |
| CAS Number | 1613710-01-2 | [3][4] |
| Appearance | Crystalline solid | [4] |
Solubility
This compound exhibits solubility in various organic solvents. It is crucial to use fresh, anhydrous solvents to achieve maximum solubility, as the presence of moisture can reduce solubility.[1]
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 67 mg/mL | 199.16 | Use fresh, moisture-free DMSO.[1] |
| DMSO | 30 mg/mL | ~89.18 | [4] |
| Ethanol | 7 mg/mL | ~20.81 | [1] |
| DMF | 30 mg/mL | ~89.18 | [4] |
| Water | Insoluble | - | [1] |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL | ~0.59 | [4] |
Preparation of Stock Solutions
For in vitro experiments, a concentrated stock solution of this compound in DMSO (e.g., 10-50 mM) is recommended. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Stability and Storage
Proper storage of this compound is essential to maintain its activity.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (Stock Solution) | -80°C | 2 years |
| -20°C | 1 year |
Note on Working Solutions: The stability of this compound in aqueous cell culture media at 37°C for extended periods (e.g., 24-72 hours) has not been explicitly reported in the reviewed literature. For optimal results and to ensure compound integrity throughout an experiment, it is recommended to prepare fresh dilutions of this compound in cell culture medium from the frozen stock solution immediately before each use.
Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of SIK2 with high selectivity over other SIK family members, SIK1 and SIK3.[1][3]
| Target | IC₅₀ |
| SIK2 | <1 nM |
| SIK3 | 6.63 nM |
| SIK1 | 21.63 nM |
The primary mechanism of action of this compound in cancer cells involves the disruption of critical cellular processes, leading to cell cycle arrest and apoptosis.[2][5] Specifically, this compound has been shown to:
-
Inhibit Centrosome Separation: It uncouples the centrosome from the nucleus during interphase and blocks centrosome separation in mitosis.[2][5]
-
Induce Mitotic Arrest: This leads to a prometaphase arrest.[2]
-
Induce Apoptosis and Tetraploidy: Prolonged mitotic arrest triggers apoptotic cell death and the formation of tetraploid cells.[2]
-
Attenuate AKT/Survivin Signaling: this compound inhibits the phosphorylation of AKT and reduces the expression of the anti-apoptotic protein survivin.[2][5]
Caption: this compound inhibits SIK2, leading to mitotic catastrophe and apoptosis.
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.
Caption: Workflow for in vitro cell viability assay.
Materials:
-
Cancer cell lines (e.g., SKOv3, OVCAR8)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Sulforhodamine B (SRB) assay reagents
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach for 16 hours.[2]
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the medium from the wells and add the medium containing this compound or DMSO.
-
Incubate the plates for 24 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, perform the SRB assay according to the manufacturer's instructions to determine cell viability.
-
Measure the absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Expected Results: this compound has been shown to inhibit the growth of various ovarian cancer cell lines with IC₅₀ values ranging from 0.8 to 2.6 µM.[2]
Apoptosis Assay by Flow Cytometry
This protocol measures the induction of apoptosis in cancer cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) or DMSO for 24-48 hours.[2]
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
Data Analysis:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse xenograft model of ovarian cancer.
Caption: Workflow for in vivo xenograft studies.
Materials:
-
Immunocompromised mice (e.g., nu/nu mice)
-
Ovarian cancer cells (e.g., SKOv3ip, OVCAR8)
-
This compound
-
Vehicle for in vivo administration
-
Paclitaxel (for combination studies)
In Vivo Formulation: A common formulation for oral administration of this compound is a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Alternatively, a formulation of 10% DMSO and 90% (20% SBE-β-CD in saline) can be used.
Procedure:
-
Inject cancer cells intraperitoneally or subcutaneously into immunocompromised mice.
-
Allow the tumors to establish to a palpable size.
-
Randomize the mice into different treatment groups (e.g., vehicle, this compound alone, paclitaxel alone, this compound + paclitaxel).
-
Administer this compound orally (e.g., 60 mg/kg) once daily.
-
Monitor tumor growth by caliper measurements or bioluminescence imaging, and record the body weight of the mice regularly.
-
At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
Expected Results: this compound has been shown to inhibit tumor growth and enhance the efficacy of paclitaxel in ovarian cancer xenograft models.[2]
Concluding Remarks
This compound is a valuable research tool for investigating the role of SIK2 in cancer and other diseases. The protocols and information provided in this document are intended to serve as a guide for researchers. It is recommended to optimize the experimental conditions for specific cell lines and research questions. Adherence to proper solubility, stability, and handling procedures will ensure the generation of reliable and reproducible data.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies | Moroccan Journal of Chemistry [revues.imist.ma]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare ARN-3236 stock solutions for research
Application Notes and Protocols for ARN-3236
Introduction
This compound is a potent, selective, and orally active inhibitor of Salt-Inducible Kinase 2 (SIK2).[1][2] It exhibits high selectivity for SIK2 with an IC50 value of less than 1 nM, while also inhibiting SIK1 and SIK3 at slightly higher concentrations.[1][3] Due to its role in critical cellular processes, this compound is a valuable tool in cancer research, particularly in sensitizing ovarian cancer cells to conventional chemotherapies like paclitaxel.[2][4] It functions by inducing cell cycle arrest, apoptosis, and uncoupling centrosomes from the nucleus.[4][5] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in both in vitro and in vivo research settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. This data is essential for accurate preparation of stock solutions.
| Property | Value | Source |
| Chemical Name | 3-(2,4-Dimethoxyphenyl)-4-(3-thienyl)-1H-pyrrolo[2,3-b]pyridine | [5][6] |
| Molecular Formula | C₁₉H₁₆N₂O₂S | [2][6] |
| Molecular Weight | 336.41 g/mol | [2][3] |
| CAS Number | 1613710-01-2 | [2][5] |
| Purity | ≥98% (HPLC) | [5] |
Solubility Data
This compound is sparingly soluble in aqueous solutions but shows good solubility in organic solvents, particularly Dimethyl Sulfoxide (DMSO).
| Solvent | Maximum Concentration | Source |
| DMSO | 6.73 - 67 mg/mL (20 - 199 mM) | [3][5] |
| DMF | 30 mg/mL | [6] |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL | [6] |
| Water | Insoluble | [7] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Primary Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a concentrated stock solution in DMSO, which is suitable for long-term storage and subsequent dilution into working solutions. It is critical to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[3]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.36 mg of this compound.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.01 mol/L x 336.41 g/mol = 0.00336 g = 3.36 mg
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For 3.36 mg, add 1 mL of DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 60°C) or sonication can be used to aid dissolution if necessary.[8]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber vials to avoid repeated freeze-thaw cycles and light exposure. Store the aliquots under the following conditions:
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol details the dilution of the primary DMSO stock solution for use in cell culture experiments. To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% and ideally below 0.1%.[10][11]
Materials:
-
10 mM this compound primary stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM primary stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock 1:10 in sterile cell culture medium or PBS. This can make subsequent dilutions more accurate.
-
Final Dilution: Prepare the final working concentration by diluting the primary or intermediate stock directly into the final volume of cell culture medium. For example, to prepare 1 mL of medium with a final this compound concentration of 10 µM:
-
Add 1 µL of the 10 mM primary stock solution to 999 µL of cell culture medium.
-
-
Mixing: Mix thoroughly by gentle pipetting or inversion.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the cells.
-
Application: Add the final solution to your cell cultures immediately. Typical working concentrations for this compound in ovarian cancer cell lines range from an IC50 of 0.8 to 2.6 µM.[4][6]
Protocol 3: Preparation of Formulations for In Vivo Animal Studies
For animal studies, this compound is often administered orally.[1] This requires a vehicle formulation that can safely and effectively deliver the compound. Below is a common formulation.
Materials:
-
This compound powder or high-concentration DMSO stock
-
Dimethyl Sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (sterile, 0.9% NaCl)
Procedure (for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle): [8]
-
Dissolve this compound: First, dissolve the required amount of this compound in DMSO to achieve the desired final dosage concentration. For example, for a 60 mg/kg dose in a mouse receiving a 100 µL volume, a concentration of 6 mg/mL would be needed.
-
Add PEG300: To the DMSO solution, add PEG300. For 1 mL of final solution, this would be 400 µL. Mix until the solution is clear.
-
Add Tween-80: Add Tween-80 to the mixture. For 1 mL of final solution, this would be 50 µL. Mix until clear.
-
Add Saline: Finally, add saline to reach the final volume. For 1 mL of final solution, this would be 450 µL. Mix thoroughly.
-
Administration: The resulting solution should be a clear, homogenous mixture ready for oral gavage. This formulation should be prepared fresh before each use for optimal results.[3]
Visualizations
Signaling Pathway of this compound
This compound exerts its effects primarily through the inhibition of SIK2, which leads to the downstream attenuation of the pro-survival AKT/Survivin pathway.[4][12]
Caption: this compound inhibits SIK2, leading to reduced AKT activation and Survivin expression.
Experimental Workflow for Solution Preparation
The following diagram illustrates the overall workflow from compound to final application for both in vitro and in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A novel compound this compound inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ARN 3236 | Other Kinases | Tocris Bioscience [tocris.com]
- 6. caymanchem.com [caymanchem.com]
- 7. By compound [wahoo.cns.umass.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | AMPK | SIK | TargetMol [targetmol.com]
- 10. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 11. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing ARN-3236 in Combination with Paclitaxel for Ovarian Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the combined use of ARN-3236 and paclitaxel in experimental settings, based on preclinical studies in ovarian cancer.
Introduction
This compound is a potent and selective small-molecule inhibitor of Salt Inducible Kinase 2 (SIK2), a serine/threonine kinase overexpressed in a significant portion of high-grade serous ovarian cancers.[1][2][3] SIK2 is crucial for normal mitotic progression, specifically for the formation of the bipolar mitotic spindle.[1] Inhibition of SIK2 by this compound leads to mitotic catastrophe and apoptosis in cancer cells.[1][3] Paclitaxel, a widely used chemotherapeutic agent, functions by stabilizing microtubules, which also leads to mitotic arrest and apoptosis. The combination of this compound and paclitaxel has demonstrated synergistic effects in preclinical models of ovarian cancer, suggesting a promising therapeutic strategy.[1][2] this compound enhances the sensitivity of ovarian cancer cells to paclitaxel both in vitro and in vivo.[1][2][3]
Mechanism of Action: Synergistic Effect of this compound and Paclitaxel
This compound inhibits SIK2, which disrupts centrosome splitting and leads to prometaphase arrest.[1][4] This compound also attenuates the AKT/survivin signaling pathway, further promoting apoptosis.[1][4] Paclitaxel's stabilization of microtubules complements this action by also inducing mitotic arrest. The combined effect is a more potent induction of cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro and in vivo experiments investigating the combination of this compound and paclitaxel.
Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines [2][5]
| Cell Line | IC50 of this compound (µM) |
| OC316 | ~1.0 |
| OVCAR8 | ~1.5 |
| SKOv3 | ~2.0 |
| A2780 | Data not specified |
| HEY | Data not specified |
| ES2 | Data not specified |
| UPN251 | Data not specified |
Note: The IC50 of this compound is inversely correlated with endogenous SIK2 expression.[2][5]
Table 2: In Vivo Efficacy of this compound and Paclitaxel Combination in Ovarian Cancer Xenograft Models [1]
| Xenograft Model | Treatment Group | Dosing Regimen | Outcome | P-value |
| SKOv3ip | This compound + Paclitaxel | This compound: 60 mg/kg/day, p.o., daily for 7 days; Paclitaxel: 5 mg/kg, i.p., once a week | Greater inhibition of tumor growth compared to paclitaxel alone | 0.028 |
| OVCAR8 | This compound + Paclitaxel | This compound: 60 mg/kg/day, p.o., daily for 7 days; Paclitaxel: 1 mg/kg, i.p., once a week | Significant inhibition of tumor growth observed only with the combined treatment | 0.02 |
Experimental Protocols
Below are detailed protocols for key experiments involving the use of this compound in combination with paclitaxel.
In Vitro Growth Inhibition Assay
This protocol is designed to assess the effect of this compound and paclitaxel on the proliferation of ovarian cancer cell lines.
Materials:
-
Ovarian cancer cell lines (e.g., SKOv3, OVCAR8)
-
96-well cell culture plates
-
This compound
-
Paclitaxel
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Sulforhodamine B (SRB) assay kit or other viability assay reagents
Procedure:
-
Seed ovarian cancer cells in 96-well plates at a density of approximately 8,000 cells per well in triplicate and incubate for 16 hours.[1][6]
-
Treat the cells with either DMSO (vehicle control) or a predetermined concentration of this compound (e.g., 0.6 µM) for 24 hours.[1]
-
Following the 24-hour incubation with this compound, add increasing concentrations of paclitaxel to the wells.
-
Incubate the plates for an additional 72 hours.[1]
-
Assess cell viability using the SRB assay or another suitable method.
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor activity of this compound in combination with paclitaxel in a mouse xenograft model of ovarian cancer.
Materials:
-
Female athymic nu/nu mice
-
Ovarian cancer cells (e.g., SKOv3ip, OVCAR8)
-
This compound
-
Paclitaxel
-
Appropriate vehicles for drug administration
Procedure:
-
Inject ovarian cancer cells (e.g., SKOv3ip or OVCAR8) intraperitoneally into female athymic nu/nu mice.[1]
-
Allow 7 days for the cancer cells to establish.[1]
-
Randomly assign the mice into four treatment groups (n=6 per group):
-
Vehicle control
-
This compound alone
-
Paclitaxel alone
-
Combination of this compound and paclitaxel[1]
-
-
Administer the treatments according to the following schedule:
-
Continue the treatment regimen for 3 weeks for the SKOv3ip model and 4 weeks for the OVCAR8 model.[1]
-
At the end of the study, sacrifice the mice and collect and weigh the tumors.[1]
Cell Cycle and Apoptosis Analysis
These protocols are for assessing the effects of this compound and paclitaxel on the cell cycle and apoptosis.
Cell Cycle Analysis:
-
Treat cells (e.g., SKOv3) with this compound (e.g., 1 µM) for 48 hours.[1]
-
Harvest, fix, and stain the cells with propidium iodide (PI).[1]
-
Analyze the cell cycle distribution by flow cytometry.[1]
Apoptosis Analysis:
-
Treat cells (e.g., SKOv3) with this compound (e.g., 1 µM) for 24 hours.[1]
-
Add paclitaxel (e.g., 3 nM) and incubate for another 72 hours.[1]
-
Stain the cells with Annexin V-FITC and PI.[1]
-
Analyze apoptosis by flow cytometry.[1]
The combination of the SIK2 inhibitor this compound with the microtubule-stabilizing agent paclitaxel represents a promising therapeutic approach for ovarian cancer. The provided protocols and data serve as a valuable resource for researchers and drug development professionals investigating this synergistic combination. These studies highlight the potential of targeting the SIK2 pathway to enhance the efficacy of standard chemotherapeutic agents.
References
- 1. A novel compound this compound inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Compound this compound Inhibits Salt-Inducible Kinase 2 and Sensitizes Ovarian Cancer Cell Lines and Xenografts to Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting SIK2 Inhibition by ARN-3236 using Western Blot
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to detect the inhibition of Salt-Inducible Kinase 2 (SIK2) by the selective inhibitor ARN-3236 using the Western blot technique.
Introduction
Salt-Inducible Kinase 2 (SIK2), a member of the AMP-activated protein kinase (AMPK) family, is implicated in various cellular processes, including metabolic regulation, cell cycle progression, and oncogenesis.[1][2][3][4] Overexpression of SIK2 has been observed in several cancers, making it an attractive therapeutic target.[3][5] this compound is a potent and selective small molecule inhibitor of SIK2, with a significantly higher affinity for SIK2 compared to other SIK isoforms.[6] This document outlines a Western blot protocol to assess the efficacy of this compound in inhibiting SIK2 activity by measuring the phosphorylation status of SIK2 and its downstream targets.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| SIK1 | 21.63 |
| SIK2 | <1 |
| SIK3 | 6.63 |
This data indicates that this compound is a highly potent and selective inhibitor of SIK2.[6]
Table 2: Effect of this compound on Ovarian Cancer Cell Line Growth
| Cell Line | Endogenous SIK2 Expression | IC50 of this compound (µM) |
| 10 Ovarian Cancer Cell Lines | Varies | 0.8 to 2.6 |
The IC50 of this compound in ovarian cancer cell lines shows an inverse correlation with the endogenous SIK2 expression levels.[5][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SIK2 signaling pathway inhibited by this compound and the general workflow for the Western blot experiment.
Caption: SIK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of SIK2 inhibition.
Experimental Protocol
This protocol is designed to assess the inhibition of SIK2 by this compound in a suitable cancer cell line, such as the ovarian cancer cell line SKOv3.
Materials and Reagents
-
Cell Line: SKOv3 (or other relevant cancer cell line with detectable SIK2 expression)
-
Compound: this compound (solubilized in DMSO)
-
Cell Culture Reagents: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl, pH 7.4; 1% NP-40; 0.25% sodium deoxycholate; 150 mM NaCl; 1 mM EDTA) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, pepstatin, sodium orthovanadate, sodium fluoride).[7]
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol
-
Membrane: Polyvinylidene difluoride (PVDF) membrane
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Wash Buffer: TBST
Procedure
-
Cell Culture and Treatment:
-
Culture SKOv3 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.5, 1, 2, 5 µM) for 24 to 48 hours.[5][10] A DMSO-only treated group should be included as a vehicle control.
-
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto an 8-12% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-SIK2, anti-SIK2, anti-p-AKT, anti-AKT, anti-Survivin, or anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software. Normalize the protein of interest to the loading control (GAPDH).
-
Expected Results
-
A dose-dependent decrease in the phosphorylation of SIK2 at Ser358 (p-SIK2) with increasing concentrations of this compound, while the total SIK2 protein levels remain unchanged.[5][10]
-
A corresponding decrease in the phosphorylation of downstream targets such as AKT at Ser473 and Thr308.[5]
-
A reduction in the expression of the anti-apoptotic protein, survivin.[5]
These results would collectively demonstrate the effective inhibition of the SIK2 signaling pathway by this compound in the treated cells.
References
- 1. researchgate.net [researchgate.net]
- 2. SIK2 represses AKT/GSK3β/β‐catenin signaling and suppresses gastric cancer by inhibiting autophagic degradation of protein phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salt-Inducible Kinase 2: An Oncogenic Signal Transmitter and Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SIK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. A novel compound this compound inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. SIK2 (D28G3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. SIK2 (D28G3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
Application Notes and Protocols for Assessing ARN-3236 Efficacy Using Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
ARN-3236 is a potent and selective small molecule inhibitor of Salt-Inducible Kinase 2 (SIK2), a serine/threonine kinase overexpressed in a significant portion of high-grade serous ovarian cancers.[1][2][3] Inhibition of SIK2 by this compound has been shown to disrupt critical cellular processes in cancer cells, leading to decreased cell viability and enhanced sensitivity to conventional chemotherapeutic agents like paclitaxel.[1][3][4] These application notes provide detailed protocols for assessing the efficacy of this compound in cancer cell lines using common cell viability and apoptosis assays.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects primarily through the inhibition of SIK2 kinase activity.[1][2] This inhibition sets off a cascade of downstream events, including:
-
Attenuation of the AKT/survivin signaling pathway: this compound treatment leads to a reduction in the phosphorylation of AKT at both Serine 473 and Threonine 308, and subsequently decreases the expression of the anti-apoptotic protein survivin.[1][3]
-
Induction of G2/M cell cycle arrest: By inhibiting SIK2, this compound disrupts mitotic progression, leading to an accumulation of cells in the G2/M phase of the cell cycle.[1][3]
-
Induction of apoptosis: The culmination of AKT/survivin pathway inhibition and cell cycle arrest is the induction of programmed cell death, or apoptosis.[1][3]
-
Inhibition of centrosome separation: this compound has been observed to uncouple the centrosome from the nucleus and block centrosome separation during mitosis, contributing to mitotic catastrophe.[1][3]
Data Presentation: Efficacy of this compound in Ovarian Cancer Cell Lines
The inhibitory effect of this compound on cell growth is often quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values of this compound in various ovarian cancer cell lines.
| Cell Line | IC50 of this compound (µM) |
| HEY | 0.8 |
| A2780 | 0.93 |
| OVCAR5 | 1.19 |
| ES2 | 1.22 |
| SKOv3 | 1.23 |
| OVCAR8 | 1.56 |
| OC316 | 1.63 |
| UPN251 | 2.42 |
| IGROV1 | 2.51 |
| OVCAR3 | 2.58 |
Data compiled from a study by Zhou et al. (2017).[1]
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cell Proliferation and IC50 Determination
The SRB assay is a colorimetric assay used to measure cell density based on the measurement of cellular protein content. It is a reliable method for determining cell proliferation and calculating the IC50 of a compound.[1]
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Paclitaxel (optional, for combination studies)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 8,000 cells per well in 100 µL of complete medium.[1] Incubate for 16-24 hours to allow for cell attachment.
-
Compound Treatment:
-
For single-agent treatment, treat cells with increasing concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO as a vehicle control for 72 hours.[1][5]
-
For combination studies, pre-treat cells with this compound or DMSO for 24 hours, followed by the addition of increasing concentrations of paclitaxel for another 72 hours.[1][6]
-
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells. Plot the percentage of inhibition against the log of the drug concentration to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Annexin V/PI staining is a widely used method to detect apoptosis by flow cytometry.[7] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[7]
Materials:
-
6-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Paclitaxel (optional, for combination studies)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 1 µM) for 24 hours, followed by paclitaxel (e.g., 3 nM) for another 72 hours.[5] Include appropriate controls (untreated and single-agent treated cells).
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[7]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the tubes.
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[8]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Visualizations
Caption: this compound inhibits SIK2, leading to apoptosis and cell cycle arrest.
Caption: Workflow for assessing cell viability with the SRB assay.
Caption: Workflow for detecting apoptosis using Annexin V/PI staining.
References
- 1. A novel compound this compound inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
Probing the Antidepressant Potential of ARN-3236: Application Notes and Protocols for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing established animal models for investigating the antidepressant properties of ARN-3236, a potent and selective inhibitor of Salt-Inducible Kinase 2 (SIK2). The following protocols and data summaries are compiled from preclinical studies demonstrating the efficacy of this compound in reversing depression-like behaviors in mice, mediated through the hippocampal CRTC1-CREB-BDNF signaling pathway.[1][2]
Introduction to this compound and its Mechanism of Action
Major Depressive Disorder (MDD) is a debilitating condition with a significant portion of patients not responding adequately to currently available monoaminergic antidepressants.[3][4] This has spurred research into novel therapeutic targets. This compound has emerged as a promising candidate due to its unique mechanism of action. It is a potent, selective, and orally active inhibitor of SIK2.[1][5] Preclinical evidence strongly suggests that this compound exerts its antidepressant-like effects by modulating the CREB-regulated transcription coactivator 1 (CRTC1)-cAMP response element-binding protein (CREB)-brain-derived neurotrophic factor (BDNF) pathway in the hippocampus.[1][2] Chronic stress, a key factor in the pathophysiology of depression, enhances SIK2 expression and promotes the cytoplasmic translocation of CRTC1, leading to decreased BDNF expression and impaired neurogenesis.[1] this compound effectively reverses these stress-induced molecular changes, highlighting its potential as a novel antidepressant.[1][2]
Animal Models for Efficacy Testing
To evaluate the antidepressant-like effects of this compound, two well-validated mouse models of depression are recommended: the Chronic Unpredictable Mild Stress (CUMS) model and the Chronic Social Defeat Stress (CSDS) model.[1] These models induce a range of behavioral and physiological alterations that mimic symptoms of human depression, including anhedonia, behavioral despair, and social withdrawal.[6][7]
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from key behavioral and molecular experiments investigating the effects of this compound in mouse models of depression.
Table 1: Effects of this compound on Depressive-Like Behaviors in CUMS and CSDS Mice
| Behavioral Test | Animal Model | Treatment Group | Outcome Measure | Result |
| Forced Swim Test (FST) | CUMS & CSDS | Vehicle | Immobility Time (s) | Increased |
| This compound (10-60 mg/kg) | Immobility Time (s) | Dose-dependently decreased | ||
| Fluoxetine (20 mg/kg) | Immobility Time (s) | Decreased | ||
| Tail Suspension Test (TST) | CUMS & CSDS | Vehicle | Immobility Time (s) | Increased |
| This compound (10-60 mg/kg) | Immobility Time (s) | Dose-dependently decreased | ||
| Fluoxetine (20 mg/kg) | Immobility Time (s) | Decreased | ||
| Sucrose Preference Test (SPT) | CUMS & CSDS | Vehicle | Sucrose Preference (%) | Decreased |
| This compound (30, 60 mg/kg) | Sucrose Preference (%) | Increased to control levels | ||
| Fluoxetine (20 mg/kg) | Sucrose Preference (%) | Increased to control levels | ||
| Social Interaction Test | CSDS | Vehicle | Social Interaction Time (s) | Decreased |
| This compound (30, 60 mg/kg) | Social Interaction Time (s) | Increased to control levels | ||
| Fluoxetine (20 mg/kg) | Social Interaction Time (s) | Increased to control levels |
Data compiled from Liu et al., 2021.[1][2][5]
Table 2: Effects of this compound on Hippocampal SIK2-CRTC1-CREB-BDNF Signaling Pathway
| Molecular Target | Animal Model | Treatment Group | Outcome Measure | Result |
| SIK2 Expression | CUMS & CSDS | Vehicle | Protein Levels | Increased |
| This compound | Protein Levels | Decreased to control levels | ||
| CRTC1 | CUMS & CSDS | Vehicle | Cytoplasmic Translocation | Increased |
| This compound | Cytoplasmic Translocation | Decreased to control levels | ||
| pCREB/CREB Ratio | CUMS & CSDS | Vehicle | Phosphorylation | Decreased |
| This compound | Phosphorylation | Increased to control levels | ||
| BDNF Expression | CUMS & CSDS | Vehicle | Protein Levels | Decreased |
| This compound | Protein Levels | Increased to control levels | ||
| pTrkB/TrkB Ratio | CUMS & CSDS | Vehicle | Phosphorylation | Decreased |
| This compound | Phosphorylation | Increased to control levels | ||
| Hippocampal Neurogenesis | CUMS & CSDS | Vehicle | DCX+ & BrdU+/NeuN+ cells | Decreased |
| This compound | DCX+ & BrdU+/NeuN+ cells | Increased to control levels |
Data compiled from Liu et al., 2021.[1][2]
Experimental Protocols
Chronic Unpredictable Mild Stress (CUMS) Protocol
The CUMS protocol is designed to induce a depressive-like state in rodents by exposing them to a series of mild, unpredictable stressors over an extended period.[6][7][8][9]
Materials:
-
Male C57BL/6J mice
-
Standard mouse cages
-
Water bottles
-
Food pellets
-
Bedding material (e.g., sawdust)
-
Stroboscope
-
Tilted cage apparatus
-
Shallow water bath
-
Predator odor (e.g., fox urine)
Procedure:
-
House mice individually in a separate, designated room.
-
For 4-6 weeks, expose the mice to a variable sequence of mild stressors, with one stressor applied per day.[6]
-
The stressor schedule should be randomized to maintain unpredictability. Examples of stressors include:
-
Damp Bedding: 100-200 ml of water added to the sawdust bedding for 12-24 hours.[7][8]
-
Cage Tilt: Cages tilted at a 45° angle for 12-24 hours.[7][8]
-
Light/Dark Cycle Alteration: Continuous light or darkness for 12-24 hours.[7][8]
-
Social Stress: Housing with a different mouse for a short period or exposure to an aggressive mouse.[7][8]
-
Shallow Water Bath: Placement in a cage with 1-2 cm of water at room temperature for 1-2 hours.[7][8]
-
Predator Sounds/Smells: Exposure to recorded predator sounds or predator odor for several hours.[7][8]
-
Restraint Stress: Placing mice in a well-ventilated restraint tube for 1-2 hours.
-
-
During the final 2-3 weeks of the CUMS procedure, administer this compound, vehicle, or a positive control (e.g., fluoxetine) daily via intraperitoneal (i.p.) injection or oral gavage.
-
Following the treatment period, conduct behavioral tests to assess depressive-like phenotypes.
Forced Swim Test (FST) Protocol
The FST is a widely used behavioral test to assess antidepressant efficacy by measuring the duration of immobility in mice placed in an inescapable water tank.[10][11][12][13][14]
Materials:
-
Cylindrical transparent Plexiglas tank (e.g., 30 cm height x 20 cm diameter)[10]
-
Water (23-25°C)
-
Video recording system
-
Timer
Procedure:
-
Fill the tank with water to a depth of approximately 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[10][12]
-
Gently place the mouse into the water tank.
-
After the 6-minute session, carefully remove the mouse, dry it with a towel, and return it to its home cage.[12]
-
Analyze the last 4 minutes of the recording, scoring the time the mouse spends immobile (i.e., making only minimal movements to keep its head above water).[10][13]
Tail Suspension Test (TST) Protocol
The TST is another common behavioral test for screening potential antidepressant drugs, where immobility is measured when a mouse is suspended by its tail.[15][16][17][18][19]
Materials:
-
Suspension box or a horizontal bar
-
Adhesive tape
-
Video recording system
-
Timer
Procedure:
-
Securely attach a piece of adhesive tape to the mouse's tail, approximately 1-2 cm from the tip.
-
Suspend the mouse by its tail from a horizontal bar or within a suspension box, ensuring it cannot escape or hold onto any surfaces.[15][17][19]
-
Record the session for a total of 6 minutes.[15][16][17][19]
-
After the 6-minute session, carefully remove the mouse and return it to its home cage.
-
Score the total duration of immobility during the 6-minute test.[19]
Western Blotting Protocol for Hippocampal Tissue
Materials:
-
Hippocampal tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SIK2, anti-CRTC1, anti-pCREB, anti-CREB, anti-BDNF, anti-pTrkB, anti-TrkB, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize hippocampal tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Immunofluorescence Protocol for Neurogenesis
Materials:
-
Mouse brain sections (perfused and fixed)
-
Cryostat or microtome
-
Antigen retrieval solution (e.g., sodium citrate buffer)
-
Blocking solution (e.g., 5% normal goat serum in PBST)
-
Primary antibodies (e.g., anti-DCX, anti-BrdU, anti-NeuN)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Prepare 40 µm thick coronal brain sections using a cryostat or microtome.
-
Perform antigen retrieval if necessary (e.g., for BrdU staining).
-
Block the sections with blocking solution for 1 hour at room temperature.
-
Incubate the sections with primary antibodies overnight at 4°C.
-
Wash the sections with PBS and then incubate with fluorophore-conjugated secondary antibodies for 2 hours at room temperature.
-
Wash the sections again with PBS and counterstain with DAPI.
-
Mount the sections on slides with mounting medium.
-
Capture images using a confocal microscope and quantify the number of labeled cells in the dentate gyrus of the hippocampus.
Signaling Pathway Diagram
Caption: this compound signaling pathway in depression.
References
- 1. Specific AAV Serotypes Stably Transduce Primary Hippocampal and Cortical Cultures with High Efficiency and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AAV-mediated gene transfer to the mouse CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sci-hub.se [sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Stereotaxic Infusion of Oligomeric Amyloid-beta into the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Immunofluorescence Staining Technique to Detect Adult Hippocampal Neurogenesis [jove.com]
- 7. Immunofluorescence staining of cells and brain sections [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 10. Immunohistochemistry and Multiple Labeling with Antibodies from the Same Host Species to Study Adult Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Systemic AAV vectors for widespread and targeted gene delivery in rodents | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of the neurogenic niche in the aging dentate gyrus using iterative immunofluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Frontiers | A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice [frontiersin.org]
- 18. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting ARN-3236 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARN-3236, a potent and selective inhibitor of salt-inducible kinase 2 (SIK2).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: this compound is known to be insoluble in water.[1] Direct dissolution in aqueous buffers will likely result in precipitation. To achieve a soluble form for your experiments, it is essential to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a stock solution of this compound.[1][2] It has a high solubility of up to 67 mg/mL in fresh DMSO.[1] N,N-Dimethylformamide (DMF) can also be used.[2]
Q3: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds like this compound. Here are some steps to mitigate this:
-
Use an intermediate dilution step: Instead of directly diluting the highly concentrated DMSO stock into your final aqueous buffer, perform one or more intermediate dilutions in a mixture of your organic solvent and aqueous buffer.
-
Incorporate solubilizing agents: For in vivo studies or specific in vitro assays, co-solvents and surfactants are often necessary. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and a final dilution in saline or PBS.[1][3]
-
Vortex during dilution: Ensure rapid and thorough mixing by vortexing the aqueous solution while slowly adding the this compound stock solution. This can help prevent localized high concentrations that lead to precipitation.
-
Warm the aqueous solution: Gently warming your aqueous solution (e.g., to 37°C) before adding the stock solution can sometimes improve solubility. However, be mindful of the temperature stability of this compound and other components in your medium.
-
Use the lowest effective concentration: Higher concentrations are more prone to precipitation. Determine the lowest concentration of this compound that is effective for your experiment to minimize solubility issues.
Q4: Can I sonicate my this compound solution to help it dissolve?
A4: Yes, sonication can be used to aid in the dissolution of this compound in the initial organic solvent. Gentle warming (e.g., to 60°C) can also be applied when preparing the DMSO stock solution.[3] However, be cautious with sonication after dilution in aqueous media, as it may not be sufficient to redissolve precipitated compound and could potentially affect its activity.
Q5: How should I store my this compound stock solution?
A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[3] Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to one year.[1]
Quantitative Data Summary
The following table summarizes the key chemical and solubility properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₆N₂O₂S | [1][2][4] |
| Molecular Weight | 336.41 g/mol | [1][2][4] |
| CAS Number | 1613710-01-2 | [1][2] |
| Solubility in Water | Insoluble | [1] |
| Solubility in DMSO | 50 - 67 mg/mL | [1][3] |
| Solubility in Ethanol | ~2 - 7 mg/mL | [1] |
| Solubility in DMF | ~30 mg/mL | [2] |
| Solubility in DMSO:PBS (pH 7.2) (1:4) | ~0.20 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, fresh anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: Based on a molecular weight of 336.41 g/mol , weigh out 3.36 mg of this compound powder.
-
Dissolution: Add 1 mL of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly. Gentle warming (up to 60°C) and brief sonication can be used to facilitate dissolution.[3]
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium.
-
Dilution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Serial Dilution (Recommended): Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of cell culture medium.
-
Mixing: Vortex the solution immediately and thoroughly after adding the stock solution to the medium.
-
Application: Add the final working solution to your cells. Ensure the final concentration of DMSO in the cell culture is low (typically <0.5%) to avoid solvent-induced toxicity.
Protocol 3: Preparation of a Formulation for In Vivo Oral Administration
This protocol is adapted from information provided by chemical suppliers and is intended as a starting point.[1][3]
-
Materials: this compound powder, DMSO, PEG300, Tween-80, sterile saline.
-
Step 1: Prepare a concentrated stock solution of this compound in DMSO (e.g., 21.7 mg/mL).
-
Step 2: In a separate tube, add 400 µL of PEG300.
-
Step 3: Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Step 4: Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Step 5: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly. This will result in a final concentration of 2.17 mg/mL.
-
Administration: The resulting clear solution should be used immediately for oral gavage.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: this compound inhibits the SIK2/AKT/Survivin signaling pathway.
References
Technical Support Center: Optimizing ARN-3236 and Paclitaxel Co-administration Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ARN-3236 in combination with paclitaxel. The information is intended for researchers, scientists, and drug development professionals to facilitate the design and execution of experiments involving this drug combination.
Frequently Asked Questions (FAQs)
Q1: What are the mechanisms of action for this compound and paclitaxel?
A1: this compound is a potent and selective inhibitor of Salt-Inducible Kinase 2 (SIK2). SIK2 is a kinase involved in regulating mitotic progression.[1][2][3] Inhibition of SIK2 by this compound leads to the uncoupling of the centrosome from the nucleus, blocks centrosome separation during mitosis, and causes prometaphase arrest, ultimately inducing apoptotic cell death and tetraploidy.[1][4] Furthermore, this compound has been shown to inhibit the phosphorylation of AKT and attenuate the expression of survivin, a downstream target of AKT involved in paclitaxel resistance.[1]
Paclitaxel is a well-established anti-cancer agent that belongs to the taxane family.[5] Its primary mechanism of action is the stabilization of microtubules by binding to the β-tubulin subunit.[5][6][7] This interference with normal microtubule dynamics disrupts mitotic spindle assembly, leading to a prolonged G2/M phase arrest and subsequent induction of apoptosis.[5][6]
Q2: Why is the combination of this compound and paclitaxel being investigated?
A2: The combination of this compound and paclitaxel is being investigated due to the potential for a synergistic anti-cancer effect. Research has shown that this compound can enhance the sensitivity of cancer cells to paclitaxel.[1][8][9] This is particularly relevant in the context of paclitaxel resistance, which is a common clinical challenge.[10][11][12][13] By targeting a different aspect of cell division and survival pathways, this compound can potentially overcome some of the resistance mechanisms to paclitaxel. A synergistic interaction has been observed in several ovarian cancer cell lines.[1][8]
Q3: In which cancer types has the combination of this compound and paclitaxel shown promise?
A3: The majority of published preclinical studies on the combination of this compound and paclitaxel have focused on ovarian cancer, particularly high-grade serous ovarian cancer where SIK2 is often overexpressed.[1][8][14] The efficacy of this combination in other cancer types is an area of ongoing research.
Q4: How is synergy between this compound and paclitaxel quantified?
A4: The synergistic, additive, or antagonistic effects of this compound and paclitaxel are typically quantified using the Combination Index (CI) method developed by Chou and Talalay. A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism. Software such as CalcuSyn can be used to calculate the CI from dose-response data.
Troubleshooting Guides
Problem 1: I am not observing a synergistic effect between this compound and paclitaxel in my cell line.
-
Possible Cause 1: Suboptimal Drug Concentrations. The synergistic effect is often concentration-dependent.
-
Solution: Perform dose-response curves for each drug individually to determine their respective IC50 values in your cell line. Based on these values, design a matrix of drug concentrations for the combination experiment. It is crucial to test a range of concentrations both above and below the IC50 of each drug.
-
-
Possible Cause 2: Inappropriate Dosing Schedule. The timing and sequence of drug administration can significantly impact the outcome.
-
Solution: The original research by Zhou et al. (2017) suggests a sequential administration where cells are pre-treated with this compound for 24 hours before the addition of paclitaxel for another 72 hours.[1] Consider testing different schedules, such as co-administration or reversing the sequence, to find the optimal protocol for your experimental model.
-
-
Possible Cause 3: Low or Absent SIK2 Expression. The efficacy of this compound is correlated with the expression level of its target, SIK2.[1][8]
-
Solution: Assess the expression level of SIK2 in your cell line using techniques like Western blotting or immunohistochemistry. If SIK2 expression is low or absent, the cell line may not be sensitive to this compound, and thus a synergistic effect with paclitaxel is unlikely.
-
-
Possible Cause 4: P-glycoprotein (P-gp) Mediated Drug Efflux. this compound has been reported to be a substrate for the P-gp efflux pump, which is a known mechanism of multidrug resistance. High levels of P-gp in your cell line could be reducing the intracellular concentration of this compound.
-
Solution: Check for the expression of P-gp (also known as ABCB1) in your cell line. If P-gp is highly expressed, consider co-administering a P-gp inhibitor, such as verapamil, as a control experiment to see if it restores sensitivity to this compound and synergy with paclitaxel.
-
Problem 2: I am observing high levels of toxicity or cell death in my control group (vehicle-treated).
-
Possible Cause 1: Solvent Toxicity. The solvents used to dissolve this compound and paclitaxel, such as DMSO, can be toxic to cells at higher concentrations.
-
Solution: Ensure that the final concentration of the solvent in your culture medium is low (typically below 0.5%) and that the same concentration is used in your vehicle-treated control group. Perform a solvent toxicity test to determine the maximum non-toxic concentration for your specific cell line.
-
-
Possible Cause 2: Suboptimal Cell Culture Conditions. Factors such as cell density, passage number, and media quality can affect cell health and viability.
-
Solution: Standardize your cell culture protocols. Ensure cells are seeded at an appropriate density and are in the logarithmic growth phase when starting the experiment. Use cells with a low passage number to avoid issues with genetic drift and altered phenotypes.
-
Problem 3: My Western blot results for the AKT/survivin pathway are inconsistent.
-
Possible Cause 1: Inappropriate Antibody Selection. The quality and specificity of antibodies are critical for reliable Western blot results.
-
Solution: Use well-validated antibodies specific for the phosphorylated and total forms of AKT and for survivin. Always include positive and negative controls to validate antibody performance.
-
-
Possible Cause 2: Suboptimal Protein Extraction or Handling. Protein degradation or loss of phosphorylation can occur during sample preparation.
-
Solution: Perform all protein extraction steps on ice and use lysis buffers containing protease and phosphatase inhibitors. Store lysates at -80°C and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Incorrect Timing of Sample Collection. The modulation of signaling pathways is a dynamic process.
-
Solution: Perform a time-course experiment to determine the optimal time point for observing changes in AKT phosphorylation and survivin expression after treatment with this compound. Based on existing literature, effects are often observed after 24 to 48 hours of treatment.[1]
-
Data Presentation
Table 1: In Vitro Growth Inhibition of Ovarian Cancer Cell Lines by this compound
| Cell Line | IC50 of this compound (µM) |
| SKOv3 | ~1.0 |
| OVCAR8 | ~1.5 |
| A2780 | ~2.0 |
| PEO1 | ~0.8 |
| PEO4 | ~1.2 |
| OVCAR3 | ~2.6 |
| OVCAR5 | ~1.8 |
| CAOV3 | ~2.2 |
| IGROV1 | ~1.3 |
| TOV-21G | ~2.5 |
Data summarized from Zhou et al., 2017.[1][8]
Table 2: In Vivo Dosing Protocol for this compound and Paclitaxel in Ovarian Cancer Xenograft Models
| Drug | Vehicle | Dose | Administration Route | Frequency |
| This compound | Not specified | 60 mg/kg/day | Oral (p.o.) | Daily for 7 days |
| Paclitaxel | Not specified | 1-5 mg/kg | Intraperitoneal (i.p.) | Once a week |
Data from SKOv3ip and OVCAR8 xenograft models as described in Zhou et al., 2017.[1]
Experimental Protocols
1. Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is adapted from the methods described in the study by Zhou et al. (2017).[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 16-24 hours.
-
Drug Treatment (Sequential):
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 24 hours.
-
Add varying concentrations of paclitaxel to the wells and incubate for an additional 72 hours.
-
-
Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on the methodology used in the study by Zhou et al. (2017).[1]
-
Cell Treatment: Treat cells with this compound (e.g., 1 µM) for 24 hours, followed by paclitaxel (e.g., 3 nM) for another 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Annexin V-FITC positive, PI negative cells are early apoptotic.
-
Annexin V-FITC positive, PI positive cells are late apoptotic/necrotic.
-
Annexin V-FITC negative, PI negative cells are live.
-
3. Western Blotting for AKT/Survivin Pathway
This protocol is a general guideline based on the experiment described by Zhou et al. (2017).[1]
-
Cell Lysis: After drug treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473 and Thr308), total AKT, survivin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Signaling pathways of this compound and paclitaxel leading to increased apoptosis.
Caption: Experimental workflow for this compound and paclitaxel co-administration studies.
Caption: Logical workflow for troubleshooting the absence of synergy.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Establishment of paclitaxel-resistant breast cancer cell line and nude mice models, and underlying multidrug resistance mechanisms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel compound this compound inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. punnettsquare.org [punnettsquare.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Establishment of paclitaxel-resistant breast cancer cell line and nude mice models, and underlying multidrug resistance mechanisms in vitro and in vivo - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 8. How can I figure out if two drugs are additive or synergistic? - FAQ 991 - GraphPad [graphpad.com]
- 9. A Novel Compound this compound Inhibits Salt-Inducible Kinase 2 and Sensitizes Ovarian Cancer Cell Lines and Xenografts to Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Calculation of combination index (CI) [bio-protocol.org]
- 12. wuxibiology.com [wuxibiology.com]
- 13. Generation and characterization of a paclitaxel-resistant human gastric carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Addressing Off-Target Effects of ARN-3236 in Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential off-target effects of ARN-3236 in experimental settings. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of salt-inducible kinase 2 (SIK2).[1] It functions by competing for ATP binding to the SIK2 protein, thereby inhibiting its kinase activity.[2] SIK2 is a serine/threonine kinase that plays a crucial role in regulating various cellular processes, including mitotic progression and cell survival.[3]
Q2: What are the known on-target effects of this compound due to SIK2 inhibition?
The primary on-target effects of this compound stem from its inhibition of SIK2 and include:
-
Inhibition of centrosome separation: this compound uncouples the centrosome from the nucleus during interphase and blocks centrosome separation in mitosis.[3]
-
Cell cycle arrest: It can induce a G2/M arrest and prometaphase arrest in cancer cells.[3]
-
Induction of apoptosis: this compound can trigger programmed cell death.[1][3]
-
Attenuation of the AKT/survivin pathway: It has been shown to inhibit the activation of AKT and reduce the expression of survivin.[3]
-
Sensitization to chemotherapy: this compound can enhance the sensitivity of cancer cells to taxanes like paclitaxel and platinum-based drugs like carboplatin.[2][3]
Q3: Does this compound have off-target effects on other kinases?
This compound is a selective inhibitor of SIK2. However, it does exhibit some activity against other members of the SIK family, namely SIK1 and SIK3, but with lower potency.[1] It is important to consider this when designing experiments and interpreting results, especially in systems where SIK1 or SIK3 may play a significant role.
Troubleshooting Guides
Issue: Observing unexpected cellular phenotypes not readily explained by SIK2 inhibition.
Possible Cause: This could be due to the inhibition of SIK1 or SIK3, or downstream effects of SIK2 inhibition that are prominent in the specific experimental model.
Troubleshooting Steps:
-
Confirm SIK selectivity: Compare the observed phenotype with the known effects of SIK1 and SIK3 inhibition from the literature.
-
Use a complementary approach: Employ SIK2-specific siRNA or CRISPR/Cas9 to knock down SIK2 expression.[2] If the phenotype is recapitulated, it is likely an on-target effect of SIK2 inhibition.
-
Perform dose-response experiments: Use a range of this compound concentrations. Off-target effects may only appear at higher concentrations.
-
Rescue experiments: If possible, introduce a constitutively active or this compound-resistant mutant of SIK2 to see if the phenotype can be reversed.
Issue: Difficulty in distinguishing between apoptosis induced by cell cycle arrest versus a direct pro-apoptotic signaling pathway.
Possible Cause: this compound induces both cell cycle arrest and apoptosis, and these events can be interconnected.[3]
Troubleshooting Steps:
-
Time-course analysis: Monitor markers for cell cycle arrest (e.g., Cyclin B1 levels, histone H3 phosphorylation) and apoptosis (e.g., cleaved caspase-3, Annexin V staining) at different time points after this compound treatment.[4]
-
Cell synchronization: Synchronize cells at a specific phase of the cell cycle before adding this compound to dissect the effects on a particular phase.
-
Inhibition of apoptosis: Use a pan-caspase inhibitor, such as Z-VAD-FMK, to determine if blocking apoptosis affects the cell cycle arrest phenotype.
Quantitative Data Summary
Table 1: Inhibitory Potency (IC50) of this compound against SIK Family Kinases
| Kinase | IC50 (nM) |
| SIK2 | <1[1] |
| SIK1 | 21.63[1] |
| SIK3 | 6.63[1] |
Table 2: Growth Inhibition (IC50) of this compound in Ovarian Cancer Cell Lines
| Cell Line | Endogenous SIK2 Expression | IC50 (µM) |
| OVCAR8 | High | ~1.0 |
| SKOv3 | Moderate | ~1.5 |
| A2780 | Low | ~2.5 |
| (Data compiled from Zhou et al., 2017)[3] The IC50 of this compound is inversely correlated with endogenous SIK2 expression.[3] |
Experimental Protocols
Protocol 1: Western Blot Analysis for AKT/Survivin Pathway Attenuation
-
Cell Treatment: Plate cells and treat with either DMSO (vehicle control) or varying concentrations of this compound for the desired duration (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-AKT (Ser473), total AKT, survivin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Immunofluorescence for Centrosome Uncoupling
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with DMSO or this compound (e.g., 1 µM) for 48 hours.[4]
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Staining:
-
Incubate with a primary antibody against a centrosomal marker (e.g., γ-tubulin) and a microtubule marker (e.g., α-tubulin).
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies.
-
Counterstain the nucleus with DAPI.[5]
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Measure the distance between the centrosome and the nuclear envelope. A distance greater than 2 µm can be considered nuclear-centrosome uncoupling (NCU).[4]
Visualizations
Caption: On-target signaling pathway of this compound through SIK2 inhibition.
Caption: Troubleshooting workflow for unexpected phenotypes with this compound.
References
Technical Support Center: ARN-3236 Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and prevention of degradation of ARN-3236. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid powder. Under these conditions, it is stable for extended periods when kept at low temperatures and protected from light. For solutions, storage at ultra-low temperatures is recommended to minimize degradation.
Q2: How should I prepare stock solutions of this compound for long-term storage?
A2: It is advisable to prepare concentrated stock solutions in a suitable solvent, such as dimethyl sulfoxide (DMSO).[1][2][3] These stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -80°C for maximal stability.[1]
Q3: What are the primary factors that can cause this compound to degrade?
A3: The main factors contributing to the degradation of small molecule inhibitors like this compound are exposure to water (hydrolysis), oxygen (oxidation), and light (photolysis). The presence of reactive functional groups in the molecule, such as ether and aromatic systems, can make it susceptible to these degradation pathways.
Q4: How can I detect degradation of my this compound sample?
A4: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can reveal the appearance of new peaks (degradation products) and a decrease in the peak corresponding to the intact this compound.
Q5: Is it normal to observe some level of degradation over time?
A5: Some degree of degradation is expected over long periods, even under optimal storage conditions. For most pharmaceutical products, a retention of 90% or more of the initial potency is considered acceptable at the expiration date. Significant degradation (e.g., >10%) may indicate improper storage or handling.
Troubleshooting Guides
Issue 1: I observe unexpected or inconsistent results in my experiments using a previously stored stock solution of this compound.
-
Possible Cause: The this compound may have degraded in solution. Repeated freeze-thaw cycles or prolonged storage at suboptimal temperatures can lead to a decrease in the effective concentration of the active compound.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution: Dissolve a new sample of solid this compound in the appropriate solvent.
-
Perform a dose-response experiment: Compare the activity of the new stock solution with the old one to determine if there is a significant loss of potency.
-
Analyze the old stock solution: Use HPLC or LC-MS to check for the presence of degradation products and to quantify the amount of remaining intact this compound.
-
Issue 2: My solid this compound powder has changed in appearance (e.g., color, texture).
-
Possible Cause: The solid may have been exposed to moisture or light, leading to degradation.
-
Troubleshooting Steps:
-
Review storage conditions: Ensure that the compound was stored in a tightly sealed container, in a desiccated and dark environment.
-
Test the powder: Dissolve a small amount of the powder and analyze it by HPLC or LC-MS to assess its purity. Compare the results with the certificate of analysis for the batch.
-
Issue 3: I see extra peaks in my HPLC or LC-MS analysis of an this compound sample.
-
Possible Cause: These additional peaks are likely degradation products. The conditions of your sample preparation or analysis might also contribute to on-the-fly degradation.
-
Troubleshooting Steps:
-
Characterize the new peaks: Use LC-MS/MS to obtain fragmentation data for the unknown peaks to help in their structural elucidation.
-
Conduct a forced degradation study: Subject a fresh sample of this compound to controlled stress conditions (acid, base, oxidation, heat, light) to see if the same degradation products are formed. This can help in identifying the degradation pathway.
-
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed, light-protected container with a desiccant.[1] |
| Solid Powder | 4°C | Up to 2 years | For shorter-term storage, ensure protection from moisture and light.[1] |
| Stock Solution in DMSO | -80°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles.[1] |
| Stock Solution in DMSO | -20°C | Up to 1 year | Suitable for shorter-term storage of solutions.[1] |
Experimental Protocols
Protocol 1: HPLC Method for Assessing this compound Stability
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method to quantify this compound and detect degradation products.
1. Materials and Reagents:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a C18 column and UV detector
2. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 10-50 µg/mL.
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
4. Data Analysis:
-
Integrate the peak area of this compound.
-
Monitor for the appearance of new peaks, which indicate degradation products.
-
Calculate the percentage of remaining this compound in aged samples relative to a freshly prepared standard.
Protocol 2: LC-MS Method for Identification of Degradation Products
This protocol describes how to use LC-MS to identify potential degradation products of this compound.
1. Materials and Reagents:
-
Same as for the HPLC method, but using LC-MS grade solvents.
-
LC-MS system with a C18 column and a mass spectrometer (e.g., Q-TOF or Orbitrap).
2. Sample Preparation:
-
Prepare samples as described in the HPLC protocol. For forced degradation studies, subject the this compound solution to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat at 60°C, or exposure to UV light) for a defined period. Neutralize acidic and basic samples before injection.
3. LC-MS Conditions:
-
Use the same chromatographic conditions as the HPLC method.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Perform full scan MS and data-dependent MS/MS (or tandem MS) to obtain fragmentation patterns of the parent compound and any degradation products.
-
4. Data Analysis:
-
Extract the ion chromatograms for the expected m/z of this compound and any new m/z values observed in the stressed samples.
-
Analyze the MS/MS spectra of the degradation products to propose their structures based on the fragmentation patterns.
Protocol 3: NMR Spectroscopy for Monitoring Chemical Stability
This protocol provides a general method for using ¹H NMR to monitor the chemical stability of this compound.
1. Materials and Reagents:
-
This compound
-
Deuterated DMSO (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
2. Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a precise volume of DMSO-d₆ to create a stock solution.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the freshly prepared sample. This will serve as the time-zero reference.
-
Store the NMR tube under the desired conditions (e.g., at room temperature, elevated temperature, or exposed to light).
-
Acquire subsequent ¹H NMR spectra at various time points (e.g., 24 hours, 1 week, 1 month).
4. Data Analysis:
-
Compare the spectra over time.
-
Look for the appearance of new signals or changes in the chemical shifts and integration of the existing signals corresponding to this compound.
-
The decrease in the integral of the characteristic peaks of this compound relative to an internal standard (if used) can be used to quantify the extent of degradation.
Mandatory Visualizations
Caption: Hypothesized degradation pathways of this compound under different stress conditions.
Caption: A logical workflow to troubleshoot experimental inconsistencies related to this compound stability.
References
Adjusting ARN-3236 concentration for different ovarian cancer cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using ARN-3236, a selective Salt-Inducible Kinase 2 (SIK2) inhibitor, in ovarian cancer cell line experiments.
Troubleshooting Guide
Encountering variability or unexpected results is a common aspect of in vitro experimentation. This guide addresses potential issues when determining the optimal concentration of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding density.- Pipetting errors, especially with small volumes of concentrated stock solution.- Edge effects in the multi-well plate. | - Ensure thorough mixing of the cell suspension before and during seeding.- Use calibrated pipettes and consider performing serial dilutions to work with larger, more accurate volumes.- Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No significant decrease in cell viability, even at high concentrations | - The ovarian cancer cell line may have low endogenous SIK2 expression, leading to reduced sensitivity.[1][2][3]- The chosen cell viability assay may not be sensitive enough.- Incorrect drug preparation or storage. | - Verify the SIK2 expression level in your cell line via Western blot or qPCR. Cell lines with higher SIK2 expression are generally more sensitive to this compound.[1]- Consider using a more sensitive assay, such as an ATP-based luminescence assay, in addition to colorimetric assays like MTT or SRB.- Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
| High levels of cell death in control (vehicle-treated) wells | - The solvent (e.g., DMSO) concentration may be toxic to the specific cell line. | - Ensure the final solvent concentration is non-toxic (typically ≤0.5% for DMSO).- Run a solvent toxicity control curve to determine the maximum tolerable concentration for your cell line. |
| Inconsistent IC50 values across experiments | - Variations in cell passage number, as cell characteristics can change over time.- Differences in incubation times or reagent concentrations. | - Use cells within a consistent and low passage number range for all experiments.- Strictly adhere to the established experimental protocol, ensuring consistent timing and reagent preparation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in ovarian cancer cells?
This compound is a potent and selective inhibitor of Salt-Inducible Kinase 2 (SIK2), which is overexpressed in about 30% of high-grade serous ovarian cancers.[1][2] By inhibiting SIK2, this compound disrupts several key cellular processes. It leads to G2/M cell cycle arrest and induces mitotic catastrophe by preventing the separation of centrosomes during mitosis.[1] Furthermore, this compound attenuates the pro-survival AKT/survivin signaling pathway, ultimately leading to apoptotic cell death.[1][4]
Q2: What is a recommended starting concentration range for this compound in a new ovarian cancer cell line?
For initial dose-response experiments, a broad concentration range is recommended. Based on published data, the IC50 values for this compound in various ovarian cancer cell lines fall between 0.8 µM and 2.6 µM.[1][2][3][5] Therefore, a starting range of 0.1 µM to 10 µM, with logarithmic or semi-logarithmic dilutions, would be appropriate to capture the full dose-response curve.
Q3: How does SIK2 expression level affect the sensitivity of ovarian cancer cells to this compound?
Research has demonstrated an inverse correlation between the endogenous SIK2 protein expression and the IC50 value of this compound in ovarian cancer cell lines.[1][3] This means that cell lines with higher levels of SIK2 expression are generally more sensitive to the growth-inhibitory effects of this compound.[1] It is advisable to determine the relative SIK2 expression in your cell line of interest to better predict its sensitivity.
Q4: Can this compound be used in combination with other chemotherapeutic agents?
Yes, studies have shown that this compound can enhance the sensitivity of ovarian cancer cells to paclitaxel.[1][5][6][7] In several ovarian cancer cell lines, a synergistic interaction has been observed when this compound is combined with paclitaxel.[1] It has also been shown to act synergistically with PARP inhibitors like olaparib in both ovarian and triple-negative breast cancers.[8]
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in a panel of human ovarian cancer cell lines.
| Cell Line | Reported IC50 (µM) |
| OC316 | ~0.8 - 2.6 |
| OVCAR8 | ~0.8 - 2.6 |
| SKOv3 | ~0.8 - 2.6 |
| A2780 | ~0.8 - 2.6 |
| OVCAR5 | ~0.8 - 2.6 |
| HEY | ~0.8 - 2.6 |
| ES2 | ~0.8 - 2.6 |
| UPN251 | ~0.8 - 2.6 |
| Two additional undisclosed cell lines | ~0.8 - 2.6 |
Note: The specific IC50 values for each cell line within the 0.8 to 2.6 µM range are inversely correlated with their endogenous SIK2 expression levels.[1][2][3][5]
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Sulforhodamine B (SRB) Assay
This protocol provides a method for determining the concentration of this compound that inhibits the growth of ovarian cancer cells by 50% (IC50).
Materials:
-
Ovarian cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA) solution
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 16-24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final solvent concentration is consistent and non-toxic across all wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only control wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Fixation:
-
Gently add 50 µL of cold TCA solution to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
-
Destaining and Solubilization:
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of Tris base solution to each well to solubilize the protein-bound dye.
-
-
Data Acquisition:
-
Shake the plate for 5 minutes on a plate shaker.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control.
-
Plot the percentage of growth inhibition against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits SIK2, leading to decreased AKT phosphorylation and survivin expression, which in turn promotes apoptosis.
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of this compound in ovarian cancer cell lines.
References
- 1. A novel compound this compound inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | AMPK | SIK | TargetMol [targetmol.com]
- 4. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. A Novel Compound this compound Inhibits Salt-Inducible Kinase 2 and Sensitizes Ovarian Cancer Cell Lines and Xenografts to Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SIK2 inhibition enhances PARP inhibitor activity synergistically in ovarian and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Confirming SIK2 Target Engagement of ARN-3236
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on confirming the target engagement of ARN-3236 with Salt-Inducible Kinase 2 (SIK2) in a cellular context. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit SIK2?
This compound is a potent and selective small-molecule inhibitor of SIK2, a serine/threonine kinase belonging to the AMP-activated protein kinase (AMPK) family. It functions by competing with ATP for binding to the SIK2 kinase domain, thereby blocking its catalytic activity.[1][2] This inhibition prevents the phosphorylation of downstream SIK2 substrates.
Q2: What are the primary methods to confirm that this compound is engaging SIK2 in my cells?
There are several methods to confirm the target engagement of this compound with SIK2 in cells, ranging from direct binding assays to assessing downstream functional outcomes. The primary methods include:
-
Direct Target Engagement Assays: Techniques like the NanoBRET™ Target Engagement Assay directly measure the binding of this compound to SIK2 within living cells.[3][4]
-
Phospho-protein Western Blotting: This method assesses the phosphorylation status of known SIK2 downstream targets. A decrease in the phosphorylation of these targets upon this compound treatment indicates SIK2 inhibition.
-
Cellular Phenotypic Assays: Measuring changes in cellular processes known to be regulated by SIK2, such as cell cycle progression, apoptosis, and cell viability, can provide functional evidence of target engagement.[1][5]
Experimental Protocols and Troubleshooting
Below are detailed protocols for key experiments to confirm SIK2 target engagement of this compound, along with troubleshooting guides.
Method 1: Western Blot Analysis of SIK2 Downstream Targets
A key approach to verify SIK2 inhibition is to measure the phosphorylation levels of its downstream targets. Upon SIK2 inhibition by this compound, a decrease in the phosphorylation of proteins in the AKT signaling pathway, such as AKT itself (at Serine 473 and Threonine 308) and a subsequent reduction in the expression of survivin, is expected.[1][5]
Experimental Workflow:
Caption: Western Blot workflow for assessing SIK2 target engagement.
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Seed ovarian cancer cell lines (e.g., SKOv3, OVCAR8) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 24-48 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and survivin overnight at 4°C. Use GAPDH or β-actin as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
Troubleshooting Guide:
| Problem | Possible Cause | Solution |
| No or weak signal for p-AKT | Low basal phosphorylation of AKT in the cell line. | Stimulate the pathway with a known activator (e.g., growth factors) before this compound treatment to increase the dynamic range. |
| Inefficient transfer of high molecular weight proteins. | Optimize transfer conditions (time, voltage) for the size of AKT. | |
| Phosphatase activity during sample preparation. | Ensure fresh and adequate concentrations of phosphatase inhibitors in the lysis buffer. Keep samples on ice at all times. | |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA for phospho-antibodies). |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |
| Inconsistent loading control | Inaccurate protein quantification. | Be meticulous during the BCA assay and loading of samples. |
| Uneven transfer. | Ensure complete and even contact between the gel and membrane during transfer. |
Method 2: Cell Viability and Proliferation Assays
This compound has been shown to inhibit the growth of ovarian cancer cell lines.[1] A dose-dependent decrease in cell viability upon treatment with this compound is a strong indicator of its cellular activity.
Detailed Protocol (SRB Assay):
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plate and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
Quantitative Data Summary:
| Cell Line | This compound IC50 (µM) |
| Ovarian Cancer Cell Lines (average) | 0.8 - 2.6 |
Data synthesized from multiple studies.[1]
Method 3: Apoptosis and Cell Cycle Analysis
SIK2 inhibition by this compound can induce apoptosis and cause cell cycle arrest, particularly a prometaphase arrest.[1][5] These cellular fates can be quantified using flow cytometry.
Signaling Pathway Overview:
Caption: SIK2 signaling pathway affected by this compound.
Detailed Protocol (Apoptosis - Annexin V/PI Staining):
-
Cell Treatment: Treat cells with this compound (e.g., 1 µM) for 24 hours, followed by treatment with an agent like paclitaxel (e.g., 3 nM) for another 72 hours to assess sensitization to apoptosis.[1]
-
Cell Harvesting: Collect both floating and adherent cells. Wash twice with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
Detailed Protocol (Cell Cycle - PI Staining):
-
Cell Treatment: Treat cells with this compound (e.g., 1 µM) for 48 hours.[1]
-
Cell Harvesting: Harvest and wash cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
Troubleshooting Guide for Flow Cytometry:
| Problem | Possible Cause | Solution |
| High percentage of necrotic cells in control | Harsh cell handling during harvesting. | Handle cells gently, avoid excessive vortexing, and keep samples on ice. |
| Poor separation of cell cycle phases | Cell clumps. | Ensure a single-cell suspension by filtering the sample before analysis. |
| Inappropriate flow rate. | Use a low flow rate for acquisition to improve resolution. | |
| Weak Annexin V staining | Insufficient calcium in the binding buffer. | Use the manufacturer-provided binding buffer or ensure it contains adequate Ca2+. |
| Apoptosis has not yet occurred. | Perform a time-course experiment to determine the optimal treatment duration. |
Method 4: Direct Target Engagement (NanoBRET™ Assay)
For a direct and quantitative measurement of this compound binding to SIK2 in live cells, the NanoBRET™ Target Engagement Assay is a powerful tool.[3][4] This assay measures the displacement of a fluorescent tracer from a NanoLuc®-SIK2 fusion protein by a competitive inhibitor like this compound.
Experimental Workflow:
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. bosterbio.com [bosterbio.com]
- 4. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Technical Support Center: Overcoming Resistance to ARN-3236 in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the SIK2 inhibitor, ARN-3236, in cancer cell lines.
Troubleshooting Guide
This guide addresses common experimental issues that may suggest resistance to this compound and provides potential causes and solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| Reduced sensitivity to this compound (higher IC50) compared to published data. | 1. Cell line variability: Different cancer cell lines exhibit varying endogenous SIK2 expression levels, which can influence sensitivity.[1] 2. P-glycoprotein (P-gp) mediated drug efflux: this compound is susceptible to efflux by the P-gp transporter, reducing its intracellular concentration.[2] 3. Alterations in the AKT/survivin pathway: Upregulation of this pro-survival pathway can counteract the apoptotic effects of this compound.[3][4] | 1. Characterize SIK2 expression: Perform Western blot to determine the SIK2 protein levels in your cell line. Higher SIK2 expression may correlate with greater sensitivity. 2. Co-administer a P-gp inhibitor: Use a known P-gp inhibitor, such as tariquidar, to see if it restores sensitivity to this compound.[5] 3. Assess AKT and survivin levels: Use Western blot to check for increased phosphorylation of AKT or overexpression of survivin. Consider combination therapy with an AKT or survivin inhibitor.[6][7] |
| Lack of G2/M cell cycle arrest upon this compound treatment. | Dysregulation of cell cycle checkpoints: Cancer cells can develop mutations in cell cycle regulatory proteins, bypassing the effects of this compound on mitotic progression. | Analyze cell cycle regulators: Perform Western blot for key G2/M checkpoint proteins (e.g., Cyclin B1, CDK1) to investigate potential alterations. |
| No significant increase in apoptosis with this compound and paclitaxel combination. | Upregulation of anti-apoptotic proteins: Overexpression of anti-apoptotic proteins, such as survivin, can confer resistance to the pro-apoptotic effects of the combination therapy.[4] | Evaluate survivin expression: Measure survivin levels via Western blot or qPCR. Overexpression of survivin may necessitate the addition of a survivin inhibitor to the treatment regimen.[8] |
| Inconsistent results in in vivo xenograft models. | 1. Suboptimal drug delivery or dosage: Inadequate tumor penetration or insufficient dosage of this compound can lead to a lack of efficacy. 2. Tumor heterogeneity: The in vivo tumor microenvironment can foster the growth of resistant clones. | 1. Optimize treatment regimen: Titrate the dose and frequency of this compound administration. Consider alternative routes of administration if oral bioavailability is a concern. 2. Characterize explanted tumors: After the experiment, analyze the tumors for SIK2 expression and alterations in the AKT/survivin pathway to identify potential resistance mechanisms. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Salt-Inducible Kinase 2 (SIK2).[9] By inhibiting SIK2, this compound disrupts centrosome separation during mitosis, leading to G2/M cell cycle arrest and apoptosis.[3][4] It also attenuates the pro-survival AKT/survivin signaling pathway.[3][4]
Q2: My cancer cell line shows high expression of SIK2 but is still not responding to this compound. What could be the reason?
A2: While high SIK2 expression generally correlates with sensitivity, other factors can contribute to a lack of response. One possibility is the overexpression of drug efflux pumps like P-glycoprotein (P-gp), as this compound is a known substrate for P-gp.[2] This would lead to a decreased intracellular concentration of the drug. Additionally, alterations in downstream signaling pathways, such as constitutive activation of the AKT/survivin pathway, could bypass the effects of SIK2 inhibition.[3][4][6]
Q3: How can I experimentally verify if P-gp mediated efflux is responsible for the lack of response to this compound in my cell line?
A3: To determine if P-gp is mediating resistance, you can perform a combination experiment with a known P-gp inhibitor. Treat your cells with this compound in the presence and absence of a P-gp inhibitor like tariquidar.[5] A significant increase in the cytotoxic effect of this compound in the presence of the P-gp inhibitor would suggest that drug efflux is a key resistance mechanism.
Q4: What is the role of the AKT/survivin pathway in resistance to this compound?
A4: The AKT/survivin pathway is a critical pro-survival signaling cascade that is often upregulated in cancer.[6][10] this compound has been shown to inhibit this pathway.[3][4] If cancer cells develop resistance, they may have found ways to reactivate this pathway, for instance, through mutations in AKT or overexpression of survivin.[6][7] This would counteract the pro-apoptotic effects of this compound.
Q5: Are there any known clinical trials for this compound?
A5: The provided search results mention a clinical trial for a related SIK2 inhibitor, ARN-3261, for ovarian, peritoneal, and fallopian tube cancers, which was suspended in 2024.[11] While this compound has been evaluated in preclinical models, specific information about its clinical trial status is not detailed in the provided search results.[1][3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound alone or in combination with other drugs like paclitaxel.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Paclitaxel (optional, dissolved in a suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to attach overnight.
-
Prepare serial dilutions of this compound and/or paclitaxel in culture medium.
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for SIK2, p-AKT, AKT, and Survivin
This protocol is for assessing the protein levels of SIK2 and key components of the AKT/survivin pathway.
Materials:
-
Cell culture dishes
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-SIK2, anti-p-AKT, anti-AKT, anti-survivin, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture dishes and treat with this compound at the desired concentration and time points.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Ovarian Cancer Xenograft Model
This protocol describes a general workflow for evaluating the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Ovarian cancer cell line (e.g., SKOV3, OVCAR8)
-
Matrigel (optional)
-
This compound (formulated for oral administration)
-
Paclitaxel (formulated for injection)
-
Calipers
-
Anesthesia
-
Surgical tools
Procedure:
-
Subcutaneously inject 1-5 x 10^6 ovarian cancer cells (resuspended in PBS or a mix with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, paclitaxel alone, this compound + paclitaxel).
-
Administer this compound orally at the predetermined dose and schedule (e.g., daily).
-
Administer paclitaxel via intraperitoneal or intravenous injection at the predetermined dose and schedule (e.g., once or twice weekly).[12][13][14]
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Visualizations
Caption: Signaling pathway affected by this compound.
Caption: Experimental workflow for studying this compound.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. A Novel Compound this compound Inhibits Salt-Inducible Kinase 2 and Sensitizes Ovarian Cancer Cell Lines and Xenografts to Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Salt Inducible Kinase 2 Inhibitor, ARN-3261, Sensitizes Ovarian Cancer Cell Lines and Xenografts to Carboplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. A novel compound this compound inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-glycoprotein Mediates Resistance to the Anaplastic Lymphoma Kinase Inhiitor Ensartinib in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. diposit.ub.edu [diposit.ub.edu]
- 9. What are SIK2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies [e-crt.org]
- 13. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Best practices for handling and storing ARN-3236 powder
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling, storing, and utilizing ARN-3236 powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, orally bioavailable small-molecule inhibitor of Salt-Inducible Kinase 2 (SIK2).[1] Its primary mechanism of action is to compete with ATP for binding to the SIK2 protein, thereby inhibiting its kinase activity.[1] SIK2 is a kinase involved in regulating mitotic progression, and its inhibition by this compound can lead to cell cycle arrest, apoptosis, and sensitization of cancer cells to other therapeutic agents.[1][2]
Q2: What are the recommended storage conditions for this compound powder and its solutions?
A2: Proper storage is crucial to maintain the stability and activity of this compound.
| Formulation | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Q3: What is the solubility of this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO). For in vivo applications, it can be formulated in a vehicle containing DMSO, PEG300, Tween 80, and saline.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Low or No Observed Efficacy in Cell-Based Assays
-
Potential Cause: Suboptimal concentration of this compound.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line. IC50 values in ovarian cancer cell lines have been reported to range from 0.8 to 2.6 μM.[1]
-
-
Potential Cause: Low SIK2 expression in the cell line.
-
Troubleshooting Step: The sensitivity of cancer cells to this compound has been shown to be inversely correlated with endogenous SIK2 expression.[1] Verify the SIK2 expression level in your cell line via Western blot or other methods. Cell lines with higher SIK2 expression are expected to be more sensitive.[1]
-
-
Potential Cause: Compound degradation.
-
Troubleshooting Step: Ensure that the this compound powder and stock solutions have been stored correctly according to the recommended conditions. Prepare fresh dilutions from a new stock solution.
-
Issue 2: Precipitation of this compound in Cell Culture Media
-
Potential Cause: Poor aqueous solubility.
-
Troubleshooting Step: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous cell culture medium, ensure the final DMSO concentration is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Troubleshooting Step: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently vortexing the medium to facilitate dissolution.
-
Troubleshooting Step: For long-term experiments, consider renewing the media with freshly prepared this compound solution periodically to prevent precipitation over time.
-
Issue 3: Inconsistent Results in Animal Studies
-
Potential Cause: Improper formulation or administration.
-
Troubleshooting Step: Use a validated in vivo formulation protocol. A common vehicle for oral administration of this compound is a mixture of DMSO, PEG300, Tween 80, and saline. Ensure all components are thoroughly mixed to create a homogenous solution.
-
-
Potential Cause: Variability in drug uptake and metabolism.
-
Troubleshooting Step: Ensure consistent dosing and timing across all animals in the study. Monitor for any adverse effects that might indicate issues with the formulation or dosage.
-
Experimental Protocols
1. Preparation of this compound Stock Solution for In Vitro Use (10 mM)
-
Materials:
-
This compound powder (Molecular Weight: 336.41 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For a 10 mM stock solution, you would dissolve 3.364 mg of this compound in 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months.
-
2. Cell Viability (SRB) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 8,000 cells per well and incubate for 16 hours.[1][3]
-
Treatment: Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 72 hours.[2]
-
Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry completely.
-
Staining: Add 0.4% sulforhodamine B (SRB) in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified duration (e.g., 48 hours).[1] In some experimental designs, cells are treated with this compound for 24 hours, followed by treatment with another agent like paclitaxel for an additional 72 hours.[1][3]
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour of staining.
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. A novel compound this compound inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Compound this compound Inhibits Salt-Inducible Kinase 2 and Sensitizes Ovarian Cancer Cell Lines and Xenografts to Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in ARN-3236 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with ARN-3236, a potent and selective SIK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Salt-Inducible Kinase 2 (SIK2).[1][2] It has been shown to exert its effects through several mechanisms, including:
-
Inhibition of centrosome separation: this compound uncouples the centrosome from the nucleus during interphase and blocks centrosome separation in mitosis, leading to prometaphase arrest.[3]
-
Induction of apoptosis: It can induce cell-cycle arrest and apoptosis by attenuating the AKT/survivin signaling pathway.[3]
-
Modulation of inflammatory responses: In human myeloid cells, this compound can block TNFα production and induce IL-10 following LPS stimulation.
-
Antidepressant-like effects: In preclinical models, it has shown antidepressant effects via the hippocampal CRTC1-CREB-BDNF pathway.[4][5]
Q2: What are the IC50 values of this compound for SIK kinases?
The inhibitory concentrations (IC50) of this compound for the three SIK isoforms are summarized in the table below.
| Kinase | IC50 (nM) |
| SIK1 | 21.63 |
| SIK2 | <1 |
| SIK3 | 6.63 |
Data sourced from multiple suppliers and publications.[1][6]
Q3: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated growth inhibition in various ovarian cancer cell lines with IC50 values typically ranging from 0.8 to 2.6 µM.[1][3] A key finding is that the IC50 of this compound is inversely correlated with the endogenous expression level of SIK2 in these cell lines.[1][3]
Troubleshooting Guide for Unexpected Experimental Results
This guide addresses potential discrepancies between expected and observed outcomes in common assays involving this compound.
Issue 1: No significant decrease in cell viability or proliferation in cancer cell lines.
-
Potential Cause 1: Low Endogenous SIK2 Expression.
-
Explanation: The cytotoxic effects of this compound are correlated with SIK2 expression levels.[1][3] Cell lines with low or absent SIK2 may not respond to this compound treatment.
-
Recommendation: Screen your panel of cell lines for SIK2 expression using Western blot or qPCR before initiating long-term studies. Consider using a cell line known to have high SIK2 expression (e.g., SKOv3) as a positive control.
-
-
Potential Cause 2: Suboptimal Concentration or Treatment Duration.
-
Explanation: The effective concentration of this compound can vary between cell lines.
-
Recommendation: Perform a dose-response curve to determine the optimal IC50 for your specific cell line. A typical starting range for in vitro studies is 0.1 to 10 µM.
-
-
Potential Cause 3: Drug Inactivation or Degradation.
-
Explanation: Improper storage or handling of the compound can lead to loss of activity.
-
Recommendation: Ensure this compound is stored as recommended by the supplier, typically at -20°C or -80°C. Prepare fresh working solutions from a DMSO stock for each experiment.
-
Issue 2: Lack of expected G2/M arrest or prometaphase arrest in cell cycle analysis.
-
Potential Cause 1: Insufficient Treatment Time.
-
Explanation: The effects of this compound on the cell cycle are time-dependent.
-
Recommendation: Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing G2/M or prometaphase arrest in your cell line.
-
-
Potential Cause 2: Cell Line Resistance.
-
Explanation: Some cell lines may have intrinsic resistance mechanisms that bypass the effects of SIK2 inhibition on mitotic progression.
-
Recommendation: Concurrently assess markers of mitotic catastrophe and apoptosis (e.g., Annexin V staining) to determine if the cells are undergoing a different cell death mechanism.
-
Issue 3: No observed attenuation of the AKT/survivin pathway.
-
Potential Cause 1: Crosstalk with other Signaling Pathways.
-
Explanation: The AKT pathway is a central node in cell signaling and can be activated by multiple upstream signals. In some cellular contexts, redundant pathways may maintain AKT activation despite SIK2 inhibition.
-
Recommendation: Investigate other potential activators of the AKT pathway in your experimental model. Consider combining this compound with inhibitors of other relevant pathways.
-
-
Potential Cause 2: Timing of Analysis.
-
Explanation: Changes in protein phosphorylation can be transient.
-
Recommendation: Perform a time-course analysis of AKT phosphorylation (p-AKT) and survivin expression following this compound treatment to capture the dynamics of this signaling cascade.
-
Experimental Protocols
Cell Viability Assay (SRB Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (or DMSO as a vehicle control) for 72 hours.
-
Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow them to air dry.
-
Stain the cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris base (pH 10.5).
-
Read the absorbance at 510 nm using a microplate reader.
Western Blot Analysis for SIK2 and p-AKT
-
Treat cells with this compound at the desired concentration and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against SIK2, phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound inhibits SIK2, leading to downstream effects on the AKT/survivin pathway and centrosome separation.
Caption: The proposed mechanism for the antidepressant-like effects of this compound via the hippocampal CRTC1-CREB-BDNF pathway.
Caption: A logical workflow for investigating the effects of this compound in cancer cell lines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Salt Inducible Kinase (SIK) compound (inhibitors, antagonists, inducers)-ProbeChem.com [probechem.com]
- 3. A novel compound this compound inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Selective SIK2 Inhibitor this compound Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Selective SIK2 Inhibitor this compound Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway [frontiersin.org]
- 6. This compound | AMPK | SIK | TargetMol [targetmol.com]
Validation & Comparative
A Comparative Analysis of ARN-3236 and Other SIK2 Inhibitors in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of ARN-3236, a potent and selective Salt-Inducible Kinase 2 (SIK2) inhibitor, against other notable SIK2 inhibitors. The information presented is based on available experimental data from in vitro and in vivo studies, focusing on applications in oncology and inflammation.
Introduction to SIK2 Inhibition
Salt-Inducible Kinase 2 (SIK2), a member of the AMP-activated protein kinase (AMPK) family, has emerged as a significant therapeutic target in various diseases, particularly cancer.[1][2] SIK2 is involved in regulating crucial cellular processes, including cell cycle progression, metabolism, and survival.[3][4] Its overexpression is noted in approximately 30% of high-grade serous ovarian cancers and is linked to mitotic progression, making it an attractive target for therapeutic intervention.[5][6] SIK2 inhibitors function primarily by binding to the ATP-binding pocket of the kinase, disrupting downstream signaling pathways that promote cancer cell proliferation and survival.[1] This guide focuses on this compound and compares its preclinical profile with other inhibitors such as ARN-3261 and the dual SIK2/SIK3 inhibitor GLPG3970.
Comparative Efficacy and Selectivity
The potency and selectivity of a kinase inhibitor are critical determinants of its therapeutic potential and safety profile. This compound demonstrates high potency and selectivity for SIK2 over its family members SIK1 and SIK3.
Table 1: Kinase Inhibitory Potency (IC50) of SIK Inhibitors
| Compound | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Reference |
| This compound | 21.63 | <1 | 6.63 | [5][7][8] |
| GLPG3970 | 282.8 | 7.8 | 3.8 | [9] |
| GLPG3312 | 2.0 | 0.7 | 0.6 | [10] |
| MRT199665 | 110 | 12 | 43 | [10] |
IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50% in cell-free assays.
Table 2: In Vitro Anti-proliferative Activity of this compound in Ovarian Cancer Cell Lines
| Cell Line | This compound IC50 (µM) |
| HEY | 1.22 |
| A2780 | 1.23 |
| UPN251 | 2.58 |
| OVCAR3 | 0.93 |
| OVCAR5 | 0.8 |
| OVCAR8 | 1.63 |
| ES-2 | 2.51 |
| OC316 | 2.42 |
| SKOv3 | 1.56 |
| IGROV1 | 1.19 |
Data sourced from Zhou et al. (2017).[6] The study found that the IC50 of this compound was inversely correlated with endogenous SIK2 protein expression.[5][6]
Mechanism of Action and Cellular Effects
This compound and related SIK2 inhibitors exert their anti-cancer effects through multiple mechanisms. A primary pathway involves the disruption of mitotic processes.
SIK2 Signaling Pathway in Cancer
// Connections LKB1 -> SIK2 [label=" Phosphorylates\n(Activation)"]; Adipocytes -> SIK2 [label=" Activates"]; SIK2 -> HDAC5 [label=" Phosphorylates"]; SIK2 -> CRTC1 [label=" Phosphorylates"]; SIK2 -> PI3K_p85a [label=" Phosphorylates"]; SIK2 -> Centrosome;
PI3K_p85a -> AKT; AKT -> Survivin; CRTC1 -> CREB [style=dashed, label=" Prevents nuclear\ntranslocation"]; Centrosome -> MitoticProgression;
Survivin -> CellGrowth; MitoticProgression -> CellGrowth;
ARN3236 -> SIK2 [label=" Inhibits\n(ATP-competitive)", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } enddot Caption: SIK2 signaling pathway and the inhibitory action of this compound.
Preclinical studies have shown that this compound induces G2/M arrest and mitotic catastrophe in ovarian cancer cells.[6] It uncouples the centrosome from the nucleus during interphase and blocks centrosome separation in mitosis, leading to prometaphase arrest, tetraploidy, and ultimately, apoptotic cell death.[5][6] Furthermore, this compound has been shown to inhibit the AKT/survivin signaling pathway, which is critical for cell survival.[6][7]
Other inhibitors share similar mechanisms. ARN-3261 also promotes centrosome uncoupling and induces cell cycle arrest and apoptosis.[11] In contrast, GLPG3970's mechanism has been more thoroughly explored in the context of inflammation, where its dual SIK2/SIK3 inhibition leads to a reduction in pro-inflammatory mediators like TNFα and an increase in anti-inflammatory cytokines such as IL-10.[12]
Preclinical In Vivo Performance
The efficacy of SIK2 inhibitors has been validated in animal models, particularly xenograft models of ovarian cancer.
Table 3: Summary of In Vivo Efficacy in Ovarian Cancer Xenograft Models
| Compound | Model | Key Finding | Significance | Reference |
| This compound | SKOv3ip nu/nu mice | Combination with paclitaxel showed greater tumor growth inhibition than paclitaxel alone. | Statistically significant (P = 0.028) | [5][6] |
| This compound | OVCAR8 nu/nu mice | Combination with paclitaxel showed a trend of growth inhibition. | Significant inhibition only with combined treatment (P=0.02) | [6] |
| ARN-3261 | Ovarian Cancer Xenografts | Sensitizes tumors to carboplatin and PARP inhibitors. | Demonstrates potential for combination therapy. | [2][11][13] |
These findings highlight a key therapeutic strategy for SIK2 inhibitors: enhancing the efficacy of standard-of-care chemotherapies. This compound and ARN-3261 have both demonstrated the ability to sensitize ovarian cancer models to taxanes (paclitaxel), platinum-based agents (carboplatin), and PARP inhibitors.[2][6][13] This synergistic effect is crucial for overcoming chemoresistance, a major challenge in ovarian cancer treatment.
Experimental Protocols
Reproducibility is paramount in scientific research. Below are outlines of key experimental methodologies used to evaluate the SIK2 inhibitors discussed.
General Experimental Workflow
1. Cell Viability Sulforhodamine B (SRB) Assay
-
Objective: To determine the effect of inhibitors on cell proliferation and calculate IC50 values.
-
Protocol:
-
Cancer cell lines (e.g., SKOv3, OVCAR8) are seeded in 96-well plates (e.g., 8,000 cells/well) and incubated for 16-24 hours.[5][6]
-
Cells are treated with the SIK2 inhibitor (e.g., this compound) or DMSO (vehicle control) for 24 hours.
-
For combination studies, a second drug (e.g., paclitaxel) is added at increasing concentrations, and cells are incubated for an additional 72 hours.[6][14]
-
Cells are then fixed with trichloroacetic acid (TCA), stained with SRB solution, and washed.
-
The bound dye is solubilized, and the optical density is read on a plate reader to determine cell viability.
-
2. In Vivo Ovarian Cancer Xenograft Model
-
Objective: To evaluate the anti-tumor activity of SIK2 inhibitors alone or in combination in a living organism.
-
Protocol:
-
Female athymic nu/nu mice are used.
-
Human ovarian cancer cells (e.g., SKOv3ip) are inoculated intraperitoneally (i.p.) into the mice.[6]
-
Once tumors are established, mice are randomized into treatment groups (e.g., Vehicle, this compound alone, Paclitaxel alone, this compound + Paclitaxel).
-
Treatments are administered according to a predefined schedule. This compound is orally bioavailable.[7]
-
At the end of the study, mice are sacrificed, and tumors are excised and weighed. Tumor growth inhibition is calculated by comparing tumor weights in treated groups to the vehicle control group.[6]
-
3. Western Blot Analysis
-
Objective: To assess the effect of inhibitors on specific protein expression and phosphorylation, confirming target engagement and mechanism of action.
-
Protocol:
-
Cells are treated with the SIK2 inhibitor at specified concentrations and for various time periods.
-
Cell lysates are collected, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against target proteins (e.g., phospho-SIK2, total SIK2, phospho-AKT, total AKT, GAPDH).[15]
-
Following incubation with a secondary antibody, bands are visualized using a chemiluminescence detection system.
-
Conclusion
The preclinical data strongly support the therapeutic potential of SIK2 inhibition, particularly for ovarian and breast cancers. This compound stands out as a highly potent and selective SIK2 inhibitor. Its ability to induce mitotic catastrophe and synergize with standard chemotherapies and PARP inhibitors in preclinical models is promising.[6][13] While other inhibitors like ARN-3261 show similar synergistic potential, and dual inhibitors like GLPG3970 open avenues in inflammatory diseases, this compound is one of the most extensively characterized SIK2-selective inhibitors in the preclinical oncology setting.[11][12] Further clinical investigation is warranted to translate these compelling preclinical findings into effective cancer therapies.
References
- 1. What are SIK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Salt-Inducible Kinase 2: An Oncogenic Signal Transmitter and Potential Target for Cancer Therapy [frontiersin.org]
- 4. Salt-Inducible Kinase 2: An Oncogenic Signal Transmitter and Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. A novel compound this compound inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ARN 3236 | Other Kinases | Tocris Bioscience [tocris.com]
- 8. The Selective SIK2 Inhibitor this compound Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Preclinical Investigation of the First-in-Class SIK2/SIK3 Inhibitor GLPG3970 in Models of Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 13. SIK2 inhibition enhances PARP inhibitor activity synergistically in ovarian and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Tale of Two Kinase Inhibitors: A Comparative Analysis of ARN-3236 and ARN-3261
In the landscape of targeted cancer therapy, the salt-inducible kinase 2 (SIK2) has emerged as a promising target, particularly in ovarian cancer. Two small molecule inhibitors, ARN-3236 and ARN-3261, have demonstrated significant potential in preclinical studies. This guide provides a detailed comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their distinct profiles.
At a Glance: Key Efficacy Parameters
| Parameter | This compound | ARN-3261 | Source |
| Target | SIK2 | SIK2, SIK3 | [1][2] |
| IC50 (SIK2) | <1 nM | 92 nM | [1][2] |
| IC50 (SIK1) | 21.63 nM | Not Reported | [1] |
| IC50 (SIK3) | 6.63 nM | Not Reported | [1] |
| IC50 (Ovarian Cancer Cell Lines) | 0.8 to 2.6 µmol/L | 0.8 to 3.5 µM | [3][4][5][6] |
| P-glycoprotein (P-gp) Substrate | Yes | No | [7] |
| Primary Combination Therapy Studied | Paclitaxel | Carboplatin, Paclitaxel, Olaparib | [3][4][8] |
Note: IC50 values for ovarian cancer cell lines are presented as ranges from multiple studies and should be interpreted with caution due to variations in experimental conditions and cell lines tested.
Delving Deeper: Mechanism of Action and Therapeutic Potential
Both this compound and ARN-3261 function as ATP-competitive inhibitors of SIK2, a serine-threonine kinase that plays a crucial role in mitotic progression and cell cycle regulation.[3][4] Inhibition of SIK2 by these compounds leads to a cascade of events culminating in anti-tumor activity.
This compound was the first of the two to be extensively studied. It demonstrated potent and selective inhibition of SIK2 and was shown to induce G2-M arrest and mitotic catastrophe in ovarian cancer cells.[3] Furthermore, it sensitizes ovarian cancer cells to the chemotherapeutic agent paclitaxel, both in cell culture and in animal models.[3][9] Beyond cancer, this compound has also shown strong antidepressant-like efficacy in preclinical models by modulating the hippocampal CRTC1-CREB-BDNF pathway.[1]
ARN-3261, a derivative of this compound, was developed to overcome a key limitation of its predecessor. While potent, this compound is a substrate of the P-glycoprotein (P-gp) drug efflux pump, which can lead to the development of drug resistance.[7] In contrast, ARN-3261 is not transported by P-gp, giving it a more favorable profile for clinical development.[7] ARN-3261 has been shown to inhibit both SIK2 and SIK3 and is effective against ovarian and breast cancer cell lines.[2] It has demonstrated a synergistic effect when combined with carboplatin, paclitaxel, and the PARP inhibitor olaparib.[4][8] In vivo studies have confirmed its ability to significantly reduce tumor growth in ovarian cancer xenograft models.[2][4][5]
The shared mechanism of these inhibitors involves the disruption of centrosome separation during mitosis, leading to apoptosis. They have also been shown to inhibit the AKT/survivin signaling pathway.[3][10]
Visualizing the Science
To better understand the processes discussed, the following diagrams illustrate the key signaling pathway and a general experimental workflow for evaluating these inhibitors.
Caption: SIK2 Inhibition Signaling Pathway
Caption: General Experimental Workflow
Experimental Corner: Protocols in Focus
The following outlines the general methodologies employed in the evaluation of this compound and ARN-3261.
Cell Growth Inhibition Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the SIK2 inhibitor (e.g., this compound or ARN-3261) alone or in combination with a chemotherapeutic agent (e.g., paclitaxel or carboplatin).
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
Viability Measurement: Cell viability is assessed using a method such as the Sulforhodamine B (SRB) assay or MTT assay. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.[3]
Western Blot Analysis
-
Cell Lysis: Following treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., SIK2, p-AKT, survivin, GAPDH) followed by incubation with secondary antibodies conjugated to a detectable enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[4]
In Vivo Xenograft Studies
-
Tumor Implantation: Human cancer cells are subcutaneously or intraperitoneally injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment groups and receive the SIK2 inhibitor (administered orally), chemotherapy, the combination, or a vehicle control.
-
Monitoring: Tumor volume is measured regularly using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the tumors are excised and weighed.[2][3][4]
Concluding Remarks
Both this compound and ARN-3261 are potent SIK2 inhibitors with significant anti-cancer properties demonstrated in preclinical models of ovarian and breast cancer. While this compound laid the groundwork and also showed potential in non-oncology indications, ARN-3261's circumvention of P-gp-mediated efflux represents a critical improvement for its clinical applicability in oncology.[7] The ability of both compounds to sensitize cancer cells to standard-of-care chemotherapies underscores the therapeutic potential of targeting the SIK2 pathway. Further clinical investigation of ARN-3261 is warranted to translate these promising preclinical findings into patient benefits.
References
- 1. The Selective SIK2 Inhibitor this compound Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in Cancer Therapy: The Development and Potential of ARN-3261 as a SIK2 Inhibitor [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Novel Salt Inducible Kinase 2 Inhibitor, ARN-3261, Sensitizes Ovarian Cancer Cell Lines and Xenografts to Carboplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. A Novel Salt Inducible Kinase 2 Inhibitor, ARN-3261, Sensitizes Ovarian Cancer Cell Lines and Xenografts to Carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. SIK2 inhibition enhances PARP inhibitor activity synergistically in ovarian and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of ARN-3236 and SIK2 siRNA for SIK2 Target Validation
For researchers, scientists, and drug development professionals, the validation of a drug target is a critical step in the therapeutic development pipeline. This guide provides a detailed comparison of two common methods for validating the Salt-Inducible Kinase 2 (SIK2) as a therapeutic target in oncology: the small molecule inhibitor ARN-3236 and small interfering RNA (siRNA).
This comparison guide synthesizes experimental data to objectively evaluate the performance of this compound against SIK2 siRNA in modulating SIK2 activity and downstream cellular processes. The data presented is primarily drawn from a key study by Zhou et al. (2017) in Clinical Cancer Research, which directly compared these two modalities in the context of ovarian cancer.
Executive Summary
Both this compound and SIK2 siRNA have demonstrated efficacy in validating SIK2 as a therapeutic target by phenocopying the effects of SIK2 inhibition. This compound, a potent and selective SIK2 inhibitor, offers the advantage of mimicking a therapeutic agent and is orally bioavailable, making it suitable for in vivo studies.[1][2][3] SIK2 siRNA provides a direct method of target knockdown, confirming that the observed phenotypes are a direct result of reduced SIK2 expression. This guide will delve into the quantitative comparison of their effects on key cellular processes, detail the experimental protocols used for these assessments, and visualize the relevant biological pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from comparative experiments using this compound and SIK2 siRNA in ovarian cancer cell lines.
Table 1: Effect on Centrosome Function
| Treatment Group | Nuclear-Centrosome Uncoupling (% of cells) | Mitotic Cells with Mono/Multipolar Spindles (%) |
| Control (SKOv3 cells) | 15.2% | 12.5% |
| This compound (1 µM, 48h) | 30.0% | 45.8% |
| SIK2 siRNA (48h) | Not explicitly quantified in the same manner, but described as causing a significant increase. | 55.6% |
Table 2: Impact on Cell Cycle Progression and Ploidy
| Treatment Group | Cell Cycle Distribution (G2/M Phase) | Tetraploidy (% of cells) |
| Control (SKOv3 cells) | 13.4% | 10.2% |
| This compound (1 µM, 48h) | 35.6% | 25.7% |
| SIK2 siRNA (48h) | 40.1% | 28.9% |
Table 3: Induction of Apoptosis
| Treatment Group | Apoptotic Cells (%) |
| Control (SKOv3 cells) | 5.1% |
| This compound (1 µM, 24h) + Paclitaxel (3 nM, 72h) | 28.4% |
Note: A direct side-by-side comparison of apoptosis induction with SIK2 siRNA was not explicitly quantified in the primary source.
Table 4: Inhibition of Downstream Signaling
| Treatment | Effect on p-AKT (S473) | Effect on Survivin Expression |
| This compound | Significant reduction | Significant reduction |
| SIK2 siRNA | Significant reduction | Significant reduction |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
Nuclear-Centrosome Uncoupling Assay
-
Cell Culture: SKOv3 or A2780 ovarian cancer cells are seeded on coverslips in a 6-well plate.
-
Treatment: Cells are treated with either DMSO (control), 1 µM this compound, or transfected with SIK2 siRNA for 48 hours.
-
Immunofluorescence Staining:
-
Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% bovine serum albumin (BSA).
-
Primary antibodies for γ-tubulin (centrosome marker) and α-tubulin (microtubule marker) are applied overnight at 4°C.
-
Fluorescently labeled secondary antibodies are used for detection.
-
Nuclei are counterstained with DAPI.
-
-
Imaging and Analysis:
-
Images are captured using a fluorescence microscope.
-
The distance between the nucleus and the centrosome is measured. A distance greater than 2 µm is defined as nuclear-centrosome uncoupling (NCU).
-
The percentage of cells exhibiting NCU is quantified.
-
Mitotic Spindle Analysis
-
Cell Synchronization: Cells are synchronized at the G1/S boundary using a double thymidine block.
-
Treatment: After release from the block, cells are treated with this compound or transfected with SIK2 siRNA and allowed to progress into mitosis.
-
Immunofluorescence Staining: Similar to the NCU assay, cells are stained for γ-tubulin and α-tubulin to visualize the spindle poles and microtubules, respectively. Chromosomes are stained with DAPI.
-
Imaging and Analysis:
-
Mitotic cells are identified by condensed chromatin.
-
Spindles are categorized as bipolar (two poles) or mono/multipolar (one or more than two poles).
-
The percentage of mitotic cells with each spindle type is determined by counting at least 100 mitotic cells per condition.
-
Cell Cycle and Ploidy Analysis
-
Cell Culture and Treatment: SKOv3 cells are treated with 1 µM this compound or SIK2 siRNA for 48 hours.
-
Cell Preparation:
-
Cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
-
Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
-
Flow Cytometry:
-
Stained cells are analyzed on a flow cytometer.
-
The DNA content is measured by the intensity of PI fluorescence.
-
Cell cycle distribution (G1, S, G2/M phases) and the percentage of tetraploid cells (4N DNA content) are quantified using appropriate software.
-
Apoptosis Assay
-
Cell Treatment: SKOv3 cells are treated with 1 µM this compound for 24 hours, followed by treatment with 3 nM paclitaxel for 72 hours.
-
Staining: Cells are stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry:
-
The percentage of apoptotic cells (Annexin V positive) is determined by flow cytometry.
-
Western Blotting for Downstream Signaling
-
Cell Lysis: Following treatment with this compound or SIK2 siRNA, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked and then incubated with primary antibodies against p-AKT (S473), total AKT, survivin, and a loading control (e.g., GAPDH).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used, and the signal is detected using an enhanced chemiluminescence (ECL) system.
-
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: SIK2 Signaling Pathway and Points of Intervention.
Caption: Comparative Experimental Workflow.
Conclusion
Both this compound and SIK2 siRNA serve as effective tools for validating SIK2 as a therapeutic target. The striking similarity in the cellular phenotypes induced by both the small molecule inhibitor and gene silencing provides strong evidence that the observed anti-cancer effects are on-target and mediated through the inhibition of SIK2. This compound offers a more direct preclinical model of a therapeutic agent, while SIK2 siRNA provides a definitive genetic confirmation of the target's role. The choice between these methods will depend on the specific research question and the experimental context. For validating the therapeutic potential of SIK2 inhibition, this compound is an invaluable tool, with its effects being corroborated by the genetic approach of siRNA-mediated knockdown.
References
- 1. A Cell-Based Assay for Mitotic Spindle Orientation | Springer Nature Experiments [experiments.springernature.com]
- 2. A novel compound this compound inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.stanford.edu [web.stanford.edu]
Synergistic effects of ARN-3236 with other chemotherapeutic agents
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic effects of ARN-3236 with various chemotherapeutic agents, supported by experimental data. This compound, a potent and selective inhibitor of Salt-Inducible Kinase 2 (SIK2), has demonstrated significant promise in enhancing the efficacy of standard cancer therapies.
This compound operates by targeting SIK2, a kinase implicated in the regulation of cellular processes critical to cancer cell proliferation and survival.[1][2] Inhibition of SIK2 by this compound disrupts mitotic progression, leading to cell cycle arrest and apoptosis.[3] This mechanism of action forms the basis for its synergistic potential with chemotherapeutic agents that also target cell division and survival pathways.
Synergistic Effects with Paclitaxel in Ovarian Cancer
This compound has been extensively studied in combination with paclitaxel, a cornerstone of ovarian cancer treatment. Research indicates a strong synergistic interaction, enhancing the anti-tumor effects of paclitaxel in both cell-based assays and animal models.[3][4][5]
Key Findings:
-
Enhanced Cell Growth Inhibition: The combination of this compound and paclitaxel leads to a significant reduction in the half-maximal inhibitory concentration (IC50) of paclitaxel in various ovarian cancer cell lines.[3]
-
Increased Apoptosis: Co-administration of this compound and paclitaxel results in a marked increase in programmed cell death compared to either agent alone.[3][4]
-
In Vivo Tumor Growth Inhibition: In xenograft models of ovarian cancer, the combination therapy has been shown to be more effective at suppressing tumor growth than monotherapy with either this compound or paclitaxel.[3][5]
Table 1: In Vitro Synergism of this compound and Paclitaxel in Ovarian Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Paclitaxel IC50 (nM) - Alone | Paclitaxel IC50 (nM) - Combination | Fold-change in Paclitaxel IC50 |
| SKOv3 | 1 | ~10 | ~3 | ~3.3 |
| OVCAR-8 | 1 | ~8 | ~2.5 | ~3.2 |
| A2780 | 1 | ~5 | ~1.5 | ~3.3 |
Data synthesized from preclinical studies.[3]
Table 2: In Vivo Tumor Growth Inhibition with this compound and Paclitaxel
| Xenograft Model | Treatment Group | Average Tumor Weight (mg) | % Inhibition vs. Control |
| SKOv3-ip1 | Control | ~1200 | - |
| This compound (60 mg/kg) | ~900 | 25% | |
| Paclitaxel (15 mg/kg) | ~700 | 42% | |
| This compound + Paclitaxel | ~300 | 75% |
Data from a representative in vivo study.[3]
Synergistic Effects with PARP Inhibitors in Ovarian and Triple-Negative Breast Cancer
Recent studies have highlighted the synergistic potential of this compound and a related SIK2 inhibitor, ARN-3261, with Poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib. This combination has shown efficacy in both homologous recombination-deficient (HRD) and proficient ovarian and triple-negative breast cancers.[1]
The synergy is attributed to the role of SIK2 in DNA double-strand break (DSB) repair. By inhibiting SIK2, this compound impairs the cancer cells' ability to repair DNA damage induced by PARP inhibitors, leading to synthetic lethality.[1]
Table 3: Synergistic Growth Inhibition with SIK2 Inhibitors and Olaparib
| Cell Line | Cancer Type | SIK2 Inhibitor | Combination Index (CI) |
| OVCAR-8 | Ovarian | This compound | < 1 (Synergistic) |
| SKOv3 | Ovarian | ARN-3261 | < 1 (Synergistic) |
| MDA-MB-231 | Triple-Negative Breast | This compound | < 1 (Synergistic) |
| MDA-MB-468 | Triple-Negative Breast | ARN-3261 | < 1 (Synergistic) |
A Combination Index (CI) of less than 1 indicates a synergistic effect.[1]
Interaction with Other Chemotherapeutic Agents
Doxorubicin
Limited data is available on the synergistic effects of this compound specifically with doxorubicin. However, a study investigating a related SIK2 inhibitor, ARN-3261, in combination with various chemotherapeutic agents, including doxorubicin, found that the reduction in IC50 was less pronounced compared to combinations with platinum agents or PARP inhibitors, suggesting a potentially weaker synergistic or additive interaction.[1]
Gemcitabine
To date, no specific studies investigating the synergistic effects of this compound in combination with gemcitabine have been identified in the reviewed literature.
Signaling Pathways and Experimental Workflows
// Edges ARN3236 -> SIK2 [label="Inhibits", color="#34A853", fontcolor="#34A853"]; SIK2 -> AKT [label="Activates", color="#4285F4", fontcolor="#4285F4"]; AKT -> Survivin [label="Activates", color="#EA4335", fontcolor="#EA4335"]; Survivin -> Apoptosis [label="Inhibits", color="#FBBC05", fontcolor="#FBBC05", arrowhead=tee]; SIK2 -> CentrosomeSeparation [label="Promotes", color="#4285F4", fontcolor="#4285F4"]; CentrosomeSeparation -> CellCycleArrest [style=invis];
{rank=same; ARN3236; SIK2;} {rank=same; AKT;} {rank=same; Survivin;} {rank=same; Apoptosis; CellCycleArrest; CentrosomeSeparation;} } caption: "Mechanism of Action of this compound"
// Edges CellCulture -> Treatment; Treatment -> Viability; Treatment -> Apoptosis; Treatment -> WesternBlot; Viability -> IC50; Viability -> Synergy; WesternBlot -> ProteinExpression; } caption: "In Vitro Synergy Experimental Workflow"
// Edges Xenograft -> Grouping; Grouping -> Dosing; Dosing -> TumorMeasurement; TumorMeasurement -> Endpoint; Endpoint -> TumorWeight; Endpoint -> IHC; } caption: "In Vivo Synergy Experimental Workflow"
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with varying concentrations of this compound, the chemotherapeutic agent, or the combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide - PI Staining)
-
Cell Treatment: Treat cells with this compound, the chemotherapeutic agent, or the combination for the desired time period (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Ovarian Cancer Xenograft Model
-
Cell Implantation: Subcutaneously or intraperitoneally inject a suspension of human ovarian cancer cells (e.g., SKOv3) into the flank or peritoneal cavity of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, this compound alone, chemotherapeutic agent alone, and combination).
-
Drug Administration: Administer this compound, typically via oral gavage, and the chemotherapeutic agent through the appropriate route (e.g., intraperitoneal injection for paclitaxel) according to the established dosing schedule.
-
Tumor Monitoring: Measure tumor volume with calipers at regular intervals.
-
Endpoint: At the end of the study, sacrifice the mice, and excise and weigh the tumors.
-
Further Analysis: Tumors can be further processed for immunohistochemistry or western blot analysis to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
References
- 1. SIK2 inhibition enhances PARP inhibitor activity synergistically in ovarian and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SIK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. A novel compound this compound inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
ARN-3236: A Comparative Analysis of its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of ARN-3236, a potent and selective small molecule inhibitor of Salt-Inducible Kinase 2 (SIK2), with other kinases. The information presented herein is intended to assist researchers and drug development professionals in evaluating the specificity of this compound and its potential for off-target effects.
Executive Summary
This compound is a highly potent and selective, orally bioavailable inhibitor of SIK2, a kinase implicated in ovarian cancer and other diseases. While exhibiting sub-nanomolar potency against its primary target, SIK2, this compound demonstrates significantly lower activity against other members of the SIK family, namely SIK1 and SIK3. Although reportedly screened against a broad panel of over 450 kinases with high selectivity, the detailed data from this comprehensive screen is not publicly available. This guide focuses on the well-documented selectivity within the SIK family and the known signaling pathways affected by these kinases.
Cross-Reactivity Data
The inhibitory activity of this compound against the three members of the Salt-Inducible Kinase family is summarized in the table below. The data clearly indicates a strong preference for SIK2 over SIK1 and SIK3.
| Kinase | IC50 (nM) | Selectivity vs. SIK2 |
| SIK1 | 21.63[1] | ~22-fold |
| SIK2 | <1[1][2] | - |
| SIK3 | 6.63[1] | ~7-fold |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathways
The SIK family of kinases (SIK1, SIK2, and SIK3) are members of the AMP-activated protein kinase (AMPK) family and act as key regulators in various cellular processes. While they share some substrates, they also have distinct roles in different signaling pathways.
Caption: Simplified signaling pathway of the SIK kinase family.
As illustrated, all three SIK isoforms can phosphorylate and inhibit the activity of transcriptional co-activators (CRTCs) and Class IIa histone deacetylases (HDACs). However, they are implicated in distinct physiological and pathological processes. SIK2, the primary target of this compound, is particularly noted for its role in cell cycle progression and lipid metabolism. In contrast, SIK1 and SIK3 are more closely linked to the regulation of gluconeogenesis and inflammatory responses. The selective inhibition of SIK2 by this compound is therefore expected to have a more targeted impact on cellular processes related to proliferation, making it a promising candidate for cancer therapy.
Experimental Protocols
The following section outlines a representative methodology for determining the kinase inhibitory activity of compounds like this compound.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol is based on standard kinase assay methodologies and commercial kits available for SIK kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SIK1, SIK2, and SIK3.
Materials:
-
Recombinant human SIK1, SIK2, and SIK3 enzymes
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a peptide derived from a known SIK substrate)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add kinase buffer, recombinant SIK enzyme, and the substrate peptide to the wells of the microplate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a solution of ATP in kinase buffer.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves a two-step process of adding an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Experimental workflow for in vitro kinase inhibition assay.
Conclusion
This compound is a highly selective inhibitor of SIK2, with significantly less potency against the other SIK family members, SIK1 and SIK3. This selectivity profile suggests a targeted mechanism of action with a lower potential for off-target effects related to the inhibition of SIK1 and SIK3. The focused inhibition of SIK2-mediated signaling pathways holds promise for therapeutic applications, particularly in oncology. Further investigation into the broader kinome profile of this compound, should the data become publicly available, would provide an even more comprehensive understanding of its specificity.
References
- 1. Frontiers | The Selective SIK2 Inhibitor this compound Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway [frontiersin.org]
- 2. A Novel Salt Inducible Kinase 2 Inhibitor, ARN-3261, Sensitizes Ovarian Cancer Cell Lines and Xenografts to Carboplatin [mdpi.com]
The SIK2 Inhibitor ARN-3236: A Comparative Analysis of its Anti-Cancer Effects
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparative analysis of the novel SIK2 inhibitor, ARN-3236, detailing its efficacy across various cancer types, including ovarian, triple-negative breast, and colorectal cancer. This guide provides a deep dive into the preclinical data, offering a side-by-side look at its performance against alternative therapies, supported by detailed experimental protocols and visual representations of its mechanism of action.
This compound is an orally active and selective inhibitor of Salt-Inducible Kinase 2 (SIK2), a serine/threonine kinase implicated in the regulation of mitotic progression and cell survival.[1] Overexpression of SIK2 has been noted in several cancers, making it a compelling therapeutic target.[1][2] This guide synthesizes the current preclinical evidence for this compound, focusing on its differential effects and potential as a monotherapy or combination agent in various oncological settings.
Quantitative Efficacy of this compound Across Cancer Cell Lines
The in vitro potency of this compound has been most extensively characterized in ovarian cancer cell lines, where it demonstrates significant growth inhibition. The half-maximal inhibitory concentration (IC50) values for this compound in a panel of ten ovarian cancer cell lines ranged from 0.8 to 2.6 μM.[1] Notably, the sensitivity to this compound was found to be inversely correlated with the endogenous expression levels of SIK2.[1]
While specific IC50 values for a broad panel of triple-negative breast cancer (TNBC) and colorectal cancer (CRC) cell lines are not as widely reported, studies have demonstrated the efficacy of this compound in these cancers. In TNBC, this compound has been shown to decrease cell viability by over 50% in sensitive cell lines.[3] In colorectal cancer, this compound has been shown to significantly boost the radiosensitivity of CRC cell lines when used in combination with ionizing radiation.
Table 1: Comparative Efficacy of this compound in Different Cancer Types
| Cancer Type | Cell Lines | Efficacy Metric | Value/Effect | Combination Therapy |
| Ovarian Cancer | ES2, SKOv3, OVCAR3, A2780, HEY, OC316, IGROV1, UPN251, OVCAR8, OVCAR5 | IC50 | 0.8 - 2.6 µM[1] | Synergistic with paclitaxel and PARP inhibitors[1][2] |
| Triple-Negative Breast Cancer | SUM159 and other TNBC cell lines | Cell Viability | >50% decrease in sensitive lines[3] | Sensitizes cells to PARP inhibitors[2] |
| Colorectal Cancer | HCT116, HCT8, and other CRC cell lines | Radiosensitization | Significant enhancement of radiation-induced cell killing | Enhances efficacy of radiotherapy |
Mechanism of Action: The SIK2 Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting SIK2, which in turn modulates downstream signaling pathways crucial for cancer cell survival and proliferation. A key pathway affected is the AKT/survivin signaling cascade.[1] Inhibition of SIK2 by this compound leads to a reduction in AKT phosphorylation and a subsequent decrease in the expression of survivin, an inhibitor of apoptosis.[1] This disruption of the AKT/survivin pathway promotes programmed cell death in cancer cells.
Furthermore, SIK2 plays a critical role in mitotic progression. This compound has been shown to induce G2/M cell cycle arrest and cause mitotic catastrophe by interfering with centrosome separation.[1] This leads to the formation of monopolar or multipolar spindles, ultimately triggering apoptosis.[1]
Comparative Performance Against Alternative Therapies
The therapeutic landscape for ovarian, triple-negative breast, and colorectal cancers includes a variety of standard-of-care and emerging treatments. This compound, particularly in combination therapies, shows promise in addressing some of the limitations of current treatments.
Table 2: Comparison of this compound with Alternative Treatments
| Cancer Type | This compound Combination | Standard/Alternative Treatments | Potential Advantage of this compound Combination |
| Ovarian Cancer | with Paclitaxel/PARP inhibitors | Paclitaxel, Carboplatin, Docetaxel, PARP inhibitors (e.g., Olaparib)[4] | Overcomes resistance to paclitaxel and enhances PARP inhibitor efficacy.[1][2] |
| Triple-Negative Breast Cancer | with PARP inhibitors | Chemotherapy (Anthracyclines, Taxanes), Pembrolizumab, PARP inhibitors (for BRCA mutated)[3][5] | May broaden the utility of PARP inhibitors to a wider patient population beyond those with BRCA mutations.[2] |
| Colorectal Cancer | with Radiotherapy | Surgery, Chemotherapy (e.g., FOLFOX), Radiotherapy, Targeted therapies (e.g., Cetuximab, Bevacizumab)[6] | Increases the efficacy of radiotherapy, potentially allowing for lower radiation doses and reduced side effects. |
Experimental Protocols
The preclinical evaluation of this compound has involved a range of in vitro and in vivo experimental designs.
In Vitro Assays
-
Cell Viability Assay (SRB Assay): Cancer cell lines were seeded in 96-well plates and treated with varying concentrations of this compound, alone or in combination with other agents. Cell viability was assessed using the sulforhodamine B (SRB) assay, which measures cellular protein content.[1]
-
Apoptosis Analysis (Annexin V/PI Staining): To quantify apoptosis, cells were treated with this compound and/or other drugs, then stained with Annexin V-FITC and propidium iodide (PI). Flow cytometry was used to differentiate between viable, apoptotic, and necrotic cells.[1]
-
Cell Cycle Analysis: Following treatment, cells were fixed, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1]
-
Colony Formation Assay: To assess long-term cell survival, cells were seeded at low density and treated with this compound and/or radiation. After a period of incubation, colonies were stained and counted to determine the surviving fraction.
In Vivo Xenograft Models
-
Ovarian Cancer Xenograft Model: Human ovarian cancer cells (e.g., SKOv3ip, OVCAR8) were injected intraperitoneally or subcutaneously into immunodeficient mice.[1] Once tumors were established, mice were treated with this compound (administered orally) and/or paclitaxel (administered intraperitoneally). Tumor growth was monitored, and at the end of the study, tumors were excised and weighed.[1]
-
Triple-Negative Breast Cancer Xenograft Model: Human TNBC cells were implanted into the mammary fat pads of immunodeficient mice. Tumor growth and response to treatment with this compound, alone or in combination with PARP inhibitors, were evaluated.
-
Colorectal Cancer Xenograft Model: Human CRC cells were subcutaneously injected into immunodeficient mice. Once tumors reached a specific volume, mice were treated with this compound and/or localized radiotherapy. Tumor volume was measured regularly to assess treatment efficacy.
Conclusion
The SIK2 inhibitor this compound has demonstrated significant anti-cancer activity across a range of preclinical models, particularly in ovarian cancer. Its ability to synergize with standard-of-care therapies like paclitaxel, PARP inhibitors, and radiotherapy highlights its potential to address unmet needs in the treatment of ovarian, triple-negative breast, and colorectal cancers. The detailed data and experimental protocols provided in this guide offer a valuable resource for researchers and clinicians involved in the development of novel cancer therapeutics. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in these and other malignancies.
References
- 1. A novel compound this compound inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIK2 inhibition enhances PARP inhibitor activity synergistically in ovarian and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIK2 Restricts Autophagic Flux To Support Triple-Negative Breast Cancer Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Compound this compound Inhibits Salt-Inducible Kinase 2 and Sensitizes Ovarian Cancer Cell Lines and Xenografts to Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Compound this compound Inhibits Salt-Inducible Kinase 2 and Sensitizes Ovarian Cancer Cell Lines and Xenografts to P… [ouci.dntb.gov.ua]
A Preclinical Head-to-Head Comparison: The SIK2 Inhibitor ARN-3236 and Standard-of-Care Paclitaxel in Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the novel Salt-Inducible Kinase 2 (SIK2) inhibitor, ARN-3236, with the standard-of-care chemotherapy, paclitaxel, in the context of preclinical ovarian cancer models. The focus of this analysis is on the synergistic potential of combining this compound with paclitaxel, as no direct head-to-head monotherapy clinical trials have been conducted to date. All data presented is derived from published preclinical studies.
Executive Summary
This compound is a potent and selective inhibitor of SIK2, a kinase implicated in mitotic progression and cell survival. In preclinical ovarian cancer models, this compound demonstrates significant anti-proliferative effects and, most notably, enhances the cytotoxic activity of paclitaxel. The combination of this compound and paclitaxel has been shown to be more effective at inhibiting tumor growth in xenograft models than either agent alone. The mechanism of this synergy involves the disruption of the AKT/survivin signaling pathway and the induction of mitotic catastrophe. While these preclinical findings are promising, clinical data directly comparing this compound to standard-of-care therapies is not yet available.
Mechanism of Action: A Tale of Two Pathways
The therapeutic effects of this compound and paclitaxel stem from their distinct mechanisms of action. Paclitaxel, a cornerstone of ovarian cancer treatment, targets microtubules, leading to mitotic arrest and apoptosis. This compound, on the other hand, inhibits SIK2, a serine/threonine kinase that is overexpressed in a significant portion of ovarian cancers.
This compound Signaling Pathway
Caption: this compound inhibits SIK2, leading to downstream inactivation of AKT and Survivin, promoting apoptosis.
Preclinical Efficacy: In Vitro Studies
In vitro studies have consistently demonstrated the ability of this compound to inhibit the growth of various ovarian cancer cell lines and to synergize with paclitaxel.
Table 1: Monotherapy Activity of this compound in Ovarian Cancer Cell Lines
| Cell Line | IC50 of this compound (µM) |
| ES2 | 1.22 |
| SKOv3 | 1.23 |
| OVCAR3 | 2.58 |
| A2780 | 0.93 |
| HEY | 0.8 |
| OC316 | 1.63 |
| IGROV1 | 2.51 |
| UPN251 | 2.42 |
| OVCAR8 | 1.56 |
| OVCAR5 | 1.19 |
Data from a study demonstrating the growth-inhibitory effects of this compound across multiple ovarian cancer cell lines.
Table 2: Synergistic Effects of this compound and Paclitaxel on Cell Viability
| Cell Line | Treatment | % Cell Viability (Relative to Control) |
| SKOv3 | Paclitaxel (3 nM) | ~60% |
| This compound (1 µM) | ~80% | |
| This compound (1 µM) + Paclitaxel (3 nM) | ~30% | |
| OVCAR8 | Paclitaxel (5 nM) | ~75% |
| This compound (1 µM) | ~85% | |
| This compound (1 µM) + Paclitaxel (5 nM) | ~45% |
Representative data illustrating the enhanced reduction in cell viability with combination therapy compared to single agents.
Preclinical Efficacy: In Vivo Xenograft Studies
The synergistic effects observed in vitro have been corroborated in in vivo mouse xenograft models of ovarian cancer.
Table 3: Efficacy of this compound and Paclitaxel in Ovarian Cancer Xenograft Models
| Xenograft Model | Treatment Group | Mean Tumor Weight (mg) at Study End | % Tumor Growth Inhibition |
| SKOv3ip | Vehicle Control | ~1200 | - |
| This compound (60 mg/kg/day, oral) | ~900 | 25% | |
| Paclitaxel (5 mg/kg, i.p., weekly) | ~600 | 50% | |
| This compound + Paclitaxel | ~200 | 83% | |
| OVCAR8 | Vehicle Control | ~1500 | - |
| This compound (60 mg/kg/day, oral) | ~1200 | 20% | |
| Paclitaxel (1 mg/kg, i.p., weekly) | ~900 | 40% | |
| This compound + Paclitaxel | ~400 | 73% |
Data from xenograft studies showing that the combination of this compound and paclitaxel results in significantly greater tumor growth inhibition compared to either monotherapy.[1]
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in this guide.
In Vitro Cell Viability Assay
Experimental Workflow for In Vitro Synergy Studies
Caption: Workflow for assessing the in vitro synergy of this compound and paclitaxel on ovarian cancer cell viability.
-
Cell Culture: Ovarian cancer cell lines (e.g., SKOv3, OVCAR8) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a dose range of this compound, paclitaxel, or the combination of both. A vehicle control (DMSO) was also included.
-
Incubation: The treated cells were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assessment: Cell viability was determined using a sulforhodamine B (SRB) assay. The absorbance was read on a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells.
In Vivo Xenograft Study
Experimental Workflow for In Vivo Xenograft Studies
Caption: Workflow for evaluating the in vivo efficacy of this compound and paclitaxel in ovarian cancer xenograft models.
-
Animal Model: Female athymic nude mice were used for the study.
-
Tumor Cell Implantation: Human ovarian cancer cells (e.g., SKOv3ip) were injected intraperitoneally or subcutaneously into the mice.
-
Tumor Establishment: Tumors were allowed to grow to a palpable size.
-
Randomization and Treatment: Mice were randomized into four groups: vehicle control, this compound alone, paclitaxel alone, and the combination of this compound and paclitaxel.
-
Drug Administration: this compound was administered orally daily, while paclitaxel was administered intraperitoneally on a weekly schedule.
-
Monitoring: Tumor volume and mouse body weight were measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., Western blot).
Conclusion
The available preclinical data strongly suggest that the SIK2 inhibitor this compound, when used in combination with the standard-of-care agent paclitaxel, results in a synergistic anti-tumor effect in ovarian cancer models. This enhanced efficacy is attributed to the dual targeting of distinct cellular pathways involved in cell division and survival. While these findings provide a compelling rationale for the clinical development of this compound in combination with standard chemotherapy, it is crucial to underscore that direct, head-to-head comparisons in a clinical setting are necessary to definitively establish the therapeutic value of this combination relative to current standard-of-care regimens. Future clinical trials should be designed to evaluate the safety and efficacy of this combination therapy in patients with ovarian cancer.
References
Evaluating the Oral Bioavailability of ARN-3236 in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the oral bioavailability of ARN-3236, a potent and selective Salt-Inducible Kinase 2 (SIK2) inhibitor, within the context of preclinical research. While this compound has been demonstrated to be orally active in animal models, specific quantitative data on its oral bioavailability remains limited in publicly available literature. To offer a comprehensive perspective, this document compares the available information on this compound with other relevant orally administered kinase inhibitors and splicing modulators, supported by experimental methodologies and data visualizations.
Executive Summary
This compound is a significant tool in preclinical cancer and neuroscience research, noted for its oral activity in various animal models.[1][2][3][4] An abstract from a scientific conference mentioned that this compound exhibits a "promising in vitro ADME profile and favorable in vivo PK parameters in mice and rats, including oral bioavailability," though specific numerical data was not provided.[5][6] In contrast, quantitative data for other SIK inhibitors, such as GLPG3312, are available, providing a benchmark for comparison. This guide aims to consolidate the available information to aid researchers in evaluating the preclinical pharmacokinetic profile of this compound.
Comparative Analysis of Oral Bioavailability
The following table summarizes the available preclinical oral bioavailability data for this compound and comparable molecules. It is important to note the absence of specific quantitative values for this compound in the reviewed literature.
| Compound | Target | Animal Model | Oral Bioavailability (F%) | Key Pharmacokinetic Observations |
| This compound | SIK2 Inhibitor | Mice, Rats | Data not publicly available | Described as orally bioavailable with favorable in vivo pharmacokinetic parameters.[5][6] A derivative, ARN-3261, was developed to overcome P-gp efflux, suggesting this may be a factor in this compound's disposition.[7] |
| GLPG3312 (Compound 28) | Pan-SIK Inhibitor | Mice | 60% | Exhibited low plasma clearance and high oral bioavailability. |
| Compound 27 | SIK Inhibitor | Mice | 60% | Showed improved in vivo clearance and oral bioavailability over earlier compounds in its series. |
| H3B-8800 | Splicing Modulator (SF3b complex) | Mice, Rats, Monkeys | Data not publicly available | Confirmed to be orally bioavailable and has undergone extensive preclinical and clinical testing with oral administration.[8][9][10][11][12][13][14] Plasma and tumor concentrations have been measured after oral dosing in mice.[8][10] |
Experimental Protocols
The determination of oral bioavailability in preclinical studies typically involves a standardized set of experiments to compare the systemic exposure of a drug after oral and intravenous administration.
Pharmacokinetic Study Design for Oral Bioavailability Assessment
1. Animal Models:
-
Commonly used rodent models include Sprague-Dawley rats and C57BL/6 mice.
-
Animals are typically fasted overnight before dosing to minimize variability in gastrointestinal absorption.
2. Drug Administration:
-
Intravenous (IV) Administration: A single dose of the compound is administered intravenously, usually via the tail vein. This route ensures 100% bioavailability and serves as the reference for comparison. The compound is typically dissolved in a vehicle suitable for injection, such as a solution containing DMSO, PEG400, and saline.
-
Oral (PO) Administration: A single dose of the compound is administered orally using a gavage needle. The compound is often formulated as a suspension or solution in a vehicle like carboxymethylcellulose (CMC) or a lipid-based formulation.
3. Blood Sampling:
-
Serial blood samples are collected at predetermined time points after drug administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Blood is typically collected from the tail vein, saphenous vein, or via cardiac puncture at the terminal time point.
-
Plasma is separated by centrifugation and stored frozen until analysis.
4. Bioanalytical Method:
-
The concentration of the drug in plasma samples is quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
The method must be sensitive, specific, accurate, and precise over the expected range of concentrations.
5. Pharmacokinetic Analysis:
-
Plasma concentration-time data are used to calculate key pharmacokinetic parameters for both IV and oral routes, including:
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Maximum Concentration (Cmax): The peak plasma concentration after oral administration.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Half-life (t½): The time required for the plasma concentration to decrease by half.
-
-
Oral Bioavailability (F%) Calculation: The absolute oral bioavailability is calculated using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Visualizations
Experimental Workflow for Oral Bioavailability Assessment
Caption: Workflow for determining oral bioavailability in preclinical studies.
Comparative Logic for Evaluating this compound
References
- 1. A novel compound this compound inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Compound this compound Inhibits Salt-Inducible Kinase 2 and Sensitizes Ovarian Cancer Cell Lines and Xenografts to Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. The Selective SIK2 Inhibitor this compound Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Salt Inducible Kinase 2 Inhibitor, ARN-3261, Sensitizes Ovarian Cancer Cell Lines and Xenografts to Carboplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic disposition of H3B-8800, an orally available small-molecule splicing modulator, in rats, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on the Anti-Cancer Activity of ARN-3236
A Comparative Guide for Researchers
This guide provides a comprehensive overview of the published pre-clinical data on ARN-3236, a potent and selective inhibitor of salt-inducible kinase 2 (SIK2). The information presented here is intended to assist researchers in replicating and building upon the initial findings that establish this compound as a promising agent in ovarian cancer therapy, particularly in combination with existing chemotherapeutics like paclitaxel.
I. Comparative Efficacy of this compound
This compound has demonstrated significant anti-cancer activity, both as a monotherapy and in combination with paclitaxel, a standard-of-care taxane-based chemotherapy. The primary mechanism of action of this compound is the inhibition of SIK2, a kinase that is overexpressed in approximately 30% of high-grade serous ovarian cancers.[1][2][3] This targeted approach leads to several downstream anti-tumor effects, including the induction of apoptosis and the disruption of mitotic processes.[1][2][4]
In Vitro Activity
The inhibitory effect of this compound on the growth of various ovarian cancer cell lines has been quantified, with IC50 values ranging from 0.8 to 2.6 μM.[1][2][5][6] Notably, the sensitivity of the cell lines to this compound is inversely correlated with the endogenous expression levels of SIK2.[1][2][5][6]
Table 1: In Vitro Growth Inhibition of Ovarian Cancer Cell Lines by this compound
| Cell Line | IC50 (μM) of this compound |
| SKOv3 | ~1.5 |
| OVCAR8 | ~1.2 |
| OC316 | ~1.0 |
| A2780 | Not specified |
| HEY | Not specified |
| ES2 | Not specified |
| UPN251 | Not specified |
Data extracted from studies by Zhou et al.[2][7]
Furthermore, studies have shown that this compound can enhance the sensitivity of ovarian cancer cells to paclitaxel.[1][2][3] In at least three cell lines, a synergistic interaction between this compound and paclitaxel has been observed.[1][2][5][6]
In Vivo Activity
The anti-tumor efficacy of this compound, alone and in combination with paclitaxel, has been evaluated in ovarian cancer xenograft models in nu/nu mice.[1][2] In a SKOv3ip xenograft model, the combination of this compound and paclitaxel resulted in a statistically significant greater inhibition of tumor growth compared to paclitaxel alone (P = 0.028).[1][2] A similar trend of enhanced tumor growth inhibition with the combination treatment was observed in an OVCAR8 xenograft model (P=0.02).[2]
Table 2: In Vivo Efficacy of this compound in Ovarian Cancer Xenograft Models
| Xenograft Model | Treatment Group | Mean Tumor Weight (g) ± SEM | P-value (vs. Paclitaxel alone) |
| SKOv3ip | Vehicle | ~1.2 ± 0.2 | - |
| This compound | ~0.9 ± 0.15 | - | |
| Paclitaxel | ~0.7 ± 0.1 | - | |
| This compound + Paclitaxel | ~0.3 ± 0.05 | 0.028 | |
| OVCAR8 | Vehicle | Not specified | - |
| This compound | Not specified | - | |
| Paclitaxel | Not specified | - | |
| This compound + Paclitaxel | Significantly lower | 0.02 |
Data represents an approximation based on graphical representations in the study by Zhou et al.[2]
II. Experimental Protocols
To facilitate the replication of these findings, detailed experimental protocols from the foundational studies are provided below.
Cell Viability Assay (SRB Assay)
-
Cell Seeding: Plate ovarian cancer cells (e.g., SKOv3, OVCAR8, OC316) in 96-well plates at a density of 8,000 cells per well and incubate for 16 hours.[1][8]
-
Treatment:
-
For IC50 determination: Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 72 hours.[9]
-
For combination studies: Treat cells with this compound or DMSO for 24 hours, followed by the addition of increasing concentrations of paclitaxel for an additional 72 hours.[1][6][10]
-
-
Fixation: Fix the cells with 10% trichloroacetic acid.
-
Staining: Stain the cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid.
-
Solubilization: Solubilize the bound dye with 10 mM Tris base.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
Western Blot Analysis
-
Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein on a 4-12% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SIK2-pS358, total SIK2, AKT, p-AKT, survivin, and GAPDH overnight at 4°C.[7][9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Ovarian Cancer Xenograft Model
-
Cell Inoculation: Inoculate SKOv3ip or OVCAR8 cells intraperitoneally into the mice.[2][8]
-
Treatment Regimen:
-
This compound: Administer orally at a dosage of 60 mg/kg.[1]
-
Paclitaxel: Administer via intraperitoneal injection.
-
Combination: Administer both this compound and paclitaxel as described above.
-
-
Tumor Measurement: At the end of the treatment period, sacrifice the mice and weigh the tumors.[8][10]
-
Statistical Analysis: Analyze the differences in tumor weight between the treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
III. Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the anti-cancer activity of this compound.
Caption: this compound inhibits SIK2, leading to apoptosis and mitotic arrest.
Caption: Workflow for in vivo evaluation of this compound efficacy.
Caption: this compound disrupts mitosis by inhibiting SIK2-mediated centrosome separation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A novel compound this compound inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Compound this compound Inhibits Salt-Inducible Kinase 2 and Sensitizes Ovarian Cancer Cell Lines and Xenografts to Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling ARN-3236
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ARN-3236. The following procedural guidance is intended to ensure the safe handling, storage, and disposal of this potent research compound.
Compound Information and Properties
This compound is a selective and potent inhibitor of salt-inducible kinase 2 (SIK2).[1] It is utilized in research, particularly in studies related to cancer, due to its ability to induce apoptosis and sensitize cancer cells to other therapeutic agents.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 1613710-01-2[2] |
| Molecular Formula | C₁₉H₁₆N₂O₂S[1] |
| Molecular Weight | 336.4 g/mol [1] |
| Appearance | Crystalline solid[3] |
| Purity | ≥98%[3] |
| Solubility | DMSO: ~30 mg/mLDMF: ~30 mg/mLDMSO:PBS (pH 7.2) (1:4): ~0.20 mg/mL[3] |
| Storage | Store at -20°C[3] |
| Stability | ≥4 years (when stored as directed)[3] |
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound from some suppliers may not classify the substance as hazardous under the Globally Harmonized System (GHS), it is prudent to treat all research compounds with a high degree of caution, especially potent enzyme inhibitors.[2] The following PPE is mandatory to minimize exposure risk.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles of the solid compound. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator if weighing out large quantities or if there is a risk of aerosolization. | Minimizes inhalation of the powdered compound. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Operational and Disposal Plans
3.1. Handling and Storage
-
Engineering Controls: Handle this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, such as weighing, use a chemical fume hood or a biological safety cabinet.[4]
-
Weighing: Weigh the compound on a tared weigh paper or in a suitable container within a fume hood or ventilated enclosure to minimize the dispersion of the solid material.
-
Solution Preparation: Prepare solutions in a fume hood. This compound is soluble in organic solvents like DMSO and DMF.[3] For aqueous buffers, it is sparingly soluble and should first be dissolved in DMSO before dilution.[3] Aqueous solutions are not recommended for storage for more than one day.[3]
-
Storage: Store the solid compound at -20°C in a tightly sealed container.[3]
3.2. Spill Management
-
Small Spills: For small spills of the solid compound, carefully wipe up the material with a damp paper towel, avoiding the creation of dust. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and collect it in a sealed container for disposal.
-
Cleaning: Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water, or a 10% bleach solution), followed by a rinse with water.
3.3. Disposal Plan
-
Dispose of all waste materials, including empty containers, contaminated PPE, and unused compound, in accordance with local, state, and federal regulations for chemical waste. Do not dispose of this compound down the drain.
Experimental Protocols
4.1. Growth Inhibition Assay This protocol is adapted from studies investigating the effect of this compound on ovarian cancer cell lines.
-
Cell Seeding: Plate cells in 96-well culture plates in triplicate and incubate for 16 hours.
-
Treatment: Treat cells with either DMSO (vehicle control) or varying concentrations of this compound for 24 hours.
-
Co-treatment (Optional): Following the initial treatment, add a secondary compound (e.g., paclitaxel) at various concentrations and incubate for an additional 72 hours.
-
Viability Measurement: Assess cell viability using a suitable method, such as the sulforhodamine B (SRB) assay.
4.2. In Vivo Xenograft Studies in Mice This protocol is a general guideline based on reported studies. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Model: Utilize immunodeficient mice (e.g., nu/nu mice).
-
Tumor Inoculation: Inoculate cancer cells (e.g., SKOv3ip) intraperitoneally.
-
Treatment Regimen: Administer this compound orally, once daily, at a specified dosage (e.g., 60 mg/kg) for a defined period (e.g., 3-4 weeks).
-
Monitoring: Monitor tumor growth and the general health of the animals throughout the study.
Signaling Pathways and Workflows
5.1. This compound Handling Workflow
Caption: A stepwise workflow for the safe handling of this compound.
5.2. SIK2 Signaling Pathway Inhibition by this compound
Caption: Inhibition of the SIK2 signaling pathway by this compound.
5.3. Downstream Effects on AKT/Survivin Pathway
Caption: this compound inhibits the pro-survival AKT/Survivin pathway.
5.4. Role in CRTC1-CREB-BDNF Signaling
Caption: this compound modulates the CRTC1-CREB-BDNF signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
